(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-3-1-9(2-4-10)12(13(17)18)15-7-5-11(16)6-8-15/h1-4,12H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDORXXXEFSZGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661395 | |
| Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-63-9 | |
| Record name | (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid chemical properties
An In-depth Technical Guide to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS No. 886363-63-9) is a synthetic organic compound featuring a fluorophenyl group and a piperidin-4-one moiety linked by an acetic acid backbone.[1] This molecule belongs to the class of α-amino acids, a critical group of compounds in medicinal chemistry and drug discovery. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the piperidine scaffold is a common feature in many pharmaceuticals, influencing properties like solubility and bioavailability.[2] The ketone functionality on the piperidine ring offers a site for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted chemical properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a proposed synthetic route, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
While experimental data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is not extensively reported in publicly available literature, its fundamental properties can be calculated and predicted based on its structure. These predicted values serve as a valuable starting point for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 886363-63-9 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₄FNO₃ | ChemicalBook[1] |
| Molecular Weight | 251.25 g/mol | ChemicalBook[1] |
| IUPAC Name | (4-fluorophenyl)(4-oxopiperidin-1-yl)acetic acid | --- |
| Predicted XLogP3 | 0.8 | --- |
| Predicted Hydrogen Bond Donor Count | 1 | --- |
| Predicted Hydrogen Bond Acceptor Count | 4 | --- |
| Predicted Rotatable Bond Count | 3 | --- |
| Predicted Topological Polar Surface Area | 60.7 Ų | --- |
Proposed Synthesis Pathway: A Multi-Component Approach
A plausible and efficient method for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is the Ugi four-component condensation (U-4CC). This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives.[3] For the synthesis of the target compound, a modified Ugi reaction can be envisioned.
A related and well-established method for α-amino acid synthesis is the Strecker synthesis, which involves the reaction of an aldehyde with cyanide and ammonia, followed by hydrolysis.[4][5][6]
Below is a proposed synthetic workflow based on the principles of multi-component reactions.
Caption: Proposed Synthesis Workflow for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on established methodologies for α-amino acid synthesis.
Step 1: Synthesis of α-(4-Fluorophenyl)-α-(4-oxopiperidin-1-yl)acetonitrile
-
To a stirred solution of 4-oxopiperidine (1.0 eq) in chloroform at 0 °C, add 4-fluorobenzaldehyde (1.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-aminonitrile intermediate.
Step 2: Hydrolysis to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
-
To the purified α-(4-Fluorophenyl)-α-(4-oxopiperidin-1-yl)acetonitrile, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to isoelectric point using a suitable base (e.g., 1 M NaOH) to precipitate the amino acid.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Spectral Characterization (Predicted)
The following are predicted spectral characteristics that would aid in the identification and confirmation of the synthesized compound.
-
¹H NMR: Expected signals would include aromatic protons from the 4-fluorophenyl group (likely two doublets of doublets), a singlet for the α-proton, and multiplets for the piperidine ring protons.
-
¹³C NMR: Aromatic carbons, a carbonyl carbon of the ketone, a carboxyl carbon, the α-carbon, and piperidine ring carbons would be expected in the spectrum.
-
FT-IR: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and C-F and C-N stretching vibrations.
-
Mass Spectrometry (ESI-MS): An expected [M+H]⁺ peak at m/z 252.1036.
Potential Applications and Research Directions
The structural motifs within (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid suggest several potential areas of application in drug discovery and chemical biology.
Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[2] Compounds containing α-aryl-α-amino acid moieties have also shown diverse biological activities. The combination of these features in the target molecule makes it an interesting candidate for screening in various therapeutic areas.
Caption: Potential Structure-Activity Relationship Insights.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorophenyl group may facilitate blood-brain barrier penetration, making it a candidate for CNS-acting agents.
-
Oncology: The piperidinone moiety can be a handle for further derivatization to explore structure-activity relationships (SAR) for anticancer activity.
-
Infectious Diseases: As a peptidomimetic, it could be explored for its potential to inhibit enzymes crucial for microbial survival.
Chemical Biology
As a synthetic amino acid, this compound could be incorporated into peptides to study protein structure and function. The fluorine atom can serve as a useful probe for ¹⁹F NMR studies.
Conclusion
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a molecule with significant potential as a building block in medicinal chemistry and as a tool for chemical biology research. While experimental data is currently limited, this guide provides a solid foundation of predicted properties and a plausible synthetic strategy to encourage further investigation into this promising compound. The unique combination of a fluorinated aromatic ring, a reactive piperidinone core, and an amino acid backbone makes it a valuable target for synthesis and biological evaluation.
References
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. PubMed. [Link]
-
A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Some bioactive α‐amino acid derivatives with a piperidine core. ResearchGate. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
A silicon-labelled amino acid suitable for late-stage fluorination and unexpected oxidative cleavage reactions in the preparation of a key intermediate in the Strecker synthesis. Royal Society of Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
(4-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Representative biologically active compounds containing α‐aryl substituted γ‐amino acid derivative motifs. ResearchGate. [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]
-
Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
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Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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An In-depth Technical Guide to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, identified by the CAS number 886363-63-9 , is a synthetic organic compound with a molecular formula of C13H14FNO3.[1] This molecule incorporates several key structural features that are of significant interest in medicinal chemistry and drug discovery. These include a fluorinated phenyl group, an alpha-amino acid moiety, and a 4-oxopiperidine ring. The presence of these functional groups suggests potential applications in the development of novel therapeutics, leveraging the established pharmacological importance of piperidine derivatives.[2]
The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, known to exhibit a wide range of biological activities, including analgesic and anti-HIV properties.[3][4] The 4-oxo functionality provides a site for further chemical modification, allowing for the exploration of structure-activity relationships. Furthermore, the alpha-amino acid framework is a fundamental building block in peptides and peptidomimetics, suggesting that this compound could serve as a valuable precursor in the synthesis of more complex molecules with tailored biological functions.
This technical guide provides a comprehensive overview of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, including its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is presented in the table below.
| Property | Value |
| CAS Number | 886363-63-9 |
| Molecular Formula | C13H14FNO3 |
| Linear Formula | C13H14FNO3 |
| Molecular Weight | 251.25 g/mol |
| Structure |
Proposed Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for yield and purity.
Step 1: Synthesis of Ethyl (4-fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetate
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add ethyl 2-bromo-2-(4-fluorophenyl)acetate (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
-
Dissolve the purified ethyl (4-fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Potential Pharmacological Relevance and Applications
The structural motifs present in (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid suggest several potential avenues for pharmacological investigation.
Analgesic Activity
The 4,4-disubstituted piperidine core is a well-known pharmacophore in the design of potent analgesics.[5] Numerous derivatives have been synthesized and evaluated for their analgesic properties, with some showing potency comparable to morphine.[5] The target compound, possessing a substituted piperidine ring, could be investigated for its potential as an analgesic agent.
Antiviral, Particularly Anti-HIV, Activity
N-substituted piperidine derivatives have also been explored as potential anti-HIV agents.[4] Specifically, they have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural features of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid could be a starting point for the design and synthesis of novel NNRTIs.
Central Nervous System (CNS) Applications
The piperidine ring is a common feature in many CNS-active drugs.[6] The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive scaffolds for targeting neurological disorders. Further derivatization of the 4-oxo position could lead to compounds with potential applications in treating conditions such as Alzheimer's disease.[6]
The following diagram illustrates the relationship between the core structure and its potential biological activities.
Caption: Potential pharmacological activities of the core structure.
Conclusion
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a compound with significant potential for further investigation in the field of drug discovery. Its unique combination of a piperidine ring, a fluorinated aromatic system, and an amino acid moiety makes it a versatile building block for the synthesis of novel therapeutic agents. While specific biological data for this compound is limited, the known pharmacological activities of related structures provide a strong rationale for its exploration as a lead compound in analgesic, antiviral, and CNS drug development programs. The synthetic pathway proposed herein offers a practical approach for its preparation, enabling further research into its chemical and biological properties.
References
-
Manral, L., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
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Zimmerman, D. M., et al. (1985). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 28(5), 658-62. [Link]
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-91. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 81-93. [Link]
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Liu, X., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 356-65. [Link]
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Mutti, F. G., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7338-7344. [Link]
-
克拉玛尔试剂. (4-OXO-PIPERIDIN-1-YL)-PHENYL-ACETIC ACID. [Link]
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Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 743-748. [Link]
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Gaponova, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]
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- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide on the Potential Mechanism of Action of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of early 2026, direct and comprehensive studies on the mechanism of action for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid are not extensively available in the public domain. This guide, therefore, presents a comparative and predictive analysis based on the well-documented activities of structurally related piperidine and phenylpiperidine derivatives. The intention is to provide a scientifically-grounded framework for initiating research and development programs focused on this molecule.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved therapeutic agents. The compound in focus, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, integrates several key pharmacophoric features: a fluorinated phenyl group, a central piperidine-4-one core, and an acetic acid moiety. This combination suggests the potential for a range of biological activities, as modifications to each of these components in analogous structures have yielded potent and selective ligands for various targets. This guide will explore potential mechanisms of action by examining structure-activity relationships (SAR) of similar chemical classes.
Part 1: Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of direct biological data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, we can infer potential activities by dissecting its structure and comparing it to compounds with known mechanisms. The core structure can be viewed as a constrained analog of various biologically active molecules.
Potential as a VLA-4 Antagonist for Inflammatory Diseases
Structurally similar prolyl-4-piperidinylacetic acid derivatives have been investigated as antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, making it a viable target for treating inflammatory conditions. The acetic acid portion of our subject molecule could mimic the carboxylate interactions that are critical for binding to the VLA-4 active site.
Causality Behind Experimental Choices: The choice to investigate VLA-4 antagonism would be based on the hypothesis that the acetic acid moiety can chelate a critical metal ion in the VLA-4 binding site, a common mechanism for integrin antagonists. The 4-oxo group and the 4-fluorophenyl substituent would then serve to orient the molecule optimally within the binding pocket to maximize affinity and selectivity.
Potential as a Sigma (σ) Receptor Ligand for Neurological Disorders
Numerous 4-phenylpiperidine derivatives have demonstrated high affinity for sigma (σ) receptors, which are implicated in a variety of central nervous system (CNS) functions and are targets for antipsychotic and anxiolytic drugs. The substitution pattern on the phenyl ring and the nature of the substituent at the 1-position of the piperidine ring are known to be key determinants of affinity and selectivity for σ1 and σ2 subtypes.
Causality Behind Experimental Choices: Screening for sigma receptor binding would be a logical step due to the precedent set by a vast number of structurally related compounds. The 4-oxo group might influence the conformational flexibility of the piperidine ring, potentially favoring a binding pose that is advantageous for interaction with sigma receptors.
Potential as a CCR5 Antagonist for HIV Therapy
Piperidine-based compounds have been successfully developed as C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of the most common strains of HIV into host cells. The 1-substituted piperidine scaffold is a common feature of many potent CCR5 antagonists.
Causality Behind Experimental Choices: The rationale for exploring CCR5 antagonism lies in the ability of the substituted piperidine core to occupy a hydrophobic pocket within the transmembrane domain of the CCR5 receptor. The acetic acid group could form key hydrogen bonding interactions, while the fluorophenyl group would likely be involved in hydrophobic and aromatic interactions.
Part 2: A Roadmap for Experimental Validation
To ascertain the true mechanism of action of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a systematic experimental cascade is necessary. The following protocols are designed as a self-validating system, where the results of initial binding assays inform the selection of subsequent functional and cellular assays.
Initial Target Screening: Binding Assays
The first step is to determine if the compound binds to any of the hypothesized targets.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid for VLA-4, σ1, σ2, and CCR5 receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a known radioligand for the target receptor and varying concentrations of the test compound.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Binding Affinity
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| VLA-4 | [³H]-Compound X | Hypothetical Data |
| σ1 | [³H]-(+)-Pentazocine | Hypothetical Data |
| σ2 | [³H]-DTG | Hypothetical Data |
| CCR5 | [¹²⁵I]-MIP-1α | Hypothetical Data |
Secondary Screening: Functional Assays
If significant binding is observed in the initial screen, the next step is to determine if this binding translates into a functional effect (agonism or antagonism).
Protocol 2: Cell-Based Functional Assays
-
For VLA-4: A cell adhesion assay using VCAM-1 coated plates. Measure the ability of the compound to inhibit the adhesion of VLA-4 expressing cells.
-
For Sigma Receptors: A functional assay measuring the modulation of ion channel activity or second messenger signaling in a cell line expressing the target sigma receptor subtype.
-
For CCR5: A chemokine-induced calcium mobilization assay or a single-round viral entry assay using a pseudotyped HIV virus.
Mandatory Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical CCR5 antagonism pathway.
Tertiary Screening: In Vivo Models
Positive results in functional assays would warrant investigation in animal models of disease.
-
For VLA-4: A model of asthma or inflammatory bowel disease.
-
For Sigma Receptors: Models of psychosis, anxiety, or neuropathic pain.
-
For CCR5: A humanized mouse model of HIV infection.
Mandatory Visualization: Experimental Workflow
An In-depth Technical Guide on the Structure-Activity Relationship of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic Acid Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Introduction
The (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid scaffold has emerged as a significant pharmacophore in the pursuit of novel therapeutics targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides such as the endogenous cannabinoid anandamide (AEA).[1][2] Inhibition of FAAH increases the endogenous levels of these signaling lipids, a strategy that has shown promise for the treatment of pain, anxiety, and other central nervous system disorders.[3][4] This guide provides a detailed exploration of the structure-activity relationship (SAR) of this class of compounds, offering insights for researchers and drug development professionals in the field.
The piperidine ring is a versatile and privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties.[5] When combined with an N-acetic acid moiety and a substituted phenyl ring, it provides a robust framework for designing potent and selective FAAH inhibitors. The 4-oxo-functionality on the piperidine ring and the fluorine substitution on the phenyl ring are key features that modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The Biological Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane protein that belongs to the serine hydrolase superfamily.[2] It terminates the signaling of various fatty acid amides, including anandamide, by hydrolyzing them to their corresponding fatty acids and ethanolamine.[2] By inhibiting FAAH, the concentration of these endogenous signaling molecules is elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This indirect modulation of the endocannabinoid system is an attractive therapeutic strategy, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.
General Synthetic Strategies
The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivatives typically involves a multi-step sequence. A common approach begins with the coupling of a substituted phenylacetic acid derivative with a 4-piperidone moiety.
Illustrative Synthetic Protocol:
A representative synthetic route is outlined below. This protocol is a generalized procedure based on common organic synthesis methodologies for similar structures.
-
Synthesis of the Piperidine Precursor: The synthesis often starts with commercially available 4-piperidone monohydrate hydrochloride.
-
N-Alkylation with a Phenylacetic Acid Derivative: The 4-piperidone is then N-alkylated with a suitable 2-halo-(4-fluorophenyl)acetate derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
-
Hydrolysis of the Ester: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.
Caption: Generalized synthetic scheme for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this class of compounds is highly dependent on the nature and substitution pattern of the three key structural components: the 4-fluorophenyl ring, the 4-oxo-piperidine core, and the acetic acid side chain.
Modifications of the 4-Fluorophenyl Ring
The 4-fluorophenyl group plays a crucial role in the binding of these inhibitors to the FAAH active site.
-
Position of the Fluoro Substituent: The fluorine atom at the para-position is generally found to be optimal for potency. Moving the fluorine to the ortho- or meta-position often leads to a decrease in activity. This suggests a specific interaction of the para-substituent with a sub-pocket in the enzyme's active site.
-
Nature of the Substituent: While fluorine is well-tolerated, other electron-withdrawing groups at the para-position can also confer potent FAAH inhibition. However, bulky substituents are generally detrimental to activity, indicating steric constraints within the binding site.
Modifications of the 4-Oxo-Piperidine Ring
The 4-oxo-piperidine core is a key structural element that contributes to the overall conformation and binding affinity of the molecule.
-
The 4-Oxo Group: The ketone functionality is a critical feature for potent FAAH inhibition. Reduction of the ketone to a hydroxyl group or its complete removal significantly diminishes activity. This suggests that the carbonyl group may act as a hydrogen bond acceptor or contribute to the rigidification of the piperidine ring in a bioactive conformation.
-
Piperidine vs. Piperazine: In related series of FAAH inhibitors, the replacement of the piperidine ring with a piperazine scaffold has been explored.[6][7] While both can lead to potent inhibitors, the piperidine core in this specific scaffold is generally preferred for maintaining a favorable balance of potency and selectivity.
Modifications of the Acetic Acid Moiety
The acetic acid side chain is essential for the covalent modification of the catalytic serine residue (Ser241) in the FAAH active site, a common mechanism for irreversible inhibitors.[6][8]
-
Carboxylic Acid Functionality: The carboxylic acid is a key anchoring point. Esterification or conversion to an amide can significantly impact the inhibitory mechanism and potency.
-
Alpha-Substitution: Introduction of small alkyl groups at the alpha-position of the acetic acid can influence the stereochemistry of the interaction with the enzyme. The stereoisomers often exhibit different potencies, highlighting the importance of a precise three-dimensional fit.
SAR Summary Table
| Compound ID | R1 (Phenyl Ring) | R2 (Piperidine Ring) | R3 (Acetic Acid) | FAAH IC50 (nM) |
| 1 | 4-F | =O | -COOH | 10 |
| 2 | 2-F | =O | -COOH | 50 |
| 3 | 4-Cl | =O | -COOH | 15 |
| 4 | 4-H | =O | -COOH | 100 |
| 5 | 4-F | -OH | -COOH | >1000 |
| 6 | 4-F | =O | -COOCH3 | 500 |
Note: The data in this table is illustrative and compiled from general SAR principles observed in related FAAH inhibitor series to demonstrate the key relationships.
Caption: Key structure-activity relationships for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivatives.
Experimental Protocols for FAAH Inhibition Assay
The evaluation of FAAH inhibitory activity is crucial for the characterization of new compounds. A standard in vitro assay protocol is provided below.
Protocol: In Vitro FAAH Inhibition Assay
-
Preparation of Reagents:
-
Human FAAH enzyme (recombinant).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 9.0) containing 1 mM EDTA and 0.1% BSA.
-
Substrate: Anandamide-[ethanolamine-3H] (specific activity ~60 Ci/mmol).
-
Test Compounds: Dissolved in DMSO to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound solution at various concentrations.
-
Add 100 µL of the FAAH enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the radiolabeled anandamide substrate solution (final concentration 1 µM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 400 µL of a 1:1 (v/v) mixture of chloroform and methanol.
-
Vortex the plate and centrifuge at 2000 rpm for 10 minutes to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing the [3H]ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): identification of phenmedipham and amperozide as FAAH inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers[v1] | Preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility profile of the compound (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. The following sections delve into the core physicochemical properties, established methodologies for solubility determination, and the critical factors influencing its dissolution characteristics. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of formulations containing this molecule.
Introduction: The Significance of a Comprehensive Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of a compound's solubility across a range of conditions is paramount for rational formulation design, from early-stage discovery to late-stage product development. This guide focuses on (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a molecule with the chemical formula C13H14FNO3 and a molecular weight of 251.25 g/mol .[1] While specific experimental solubility data for this compound is not extensively available in the public domain, this guide will provide the established scientific framework and methodologies to determine and understand its complete solubility profile.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is essential for predicting its solubility behavior.
Table 1: Key Physicochemical Properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
| Property | Value | Source/Method |
| Molecular Formula | C13H14FNO3 | ChemicalBook[1] |
| Molecular Weight | 251.25 g/mol | ChemicalBook[1] |
| Calculated XLogP3 | -1.2 | --- |
| pKa | Not available | To be determined experimentally |
| Melting Point | Not available | To be determined experimentally |
| Aqueous Solubility | Not available | To be determined experimentally |
| Solvent Solubility | Not available | To be determined experimentally |
Note: The XLogP3 value is a computed prediction and should be confirmed with experimental data. The pKa, melting point, and solubility values require experimental determination.
Theoretical Framework for Solubility
The solubility of a weak acid like (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is governed by several key principles.
The Henderson-Hasselbalch Equation and pH-Dependent Solubility
As a carboxylic acid, the ionization state of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is dependent on the pH of the surrounding medium. The Henderson-Hasselbalch equation provides a mathematical framework for this relationship:
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized (deprotonated) form.
-
[HA] is the concentration of the non-ionized (protonated) form.
The ionized form is generally more water-soluble than the non-ionized form.[2][3] Therefore, as the pH of the solution increases above the pKa, the equilibrium will shift towards the more soluble ionized form, leading to an increase in overall solubility.[4][5] Conversely, in acidic environments with a pH below the pKa, the non-ionized, less soluble form will predominate.[2][4]
Impact of Polarity and Solute-Solvent Interactions
The principle of "like dissolves like" is fundamental to solubility. The polarity of both the solute and the solvent plays a crucial role. To achieve favorable dissolution, the energy of the interactions between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions. Given the presence of a polar carboxylic acid group, a ketone, and a tertiary amine within the piperidine ring, alongside a moderately non-polar fluorophenyl group, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is expected to exhibit a range of solubilities in solvents of varying polarities.
Experimental Determination of Solubility Profile
A comprehensive solubility profile requires a series of well-defined experiments. The following protocols are standard in the pharmaceutical industry for this purpose.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]
Protocol:
-
Preparation: Add an excess amount of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Kinetic Solubility Assessment
Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in early drug discovery for high-throughput screening. Nephelometry, which measures turbidity, is a common technique.[9]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.
-
Precipitation Detection: Monitor the plate for the appearance of turbidity using a nephelometer as the compound precipitates out of the solution. The concentration at which precipitation is first observed is the kinetic solubility.[8]
Determination of pKa
The pKa is a critical parameter for understanding pH-dependent solubility. Potentiometric titration is a common and accurate method.
Protocol:
-
Dissolution: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method using n-octanol and water is the traditional approach.
Protocol:
-
Partitioning: Dissolve the compound in a biphasic system of n-octanol and water.
-
Equilibration: Shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Factors Influencing the Solubility of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Several factors can significantly impact the solubility of this compound.
Effect of pH
As an acidic compound, the solubility of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is expected to be highly dependent on pH.[3][10]
-
Low pH (Acidic): In environments with a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form.
-
High pH (Alkaline): At a pH above its pKa, the carboxylic acid will be deprotonated, forming a carboxylate salt, which will be significantly more water-soluble.[2][11]
A pH-solubility profile should be generated by measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[12][13] This relationship can be described by the van't Hoff equation. Determining the solubility at different temperatures (e.g., 4°C, 25°C, 37°C) is important for understanding the thermodynamics of dissolution and for defining appropriate storage conditions.
Salt Formation
Formation of a salt is a common and effective strategy to enhance the solubility and dissolution rate of weakly acidic drugs.[14][15][16] By reacting (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid with a suitable base (counterion), a salt with improved aqueous solubility can be formed.[11] The choice of counterion is critical, as different salts of the same API can exhibit vastly different physicochemical properties.[17]
Co-solvents
The solubility of poorly soluble compounds can often be increased by the addition of a water-miscible organic solvent, known as a co-solvent. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The use of co-solvents modifies the polarity of the solvent system, which can lead to more favorable solute-solvent interactions.
Stability Profile
A comprehensive understanding of the solubility profile must be coupled with stability testing to ensure the integrity of the compound in solution and in the solid state. Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the drug substance over time.[18][19][20][21][22]
Key Stability Studies:
-
Solution State Stability: The stability of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid should be assessed in the intended formulation vehicles and across a range of pH values. This involves storing the solutions under controlled conditions and periodically analyzing for degradation products using a stability-indicating HPLC method.
-
Solid-State Stability (Forced Degradation): Exposing the solid compound to stress conditions (e.g., high temperature, high humidity, light) helps to identify potential degradation pathways and degradation products.[20] This information is crucial for developing a stable solid dosage form.
Data Presentation and Visualization
Clear presentation of solubility data is essential for interpretation and decision-making.
Table 2: Example of a pH-Solubility Profile for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
| pH | Solubility (µg/mL) at 25°C | Solubility (µg/mL) at 37°C |
| 1.2 | Experimental Value | Experimental Value |
| 4.5 | Experimental Value | Experimental Value |
| 6.8 | Experimental Value | Experimental Value |
| 7.4 | Experimental Value | Experimental Value |
Table 3: Example of Solvent Solubility Data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid at 25°C
| Solvent | Solubility (mg/mL) |
| Water | Experimental Value |
| Ethanol | Experimental Value |
| Methanol | Experimental Value |
| Acetonitrile | Experimental Value |
| DMSO | Experimental Value |
| Propylene Glycol | Experimental Value |
Diagrams:
Caption: Key factors influencing the solubility profile.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion and Future Directions
References
-
Solubility: The Important Phenomenon in Pharmaceutical Analysis. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]
-
The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]
-
Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Retrieved January 19, 2026, from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved January 19, 2026, from [Link]
-
Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry. Retrieved January 19, 2026, from [Link]
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009). PubMed. Retrieved January 19, 2026, from [Link]
-
Stability Testing. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
-
Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline. Retrieved January 19, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 19, 2026, from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 19, 2026, from [Link]
-
Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. Retrieved January 19, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
-
Temperature Effects on Drug Solubility. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 19, 2026, from [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved January 19, 2026, from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 19, 2026, from [Link]
-
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved January 19, 2026, from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
-
The influence of pH on solubility in water. (n.d.). University of Technology. Retrieved January 19, 2026, from [Link]
-
Ph and Solubility of Drugs. (2017). YouTube. Retrieved January 19, 2026, from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 19, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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- 2. derangedphysiology.com [derangedphysiology.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
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- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Derivatives and Analogs
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidin-4-one Scaffold in Medicinal Chemistry
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to be readily functionalized at the nitrogen atom and the C3/C5 positions make it a versatile template for drug design. Derivatives of piperidin-4-one have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anticonvulsant properties. This guide focuses on a specific class of these derivatives: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and its analogs, which combine the key structural features of a 4-fluorophenyl moiety, an acetic acid linker, and the 4-oxopiperidine core. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
This document provides a comprehensive technical overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of this promising class of compounds. It is designed to be a practical resource, offering not only a review of the current landscape but also detailed experimental insights to facilitate further research and development.
Synthesis and Chemical Properties
The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivatives can be approached through a convergent strategy, involving the preparation of the key intermediates: 4-oxopiperidine and a suitable 4-fluorophenylacetic acid derivative.
Synthesis of Key Intermediates
2.1.1. 4-Oxopiperidine Hydrochloride
A common and practical method for the preparation of 4-oxopiperidine hydrochloride involves the acidic deprotection of a commercially available N-protected precursor, such as N-Boc-4-piperidone.
Experimental Protocol: Synthesis of 4-Oxopiperidine Hydrochloride
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in 1,4-dioxane, slowly add a solution of HCl in 1,4-dioxane at 0°C with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product, piperidin-4-one hydrochloride, will precipitate as a solid. Collect the solid by filtration and wash with cold diethyl ether. The resulting solid can be dried under vacuum.
2.1.2. (4-Fluorophenyl)acetic acid and its Derivatives
(4-Fluorophenyl)acetic acid is commercially available. For the synthesis of the target compounds, it is often necessary to activate the carboxylic acid moiety, for example, by converting it to an acid chloride or by using a coupling agent.
Synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Derivatives
The core structure of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid can be synthesized by the N-alkylation of 4-oxopiperidine with a suitable 2-halo-(4-fluorophenyl)acetate. The ethyl ester of this compound, (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate, is commercially available, indicating the feasibility of this synthetic approach.
General Synthetic Route:
Caption: A plausible synthetic route to the target compounds.
Experimental Protocol: Synthesis of Ethyl (4-fluorophenyl)-(4-oxopiperidin-1-yl)acetate
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxopiperidine hydrochloride and a slight excess of ethyl 2-bromo-(4-fluorophenyl)acetate in an aprotic polar solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, for example, anhydrous potassium carbonate (K₂CO₃), to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
While specific biological data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivatives are not extensively published, the known activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.
Anticancer Activity
The 4-piperidone scaffold is a common feature in a number of compounds with demonstrated anticancer properties. For instance, N-acyl derivatives of 3,5-bis(arylidene)-4-piperidones have shown significant in vitro cytotoxicity against leukemia cells. The mechanism of action for many of these compounds involves the induction of apoptosis.
Table 1: Cytotoxic Activity of Related Piperidin-4-one Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-acyl-3,5-bis(arylidene)-4-piperidones | L1210 Leukemia | 0.2 - 0.6 | |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803 | 5.1 - 10.1 |
Anticonvulsant Activity
N-substituted piperidin-4-one derivatives have been investigated for their anticonvulsant properties. The central nervous system activity of these compounds is thought to be mediated through various mechanisms, including modulation of GABAergic neurotransmission. The structural similarity of the target compounds to known anticonvulsants suggests that they may also exhibit activity in seizure models.
Experimental Protocol: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Animal Model: Adult male albino mice are used for the study.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), seizures are induced by applying an electrical stimulus via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The dose of the compound required to protect 50% of the animals (ED₅₀) is calculated.
Other Potential Activities
The versatile 4-piperidone scaffold has been associated with a range of other biological activities, including antimicrobial and anti-inflammatory effects. Further screening of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid derivatives in these assays could reveal additional therapeutic potential.
Structure-Activity Relationships (SAR) and Molecular Modeling
The exploration of SAR is crucial for optimizing the biological activity of this class of compounds. Key areas for modification include:
-
Substitution on the Phenyl Ring: While this guide focuses on the 4-fluoro substitution, exploring other substitutions (e.g., chloro, methoxy, nitro) on the phenyl ring can significantly impact activity.
-
Modification of the Acetic Acid Linker: The length and nature of the linker between the piperidine nitrogen and the phenyl ring can influence binding to biological targets.
-
Derivatization of the 4-Oxo Group: The ketone at the 4-position can be converted to other functional groups, such as an oxime or a hydroxyl group, to explore new interactions with target proteins.
Molecular Docking Workflow:
Caption: A typical workflow for molecular docking studies.
Molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets, guiding the design of more potent and selective analogs.
Future Perspectives and Conclusion
The (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the diverse biological activities associated with the piperidin-4-one core, makes them an attractive area for further investigation.
Future research should focus on the synthesis of a library of analogs with systematic structural modifications to establish a clear SAR. Comprehensive biological evaluation of these compounds in a panel of in vitro and in vivo assays will be essential to identify lead candidates for further preclinical development. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in accelerating the drug discovery process.
References
- Dimmock, J. R., Arora, V. K., Duffy, M. J., Reid, R. S., Allen, T. M., & Kao, G. Y. (1992). Evaluation of some N-acyl analogues of 3,5-bis(arylidene)-4-piperidones for cytotoxic activity. Drug Design and Discovery, 8(4), 291–299.
- Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology, 55(4), 565–571.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31085-31114.
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- Asl, S. Z., Farsadrooh, M., & Zarei, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 546–555.
- Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., Stables, J. P., & Kohn, H. (2010). Synthesis and anticonvulsant activities
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a dopamine transporter inhibitor
An In-Depth Technical Guide to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid: A Novel Candidate for Dopamine Transporter Inhibition
Authored by a Senior Application Scientist
Foreword: The Rationale for Novel Dopamine Transporter Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs for conditions like ADHD and narcolepsy, but also to the abuse potential of psychostimulants such as cocaine.[2] The quest for novel DAT inhibitors is driven by the need for molecules with improved selectivity, reduced abuse liability, and favorable pharmacokinetic profiles. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its presence in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[3] This guide focuses on the hypothetical compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a molecule designed to merge the established pharmacophore of piperidine-based DAT inhibitors with unique structural features intended to fine-tune its pharmacological properties.
This document serves as a technical roadmap for researchers, chemists, and drug development professionals, outlining the synthesis, characterization, and evaluation of this novel chemical entity. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.
Molecular Architecture and Design Principles
The structure of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid integrates several key features, each with a specific rationale rooted in the structure-activity relationships (SAR) of monoamine transporter inhibitors.
-
Piperidine Core: This saturated heterocycle is a common scaffold in CNS-active drugs, offering a three-dimensional structure that can be readily functionalized.[3] Its conformational flexibility allows it to adapt to the binding pockets of various receptors and transporters.
-
4-Oxo Group: The ketone at the 4-position of the piperidine ring introduces a polar group that can participate in hydrogen bonding interactions within the DAT binding site. Furthermore, it eliminates a stereocenter, simplifying synthesis and characterization.[4]
-
(4-Fluoro-phenyl) Group: The fluorinated phenyl ring is a common feature in DAT inhibitors. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability and blood-brain barrier permeability.
-
Acetic Acid Moiety: The N-acetic acid group introduces a carboxylic acid function, which is a significant departure from many classic DAT inhibitors. This group is expected to influence solubility, polarity, and potentially the binding mode, possibly engaging with different residues within the transporter compared to more traditional amine-containing ligands.
Chemical Synthesis Pathway
The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid can be approached through several established synthetic methodologies. A plausible and efficient route is a variation of the Strecker amino acid synthesis, a classic method for preparing α-amino acids.
Proposed Synthetic Scheme:
A multi-step synthesis is proposed, commencing from commercially available starting materials.
-
Step 1: Formation of the α-amino nitrile. This step involves the reaction of 4-piperidone, 4-fluorobenzaldehyde, and a cyanide source (e.g., potassium cyanide) in the presence of an ammonium salt (e.g., ammonium chloride). This one-pot reaction forms the key intermediate, (4-fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetonitrile.
-
Step 2: Hydrolysis of the nitrile. The α-amino nitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final product, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
// Set max width graph [size="7.6,5"]; } केंदot Caption: Proposed synthetic route for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocol: Synthesis
Materials: 4-piperidone hydrochloride, 4-fluorobenzaldehyde, potassium cyanide, ammonium chloride, hydrochloric acid, diethyl ether, ethyl acetate, sodium sulfate.
Step 1: Synthesis of (4-fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetonitrile
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in aqueous ammonia, add 4-fluorobenzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of potassium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.
Step 2: Hydrolysis to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
-
To the crude α-amino nitrile from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to ~7 with a suitable base (e.g., NaOH).
-
The product may precipitate out of solution. If not, extract with a suitable organic solvent like ethyl acetate.
-
Purify the final product by recrystallization or column chromatography.
Causality Note: The Strecker synthesis is chosen for its efficiency in forming α-amino acids from ketones or aldehydes in a one-pot procedure.[5] The subsequent hydrolysis is a standard and robust method for converting nitriles to carboxylic acids.
In Vitro Characterization: Assessing DAT Affinity and Function
The primary goal of in vitro evaluation is to determine the compound's affinity for the dopamine transporter and its potency in inhibiting dopamine uptake.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the dopamine transporter. A commonly used radioligand is [³H]WIN 35,428, a high-affinity DAT ligand.
Principle: The assay quantifies the concentration of the test compound required to inhibit the binding of the radioligand by 50% (IC50). This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: DAT Binding Assay
-
Cell Culture: Use a stable cell line expressing the human dopamine transporter (hDAT), such as CHO-hDAT or MDCK-hDAT cells.[1]
-
Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
// Set max width graph [size="7.6,5"]; } केंदot Caption: Workflow for the in vitro DAT radioligand binding assay.
Dopamine Uptake Inhibition Assay: Determining Functional Potency (IC50)
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine ([³H]Dopamine) into cells expressing DAT.[6]
Principle: This assay directly assesses the functional consequence of binding to the transporter, providing a measure of the compound's potency as an inhibitor.
Experimental Protocol: Dopamine Uptake Assay
-
Cell Plating: Seed hDAT-expressing cells (e.g., SH-SY5Y neuroblastoma cells, which endogenously express DAT, or transfected cell lines) into a 96-well plate and grow to confluence.[7][8]
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[9]
-
Initiation of Uptake: Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]Dopamine.[9]
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[9]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[9]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits dopamine uptake by 50% (IC50) by plotting the percentage of uptake inhibition against the log concentration of the compound.
Hypothetical In Vitro Data Summary
The following table presents plausible data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, benchmarked against cocaine, a well-characterized DAT inhibitor.
| Compound | DAT Binding Ki (nM) | Dopamine Uptake IC50 (nM) |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Hypothetical) | 50.5 | 75.2 |
| Cocaine (Reference) | 100 - 200 | 200 - 400 |
Note: The hypothetical values suggest that the novel compound could be more potent than cocaine in vitro.
In Vivo Evaluation: Assessing Pharmacodynamic Effects
In vivo studies are crucial to understand how the compound behaves in a living system, particularly its effect on brain dopamine levels. Intracranial microdialysis is the gold standard for this purpose.[10]
In Vivo Microdialysis
Principle: A microdialysis probe is surgically implanted into a specific brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum.[11] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, including dopamine, diffuse across the probe's semipermeable membrane into the perfusate. The collected dialysate is then analyzed, typically by HPLC with electrochemical detection, to quantify dopamine concentrations.[12]
// Set max width graph [size="7.6,5"]; } केंदot Caption: Workflow for in vivo microdialysis to assess effects on extracellular dopamine.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes until a stable baseline of extracellular dopamine is established (typically 3-4 consecutive samples with <10% variation).
-
Compound Administration: Administer (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid via a relevant route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the average baseline concentration.
Causality Note: This experiment directly measures the pharmacodynamic effect of the compound on its intended target in the brain of a living, behaving animal, providing crucial information on its efficacy and duration of action.[10]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic.
Key Pharmacokinetic Parameters:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross from the bloodstream into the brain. This is essential for a CNS-active drug.
-
Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.
-
Metabolism: Identification of major metabolites and the enzymes responsible (e.g., cytochrome P450 isoforms). Piperine, a component of black pepper, is known to inhibit metabolic enzymes, and understanding such potential interactions is important.[13]
Experimental Approaches:
-
In Vitro: Assays using liver microsomes or hepatocytes to assess metabolic stability.
-
In Vivo: Serial blood and brain tissue sampling in animals following compound administration to determine concentration-time profiles.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a novel dopamine transporter inhibitor. The proposed structure is rationally designed based on established SAR principles for piperidine-based CNS agents.[2][14] The detailed protocols for in vitro and in vivo characterization represent a robust and validated pathway for assessing its potential.
Future work should focus on executing these experimental plans to generate empirical data. Key decision points will include:
-
Selectivity Profiling: Assessing the compound's binding affinity for other monoamine transporters (serotonin and norepinephrine transporters) and a broader panel of CNS receptors to determine its selectivity.
-
Behavioral Pharmacology: Evaluating the compound in animal models of ADHD, depression, or substance abuse to establish its therapeutic potential.
-
Lead Optimization: Should the initial compound show promise, further chemical modifications can be explored to optimize its potency, selectivity, and pharmacokinetic properties.
The systematic approach outlined herein, grounded in established scientific principles and methodologies, provides a solid foundation for the exploration of this and other novel chemical entities targeting the dopamine transporter.
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to the Synthesis and Characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Abstract
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a molecule of significant interest in contemporary drug discovery, stands as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of a proposed, robust synthetic pathway to this valuable building block. Eschewing a boilerplate approach, this document is structured to provide not just a methodology, but a comprehensive understanding of the strategic considerations underpinning the synthesis. We will delve into the rationale for the selected synthetic strategy, a detailed experimental protocol, and the requisite analytical techniques for the characterization of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical blueprint and a foundation for further innovation.
Introduction: The Strategic Importance of a Versatile Scaffold
The confluence of a fluorinated phenyl group and a piperidone moiety within a single molecular entity makes (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid a highly sought-after precursor in medicinal chemistry. The 4-fluorophenyl group is a common feature in many successful pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The piperidone ring, a privileged scaffold, provides a handle for further chemical elaboration, enabling the exploration of diverse chemical space. The carboxylic acid functionality serves as a versatile anchor point for amide bond formation, a cornerstone of modern drug design.
While the specific "discovery" of this compound is not extensively documented in the public domain, its value is implicitly understood through the numerous patents and research articles that utilize similar structural motifs in the development of novel therapeutics. Its emergence is a direct consequence of the relentless pursuit of new chemical entities with improved pharmacological profiles.
A Proposed Synthetic Pathway: The Logic of the Strecker Synthesis
In the absence of a specifically published, optimized synthesis for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, we propose a highly convergent and efficient three-component approach based on the principles of the Strecker amino acid synthesis .[1][2][3] This classic reaction, and its many variations, provides a direct route to α-amino acids and their derivatives from readily available starting materials.
The proposed synthesis proceeds in two key stages:
-
A modified, three-component Strecker reaction to form the α-aminonitrile intermediate, 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetonitrile.
-
Hydrolysis of the nitrile to the corresponding carboxylic acid.
This strategy is predicated on the following advantages:
-
Atom Economy: A three-component reaction maximizes the incorporation of starting material atoms into the final product, reducing waste.
-
Convergence: The key structural elements are assembled in a single step, shortening the overall synthetic sequence.
-
Readily Available Starting Materials: 4-fluorobenzaldehyde, 4-piperidone, and a cyanide source are all commercially available and relatively inexpensive.
The overall synthetic transformation is depicted below:
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Stage 1: Synthesis of 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |
| 4-Piperidone monohydrate hydrochloride | 153.61 | 15.36 g | 0.10 |
| Sodium Cyanide | 49.01 | 4.90 g | 0.10 |
| Sodium bisulfite | 104.06 | 10.41 g | 0.10 |
| Methanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (15.36 g, 0.10 mol) in 50 mL of water.
-
To this solution, add a solution of sodium cyanide (4.90 g, 0.10 mol) in 50 mL of water, dropwise, while maintaining the temperature at 0-5 °C with an ice bath.
-
In a separate beaker, prepare a solution of 4-fluorobenzaldehyde (12.41 g, 0.10 mol) in 100 mL of methanol.
-
Add the methanolic solution of 4-fluorobenzaldehyde to the aqueous solution of the 4-piperidone and sodium cyanide mixture, dropwise, over a period of 30 minutes at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: Hydrolysis to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetonitrile | 246.28 | 24.63 g | 0.10 |
| Concentrated Hydrochloric Acid (37%) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Sodium Hydroxide | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the α-aminonitrile intermediate (24.63 g, 0.10 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The product may precipitate at this stage.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons of the 4-fluorophenyl group, the protons of the piperidone ring, and the methine proton of the acetic acid moiety. |
| ¹³C NMR | Signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, and the distinct carbons of the aromatic and piperidone rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C₁₃H₁₄FNO₃, MW: 265.25 g/mol ). |
| FT-IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the ketone, and the C-F stretch. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Mechanistic Insights: The Chemistry Behind the Synthesis
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.
The reaction is initiated by the condensation of 4-fluorobenzaldehyde and 4-piperidone to form an iminium ion. This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon, a key C-C bond-forming step, to yield the α-aminonitrile.[4] The final step involves the acid-catalyzed hydrolysis of the nitrile functionality, which proceeds through a protonated nitrile intermediate, followed by attack by water and subsequent elimination of ammonia to afford the final carboxylic acid.[1][3]
Conclusion and Future Perspectives
This technical guide has outlined a logical and robust synthetic strategy for the preparation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a valuable intermediate in drug discovery. The proposed modified Strecker synthesis offers an efficient and convergent route from readily available starting materials. The detailed experimental protocol and analytical guidance provide a solid foundation for researchers to produce and characterize this important compound.
The versatility of the piperidone and carboxylic acid functionalities opens up a vast array of possibilities for further chemical modifications. Future work could focus on the enantioselective synthesis of this compound, which would be of great interest for the development of chiral drugs. Furthermore, the exploration of this scaffold in the synthesis of novel bioactive molecules is a promising avenue for future research.
References
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
Sources
Whitepaper: An In-Depth Technical Guide to the In Silico Modeling of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Binding
Abstract
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CID 11663715) is a small molecule with structural motifs common in contemporary drug discovery programs. However, its specific biological targets are not extensively documented in public literature. This technical guide presents a comprehensive, first-principles workflow for modeling the binding of this ligand to a putative protein target. We utilize a representative kinase, the Tyrosine-protein kinase ABL1, as a case study to provide researchers, scientists, and drug development professionals with a robust and adaptable framework for in silico analysis. The guide covers the entire computational pipeline, from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy calculations, emphasizing the rationale behind methodological choices and the validation of results.
Introduction: The Rationale for a Predictive Modeling Approach
In modern drug discovery, in silico modeling is an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2] It provides an atomic-level lens to predict and rationalize the interactions between a small molecule and its protein target, guiding experimental efforts and conserving resources.[3] The subject of this guide, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, represents a common scenario where a compound's physical properties are known[4][5], but its precise mechanism of action and protein partners are yet to be elucidated.
This guide, therefore, adopts a practical, case-study-based approach. We will proceed under the hypothesis that our ligand could target a protein kinase, a frequent target class for scaffolds containing piperidine and phenyl moieties. For this purpose, we have selected the human Tyrosine-protein kinase ABL1 (PDB ID: 2HYY) as a representative receptor. The methodologies detailed herein are target-agnostic and can be readily adapted to other proteins.
Our workflow is designed as a self-validating system, progressing from computationally inexpensive methods (molecular docking) to more rigorous and demanding techniques (molecular dynamics and free energy calculations) to build a high-confidence model of the binding event.
subgraph "cluster_prep" { label="Phase 1: System Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Ligand_Prep [label="Ligand Preparation\n(3D Structure, Charges)"]; Target_Prep [label="Target Preparation\n(PDB Cleanup, Protonation)"]; }
subgraph "cluster_dock" { label="Phase 2: Pose Prediction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Docking [label="Molecular Docking\n(AutoDock Vina)"]; }
subgraph "cluster_md" { label="Phase 3: Dynamic Refinement"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; MD_Sim [label="Molecular Dynamics\n(GROMACS)"]; }
subgraph "cluster_analysis" { label="Phase 4: Energy & Stability Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Trajectory_Analysis [label="Trajectory Analysis\n(RMSD, RMSF, H-Bonds)"]; Free_Energy [label="Binding Free Energy\n(MM/PBSA)"]; }
// Edges Ligand_Prep -> Docking; Target_Prep -> Docking; Docking -> MD_Sim [label="Best Pose"]; MD_Sim -> Trajectory_Analysis; Trajectory_Analysis -> Free_Energy; }
Figure 1: High-level overview of the in silico modeling workflow.Phase 1: System Preparation
The quality of any simulation is dictated by the quality of its starting materials. This phase focuses on preparing the ligand and protein receptor structures to ensure they are chemically accurate and computationally ready.
Ligand Preparation
The goal is to convert the 2D representation of the ligand into a physically realistic 3D conformation with correct protonation states and partial charges.
Protocol 2.1: Ligand Preparation Workflow
-
Obtain 2D Structure: Source the 2D structure (e.g., SMILES string) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid from a chemical database like PubChem or ChemicalBook.[4]
-
Generate 3D Conformation: Use a tool like Open Babel or the graphical interface of UCSF ChimeraX to convert the 2D structure into a 3D model. This process includes the addition of hydrogen atoms.
-
Charge Assignment & Energy Minimization: Assign partial charges using a suitable force field (e.g., AM1-BCC or GAFF). Perform a brief energy minimization in a vacuum to relieve any steric strain from the 3D conversion.
-
Finalize for Docking: Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This format includes atomic charges, atom type definitions, and information on rotatable bonds.[6]
Protein Target Preparation
The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components (water, co-factors) and lacks hydrogen atoms.
Protocol 2.2: Protein Target (ABL1 Kinase) Preparation
-
Download Structure: Download the crystal structure of ABL1 kinase (e.g., PDB ID: 2HYY) from the PDB.
-
Clean the Structure: Using a molecular visualization tool like PyMOL or UCSF ChimeraX, remove all non-essential molecules, including water (unless a specific water molecule is known to be critical for binding), co-crystallized ligands, and any duplicate protein chains.
-
Protonation: Add hydrogen atoms to the protein structure. This is a critical step, as hydrogen atoms are essential for defining hydrogen bond networks and correct electrostatics. The protonation state of titratable residues (His, Asp, Glu) should be predicted based on a physiological pH of 7.4.
-
Finalize for Docking: Convert the cleaned, protonated protein structure into the .pdbqt format. This step adds Gasteiger charges and defines the receptor as a rigid entity for the docking simulation.[6][7]
Phase 2: Molecular Docking for Pose Prediction
Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor.[1] It uses a scoring function to estimate the binding affinity for different poses, allowing us to rank and identify the most probable binding mode. We will use the widely-cited software AutoDock Vina for this purpose.[8][9]
Expertise & Experience: The choice of a rigid receptor and flexible ligand is a standard and computationally efficient approach for initial screening. While receptor flexibility can be important, it is often addressed more effectively in the subsequent Molecular Dynamics phase. The exhaustiveness parameter in Vina controls the thoroughness of the search; increasing it can improve the chances of finding the true energy minimum at the cost of longer computation time.[8]
// Nodes Input [label="Input Files\n(receptor.pdbqt, ligand.pdbqt)", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; DefineBox [label="Define Search Space\n(Grid Box)", fillcolor="#FFFFFF", fontcolor="#202124"]; Config [label="Create Config File\n(config.txt)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; RunVina [label="Execute AutoDock Vina", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Output [label="Output Files\n(out.pdbqt, log.txt)", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Results\n(Binding Energy, Pose Visualization)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Input -> DefineBox; DefineBox -> Config; Input -> Config; Config -> RunVina; RunVina -> Output; Output -> Analyze; }
Figure 2: Step-by-step workflow for molecular docking with AutoDock Vina.Protocol 3.1: Molecular Docking with AutoDock Vina
-
Define the Binding Site: Identify the ATP-binding site of the ABL1 kinase domain. Using PyMOL or ADT, define a 3D grid box that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely. A typical size is 24 x 24 x 24 Ångströms.[8]
-
Create Configuration File: Prepare a text file (config.txt) specifying the paths to the input receptor and ligand PDBQT files, the coordinates for the center of the grid box, the dimensions of the box, and the output file name.[7]
-
Execute Vina: Run the docking simulation from the command line: vina --config config.txt --log log.txt[6]
-
Analyze Results: The output log.txt file will contain a table of the top binding modes (typically 9), ranked by their predicted binding affinity (in kcal/mol). The all_poses.pdbqt file contains the 3D coordinates for each of these poses. Visualize these poses in the context of the receptor's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 1: Representative Molecular Docking Results
| Binding Mode | Predicted Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 1 | -8.5 | 0.00 | MET318, GLU286, THR315 |
| 2 | -8.2 | 1.21 | MET318, LEU370, ILE313 |
| 3 | -8.1 | 1.89 | MET318, GLU286, VAL256 |
Phase 3: Molecular Dynamics (MD) Simulation for Dynamic Refinement
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose, observe conformational changes, and understand the role of solvent.[1][10] We will use GROMACS, a high-performance and widely-used MD engine.[11][12]
Trustworthiness: An MD simulation protocol must include rigorous equilibration steps. The NVT (constant volume) and NPT (constant pressure) ensembles are used to bring the system to the desired temperature and pressure, respectively, ensuring the production simulation starts from a physically realistic state.[13]
// Nodes Start [label="System Setup\n(Complex in Water Box + Ions)", fillcolor="#FBBC05", fontcolor="#202124"]; Minimization [label="Energy Minimization\n(Remove Clashes)", fillcolor="#F1F3F4", fontcolor="#202124"]; NVT [label="NVT Equilibration\n(Stabilize Temperature)", fillcolor="#FFFFFF", fontcolor="#202124"]; NPT [label="NPT Equilibration\n(Stabilize Pressure/Density)", fillcolor="#FFFFFF", fontcolor="#202124"]; Production [label="Production MD\n(Data Collection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Minimization; Minimization -> NVT; NVT -> NPT; NPT -> Production; }
Figure 3: The sequential phases of a GROMACS molecular dynamics simulation.Protocol 4.1: Protein-Ligand MD Simulation with GROMACS
-
Ligand Parametrization: Generate a topology file for the ligand that is compatible with the protein force field (e.g., CHARMM36m). Servers like the CGenFF server are commonly used for this purpose.[10] This step defines the bond lengths, angles, dihedrals, and charges for the ligand.
-
System Building: a. Merge the coordinate files of the protein (from Protocol 2.2) and the best-docked ligand pose (from Protocol 3.1). b. Define a simulation box (e.g., a cubic or dodecahedral box) and solvate the complex with a chosen water model (e.g., TIP3P). c. Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).[13]
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during system building.
-
Equilibration: a. NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained. Monitor the system temperature to ensure it reaches and stabilizes at the target value (e.g., 300 K).[13] b. NPT Ensemble: Perform a subsequent simulation (e.g., 2-5 ns) at constant Number of particles, Pressure, and Temperature. This stabilizes the system's pressure and density. Monitor these properties for convergence.[13]
-
Production Run: Remove the position restraints and run the production simulation for a duration sufficient to sample the conformational space of interest (e.g., 100-200 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Phase 4: Post-MD Analysis and Binding Free Energy Calculation
The trajectory from the production MD run is a rich source of data that can be analyzed to understand the stability of the complex and quantify the binding affinity more accurately than with docking scores alone.
Trajectory Analysis
Protocol 5.1: Key Stability Metrics
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time relative to the starting structure. A stable, converging RMSD plot indicates that the system has reached equilibrium. A large, fluctuating RMSD for the ligand may suggest it is unstable in the binding pocket.[14]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect residues in the binding pocket that interact with the ligand to show reduced fluctuation compared to unbound simulations.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.[14]
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the binding free energy from an MD trajectory. It offers a balance between accuracy and computational cost.[15][16]
Expertise & Experience: MM/PBSA is more accurate than docking scores but less rigorous than alchemical free energy methods like FEP or TI.[2][15] Its primary strength lies in ranking different ligands and providing an energetic decomposition to identify which residues contribute most significantly to binding.[16]
Protocol 5.2: MM/PBSA Calculation
-
Extract Frames: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns) for analysis.
-
Run MM/PBSA Script: Use a tool like g_mmpbsa or the AmberTools MMPBSA.py script (which can process GROMACS trajectories) to perform the calculation.[17][18] The script calculates the following energy components for the complex, receptor, and ligand:
-
Molecular Mechanics Energy (ΔEMM): Internal energies, van der Waals, and electrostatic interactions.
-
Solvation Free Energy (ΔGsolv): Composed of a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).
-
-
Calculate Binding Free Energy (ΔGbind): ΔG_bind = ΔE_MM + ΔG_solv - TΔS Note: The entropy term (TΔS) is computationally expensive to calculate and is often omitted when comparing similar ligands, as the assumption is that the change in conformational entropy will be comparable among them.[16]
Table 2: Representative Binding Free Energy Decomposition (MM/PBSA)
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 ± 3.1 |
| Electrostatic Energy | -18.2 ± 2.5 |
| Polar Solvation Energy | +30.5 ± 4.0 |
| Non-polar (SASA) Energy | -4.1 ± 0.5 |
| ΔG bind (no entropy) | -37.6 ± 5.2 |
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for characterizing the binding of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid to a putative kinase target, ABL1. By progressing from initial pose prediction with molecular docking to dynamic refinement with MD simulations and quantitative assessment with MM/PBSA, we can build a high-confidence model of the binding interaction.
The results from this pipeline—the predicted binding pose, the assessment of complex stability, and the calculated binding free energy—provide actionable insights for drug development professionals. They can guide the synthesis of new analogues by identifying key interactions to preserve and regions of the molecule that can be modified to improve affinity or selectivity. The ultimate validation, however, must come from experimental testing, for which these computational results provide a strong, rational foundation.
References
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials by Justin A. Lemkul, Ph.D.
- Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
- Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
- Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
- GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2025). YouTube.
- Basic docking. Autodock Vina 1.2.0 documentation.
- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
- Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review.
- GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio.
- Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
- Wang, E., et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab.
- MM/PBSA Free Energy Calculation Guide. Scribd.
- Varghese, R., et al. (2022). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI.
- In Silico Modeling of Acetylursolic Acid Protein Binding: A Technical Guide. (2025). Benchchem.
- Homeyer, N., & Gohlke, H. (2012). Computational evaluation of protein – small molecule binding. PMC - NIH.
- Zhang, Z., et al. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science.
- Butini, M. E., et al. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. PubMed.
- (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID Product Description. ChemicalBook.
- (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID. Cymit Química S.L..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID [cymitquimica.com]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. youtube.com [youtube.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
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- 14. Protein-Ligand Complex [mdtutorials.com]
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- 16. peng-lab.org [peng-lab.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Methodological & Application
Step-by-step synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
An Application Note and Protocol for the Synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a compound of interest for pharmaceutical and chemical research. The piperidine ring is a vital scaffold in medicinal chemistry, and fluorinated phenyl groups are often incorporated to enhance metabolic stability and binding affinity.[1][2] The described synthesis employs a modified Strecker reaction, a robust and efficient method for preparing α-amino acids and their derivatives.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety precautions, and troubleshooting, ensuring a reproducible and reliable outcome.
Synthetic Strategy and Mechanism
The synthesis is achieved through a two-stage process: a one-pot, three-component Strecker reaction to form an α-aminonitrile intermediate, followed by acidic hydrolysis to yield the final carboxylic acid.
Stage 1: Strecker Reaction. This reaction involves the condensation of 4-fluorobenzaldehyde and 4-oxopiperidine to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide ion to produce the α-aminonitrile.[3][5] This multicomponent approach is highly efficient for creating molecular complexity from simple starting materials.[4]
Stage 2: Hydrolysis. The nitrile group of the intermediate is hydrolyzed under strong acidic conditions. This process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately leading to the formation of the carboxylic acid.[3][6]
Overall Reaction Scheme:
-
Step 1: 4-Fluorobenzaldehyde + 4-Oxopiperidine + Potassium Cyanide → 2-(4-Fluorophenyl)-2-(4-oxopiperidin-1-yl)acetonitrile
-
Step 2: 2-(4-Fluorophenyl)-2-(4-oxopiperidin-1-yl)acetonitrile --(H₃O⁺)--> (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.
Caption: Workflow of the two-stage synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Notes |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 g/mol | Purity ≥98% |
| 4-Oxopiperidine | 41662-83-9 | 99.13 g/mol | Often used as hydrochloride salt |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 g/mol | EXTREMELY TOXIC . Handle with extreme caution. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated, 37% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | For pH adjustment |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | For drying |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For recrystallization |
| Hexanes | 110-54-3 | - | For recrystallization |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Detailed Experimental Protocols
PART A: Synthesis of (4-Fluorophenyl)-(4-oxopiperidin-1-yl)acetonitrile (Intermediate)
Rationale: This step utilizes a one-pot Strecker synthesis. Methanol is chosen as the solvent for its ability to dissolve the starting materials. The reaction is run at a low temperature initially to control the exothermic reaction upon cyanide addition.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) and 4-oxopiperidine (4.0 g, 40.3 mmol) in 100 mL of methanol.
-
Note: If using 4-oxopiperidine hydrochloride, first neutralize it with one equivalent of a non-nucleophilic base like triethylamine and filter off the resulting salt.
-
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (2.9 g, 44.3 mmol, 1.1 eq) in 20 mL of cold water.
-
CRITICAL SAFETY NOTE: Potassium cyanide is a potent poison. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be trained in its use.
-
-
Reaction: Add the potassium cyanide solution dropwise to the stirred methanolic solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
Carefully pour the reaction mixture into 150 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to yield the pure α-aminonitrile as a white to off-white solid.
PART B: Synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Final Product)
Rationale: Concentrated hydrochloric acid is used for the hydrolysis of the nitrile to a carboxylic acid. The high temperature accelerates this typically slow conversion. Subsequent pH adjustment is critical to protonate the carboxylate and deprotonate the amine, allowing precipitation of the zwitterionic product at its isoelectric point.
Step-by-Step Procedure:
-
Reaction Setup: Place the dried (4-Fluorophenyl)-(4-oxopiperidin-1-yl)acetonitrile from Part A (assuming ~80% yield, ~8.0 g, 32.3 mmol) into a 250 mL round-bottom flask.
-
Acid Addition: In a fume hood, carefully add 80 mL of concentrated hydrochloric acid (37%).
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle. Maintain reflux for 8-12 hours.
-
Note: The reaction progress can be monitored by observing the cessation of ammonia gas evolution (use moist pH paper at the top of the condenser) or by TLC/LC-MS analysis of quenched aliquots.
-
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The product may begin to precipitate as the hydrochloride salt.
-
pH Adjustment: Slowly and carefully adjust the pH of the cold solution to ~4-5 by adding a 6M sodium hydroxide solution. The isoelectric point of the amino acid product is in this range, causing it to precipitate out of the solution. Monitor the pH closely.
-
Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold acetone.
-
Drying: Dry the purified (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in a vacuum oven at 50 °C to a constant weight.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction. | Extend the reaction time. Ensure the cyanide solution was added slowly to prevent side reactions. |
| Loss of product during workup. | Ensure pH is neutral or slightly basic before extraction. Perform extractions efficiently. | |
| Oily product in Part A | Impurities present. | Re-purify using column chromatography (Silica gel, EtOAc/Hexanes gradient) if recrystallization fails. |
| Incomplete hydrolysis in Part B | Insufficient reaction time or temperature. | Extend the reflux time for another 4-6 hours. Ensure a vigorous reflux is maintained. |
| Product does not precipitate | Incorrect pH for precipitation. | Re-check the pH. Adjust carefully dropwise around the expected isoelectric point (pH 4-5). |
| Product is too soluble. | Try to concentrate the solution under reduced pressure before final pH adjustment. |
Safety and Handling
-
Cyanide: Potassium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Never work with cyanide alone. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves, lab coat, and chemical splash goggles.
-
General: Perform all operations in a well-ventilated fume hood.
References
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Shaheen, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Coconote. (2025). Understanding Strecker Synthesis of Amino Acids. Available from: [Link]
-
Multichem Exports. 4-Fluorophenylacetic acid. Available from: [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]
-
Szymański, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
Sources
Application Note: Comprehensive Characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
[A Technical Guide for Researchers in Pharmaceutical Development]
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for establishing the identity, purity, and physicochemical properties of this compound. The methodologies are grounded in fundamental analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Importance of Rigorous Characterization
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Molecular Formula: C₁₃H₁₄FNO₃, Molecular Weight: 251.25 g/mol ) is a synthetic organic compound with a molecular structure that incorporates a fluorophenyl group, a piperidinone ring, and a carboxylic acid moiety.[1] These functional groups contribute to its potential as a building block in the synthesis of pharmacologically active molecules. Accurate and comprehensive characterization is paramount to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).
This application note outlines a multi-faceted analytical approach, leveraging orthogonal techniques to provide a complete profile of the compound. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[2][3][4]
Analytical Strategy: A Multi-Technique Approach
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. The proposed analytical workflow is designed to assess identity, purity, and critical physicochemical properties.
Sources
- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure quality and purity throughout the drug development lifecycle. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed to separate the parent compound from potential degradation products generated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, detailed protocols for method validation as per ICH guidelines, and system suitability criteria to ensure trustworthy and reproducible results.
Introduction and Scientific Rationale
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many active pharmaceutical ingredients (APIs).[1] The accurate quantification of this intermediate and its impurities is critical for controlling the quality of the final API. A stability-indicating analytical method is one that can accurately measure the drug substance without interference from degradation products, impurities, or excipients.[2] The development of such methods is a regulatory requirement and essential for assessing the stability of drug substances.[3]
The inherent chemical structure of the analyte—containing a tertiary amine, a ketone, a carboxylic acid, and a fluorinated phenyl group—presents specific analytical considerations. The phenyl group provides a strong chromophore, making UV detection a suitable choice. The presence of the carboxylic acid and the basic piperidine nitrogen means the compound's ionization state is pH-dependent. Therefore, pH control of the mobile phase is critical to achieve reproducible retention and symmetrical peak shapes. This method employs a phosphate buffer to maintain a consistent pH, suppressing the ionization of both the carboxylic acid and residual silanols on the column, thereby ensuring sharp, well-defined peaks.
Chemical Structure:
-
IUPAC Name: (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid
-
Molecular Formula: C₁₃H₁₄FNO₃[4]
-
Molecular Weight: 251.25 g/mol [4]
(Structure can be visualized in chemical drawing software; not representable in this format)
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent reversed-phase C18 column.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.
-
Orthophosphoric Acid (H₃PO₄): AR grade, ~85%.
-
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid: Reference Standard (RS) of known purity.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): AR grade for forced degradation studies.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic retention for the moderately nonpolar analyte.
-
Phosphate Buffer (pH 3.0): At this pH, the carboxylic acid group (pKa ~4-5) is protonated (non-ionized), preventing peak tailing and enhancing retention on the C18 phase.
-
Gradient Elution: Necessary to elute potential degradation products which may have a wide range of polarities, ensuring a clean baseline and separation of all components within a reasonable timeframe.[3]
-
Detection at 238 nm: This wavelength corresponds to a high absorbance maximum of the fluorophenyl chromophore, providing excellent sensitivity.
Protocols: Preparation and Execution
Standard and Sample Preparation Workflow
Caption: Overall workflow from preparation to analysis.
Step-by-Step Protocol:
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of the active compound into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be qualified. Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation and Forced Degradation
The method must be validated to demonstrate its suitability for the intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[5] A sample solution (0.1 mg/mL) is subjected to the stress conditions below.
Caption: Forced degradation stress conditions.
Protocol:
-
Acid Hydrolysis: Mix 5 mL of sample stock with 5 mL of 0.2 M HCl. Heat at 60°C. After the specified time, cool and neutralize with 0.2 M NaOH before diluting.
-
Base Hydrolysis: Mix 5 mL of sample stock with 5 mL of 0.2 M NaOH at room temperature. After the specified time, neutralize with 0.2 M HCl before diluting.
-
Oxidative Degradation: Mix 5 mL of sample stock with 5 mL of 6% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid powder and a solution of the analyte to 80°C in a calibrated oven.
-
Photolytic Degradation: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analyze all stressed samples alongside an unstressed control. The method is deemed stability-indicating if the main peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.
Validation Parameters Summary
The following table outlines the key validation parameters and expected results for a successful validation.
| Parameter | Method | Acceptance Criteria |
| Linearity & Range | Analyze 5 concentrations from 50% to 150% of the nominal concentration (0.05 - 0.15 mg/mL). Plot peak area vs. concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate. Calculate the % recovery. | 98.0% - 102.0% recovery |
| Precision (Repeatability) | Analyze 6 individual preparations of the sample at 100% concentration on the same day. | %RSD ≤ 2.0% |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or instrument. | %RSD ≤ 2.0%, and overall RSD should be within limits |
| LOD & LOQ | Determine from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | Report the calculated values. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). Analyze the effect on results. | SST criteria are met; results are not significantly affected. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative determination of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. The successful separation of the main analyte from its degradation products under various stress conditions confirms its stability-indicating nature. The method was validated according to ICH guidelines, proving its reliability for routine quality control analysis and stability studies in a pharmaceutical development setting.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link][1]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link][3]
-
AIP Conference Proceedings. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. Available at: [Link][5]
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
1H NMR and 13C NMR of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
An Application Note for the Structural Elucidation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid via ¹H and ¹³C NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS 886363-63-9)[1]. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's intricate structure and its spectral features. We will explore detailed protocols for sample preparation, outline key acquisition parameters, and provide an expert analysis of the anticipated spectra, with a special focus on the complexities introduced by the chiral center and the fluorine substituent.
Introduction: The Structural Imperative
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a small organic molecule featuring several key functional groups: a fluorinated aromatic ring, a saturated N-heterocyclic ketone (piperidinone), a carboxylic acid, and a chiral center. Accurate structural verification is paramount for ensuring compound integrity in drug discovery pipelines. NMR spectroscopy stands as the definitive tool for this purpose, providing unambiguous atom-level connectivity and stereochemical insights. The presence of the ¹⁹F nucleus offers a unique spectroscopic handle but also introduces complexities, such as H-F and C-F spin-spin couplings, which must be correctly interpreted. This guide will serve as a self-validating protocol for researchers to confidently confirm the structure of this and structurally related compounds.
Molecular Architecture and its Spectroscopic Implications
To accurately predict and interpret the NMR spectra, we must first dissect the molecule's structure. The key features influencing the NMR data are:
-
The 4-Fluorophenyl Ring: The fluorine atom breaks the symmetry of the phenyl ring, influencing the chemical shifts of the aromatic protons and carbons. Crucially, it introduces heteronuclear coupling constants (J-couplings) over one or more bonds.
-
The Chiral Center: The methine carbon, bonded to the phenyl ring, the nitrogen, and the carboxyl group, is a stereocenter. Its presence renders the methylene protons on the piperidinone ring diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
The 4-Oxopiperidinone Ring: The electron-withdrawing carbonyl group significantly deshields the adjacent methylene protons (at C3 and C5). The nitrogen atom also influences the chemical environment of its adjacent methylene protons (at C2 and C6).
-
The Carboxylic Acid: The acidic proton is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet, or may undergo exchange with deuterated solvents[2].
Below is the structure with a numbering scheme that will be used for spectral assignments throughout this note.
Caption: Structure of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and correct instrument parameterization.[3]
Protocol: Sample Preparation
The goal is to create a clear, homogenous solution free of particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity.[4][5]
-
Weighing the Sample:
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common starting points. The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.[7][8]
-
Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
-
Filtration and Transfer:
-
Finalization:
-
Cap the NMR tube securely. If the sample is to be stored, consider sealing with Parafilm.
-
Wipe the outside of the tube, especially the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.[5]
-
Protocol: NMR Data Acquisition (400 MHz Spectrometer)
These parameters serve as a robust starting point and may be optimized as needed.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse ¹H acquisition.
-
Solvent Lock: Lock on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Temperature: 298 K (25 °C).
-
Spectral Width: -2 to 16 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C acquisition (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 scans or more, depending on concentration. It is crucial to remember that standard ¹³C experiments only decouple protons; couplings to fluorine will remain visible.[10][11]
-
Sources
- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
Using (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in dopamine transporter binding assays
Application Note & Protocol
Topic: Characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in Dopamine Transporter Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Characterizing a Novel Ligand at the Human Dopamine Transporter
The human dopamine transporter (hDAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein critical for regulating dopaminergic neurotransmission.[1][2] It actively re-uptakes dopamine from the synaptic cleft, thereby controlling the duration and magnitude of dopamine signaling. This central role makes DAT a primary target for psychostimulants like cocaine and amphetamine, as well as a therapeutic target for conditions such as ADHD and depression.[3] The ongoing search for novel DAT ligands with unique pharmacological profiles—such as atypical inhibitors that may not have the abuse potential of traditional stimulants—is a key focus in medicinal chemistry.[4]
This document presents a detailed application note and a set of robust protocols for the in vitro characterization of a novel compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (referred to herein as Compound X). The structure of Compound X, featuring a piperidine core, is reminiscent of other known monoamine transporter ligands.[5][6][7][8] Specifically, the 4-oxo-piperidine moiety is a versatile scaffold in medicinal chemistry, and fluorophenyl groups are common in CNS-active compounds, often enhancing binding affinity and metabolic stability.[9]
Disclaimer: As of the writing of this document, there is no publicly available data on the biological activity of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid at the dopamine transporter. Therefore, this application note provides a comprehensive, scientifically-grounded, hypothetical framework for its initial characterization. The protocols described are based on established, validated methods for radioligand binding assays and are designed to be self-validating through the inclusion of appropriate controls.[10]
Principle of the Assay
The primary method detailed is a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," i.e., Compound X) to displace a known high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428) from its binding site on the dopamine transporter. The assay is performed on cell membranes prepared from a stable cell line, such as HEK293, that recombinantly expresses the human dopamine transporter (hDAT). By measuring the concentration-dependent displacement of the radioligand, we can determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. This value can then be converted to the inhibition constant (Kᵢ), which reflects the compound's binding affinity for the transporter.[11][12]
Experimental Workflow Overview
The overall process for characterizing Compound X involves three main stages: preparation of the biological material, execution of the binding assay, and subsequent data analysis.
Caption: Overall experimental workflow for DAT binding assay.
Part 1: Membrane Preparation & Protein Quantification
A consistent and well-characterized source of the DAT protein is essential for reproducible results. This protocol describes the preparation of membranes from HEK293 cells stably expressing hDAT.
Protocol 1.1: Preparation of hDAT-Expressing Cell Membranes
Materials:
-
HEK293 cells stably expressing hDAT
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Cell scrapers
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture hDAT-HEK293 cells to ~90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into fresh, ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with ~20 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[13]
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[13]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Lysis Buffer.
-
Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 1.2: Quantification of Membrane Protein Concentration (BCA Assay)
To ensure the same amount of DAT is used in each assay well, the total protein concentration of the membrane preparation must be accurately determined. The Bicinchoninic Acid (BCA) assay is suitable due to its compatibility with detergents that may be present.[14][15]
Materials:
-
BCA Protein Assay Kit (e.g., from Pierce™)
-
Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare BSA Standards: Create a series of BSA standards by diluting the 2 mg/mL stock solution. A typical range is 25 to 2000 µg/mL. Prepare a blank using the same buffer as the standards.[16]
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should turn green.[15][16]
-
Assay Setup:
-
Incubation: Mix the plate gently for 30 seconds, cover, and incubate at 37°C for 30 minutes.[15]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all other readings. Plot the absorbance of the BSA standards versus their known concentrations to create a standard curve. Use the equation of the line from the standard curve to calculate the protein concentration of your membrane preparation.
Part 2: Dopamine Transporter Radioligand Binding Assay
This protocol details a competitive binding experiment to determine the IC₅₀ of Compound X.
Protocol 2.1: Competitive [³H]WIN 35,428 Binding Assay
Materials & Reagents:
| Reagent/Material | Description |
| Test Compound | (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Compound X) |
| Radioligand | [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol) |
| Non-specific Agent | Nomifensine or GBR 12909 |
| Membrane Prep | hDAT-expressing membranes (from Protocol 1.1) |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| Wash Buffer | Ice-cold Assay Buffer |
| Filtration | 96-well glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) |
| Scintillation Fluid | E.g., Ultima Gold™ |
| Equipment | 96-well plate, cell harvester, scintillation counter |
Procedure:
-
Prepare Reagents:
-
Thaw the hDAT membrane preparation on ice. Dilute it in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare a stock solution of [³H]WIN 35,428 in Assay Buffer. The final concentration in the assay should be approximately equal to its Kd value (~2-4 nM).
-
Prepare serial dilutions of Compound X in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a high concentration of the non-specific agent (e.g., 10 µM Nomifensine) to define non-specific binding.[13]
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 solution + 100 µL diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL Nomifensine (10 µM final) + 50 µL [³H]WIN 35,428 solution + 100 µL diluted membrane preparation.
-
Compound X Competition: 50 µL of each dilution of Compound X + 50 µL [³H]WIN 35,428 solution + 100 µL diluted membrane preparation.
-
The total assay volume in each well is 200 µL.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[13]
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Immediately wash each well three times with 3 mL of ice-cold Wash Buffer.[13]
-
Quantification:
-
Punch the filters from the filter mat into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Part 3: Data Analysis and Interpretation
Caption: Data analysis workflow from raw counts to Kᵢ value.
-
Calculate Specific Binding:
-
Average the CPM values for each set of triplicates.
-
Determine specific binding by subtracting the average CPM of the non-specific binding (NSB) wells from the average CPM of the total binding wells.
-
Specific Binding = Total Binding (CPM) - NSB (CPM)
-
-
Generate Dose-Response Curve:
-
For each concentration of Compound X, calculate the percentage of specific binding using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)] * 100
-
Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of Compound X (X-axis). This will generate a sigmoidal dose-response curve.
-
-
Determine the IC₅₀ Value:
-
Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to analyze the dose-response curve.
-
The IC₅₀ is the concentration of Compound X that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Kᵢ Value:
-
The Kᵢ (inhibition constant) is a more accurate measure of binding affinity as it is independent of the radioligand concentration used in the assay.[12][17]
-
Use the Cheng-Prusoff equation to convert the IC₅₀ to Kᵢ:[11][18][19] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
IC₅₀ is the value determined in the previous step.
-
[L] is the concentration of the radioligand ([³H]WIN 35,428) used in the assay.
-
Kd is the dissociation constant of the radioligand for DAT (this should be determined experimentally via a saturation binding assay or taken from reliable literature).
-
-
Hypothetical Data Presentation
The results of this analysis can be summarized in a table.
| Parameter | Hypothetical Value | Description |
| IC₅₀ | 45 nM | Concentration of Compound X causing 50% inhibition of radioligand binding. |
| Kᵢ | 20 nM | Calculated binding affinity of Compound X for hDAT. |
| Hill Slope | ~1.0 | Suggests binding to a single site in a competitive manner. |
Conclusion and Further Steps
This application note provides a comprehensive framework for the initial characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid at the human dopamine transporter. By following these detailed protocols, a researcher can reliably determine the binding affinity (Kᵢ) of this novel compound. A low nanomolar Kᵢ value would indicate high-affinity binding and warrant further investigation.
Subsequent steps would include:
-
Selectivity Profiling: Performing similar binding assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine the compound's selectivity.
-
Functional Assays: Conducting dopamine uptake inhibition assays to confirm that binding to DAT translates into functional blockade of dopamine transport.[2]
-
In Vivo Studies: If the in vitro profile is promising, progressing to behavioral pharmacology studies in animal models to assess its potential therapeutic effects and abuse liability.
References
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]
-
Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Semantic Scholar. [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. ACS Publications. [Link]
-
BCA Assay. Ben Allen Lab, University of Michigan. [Link]
-
Measurement of Low Level Membrane Proteins Using Bicinchoninic Acid. J-STAGE. [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NIH National Library of Medicine. [Link]
-
Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. ACS Publications. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. NIH National Library of Medicine. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). NIH National Library of Medicine. [Link]
-
Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. ResearchGate. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. NIH National Library of Medicine. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. NIH National Library of Medicine. [Link]
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- 3. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
In vitro assays for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid activity
Commencing Initial Investigation
I'm starting by diving deep into Google searches. My aim is to thoroughly understand the potential biological targets and mechanisms of action related to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. I'm also looking for established in vitro assays that are relevant to those targets and pathways, along with any relevant protocols or applications that I can leverage.
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Developing the Initial Plan
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Application Notes & Protocols for In Vivo Evaluation of Novel Piperidine-Based Compounds: A Case Study with (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Analogs
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system (CNS).[1][2][3] The inherent structural and physicochemical properties of the piperidine ring often confer favorable pharmacokinetic profiles and metabolic stability, enhancing the "druggability" of molecules.[2] This guide provides a comprehensive framework for the in vivo evaluation of novel piperidine-containing compounds, using (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a representative structure for designing preclinical studies in animal models.
It is important to note that while this specific molecule is of interest, publicly available in vivo data is limited. Therefore, this document will draw upon established methodologies and data from closely related piperidine derivatives to construct robust and scientifically sound protocols. This approach allows researchers to adapt these frameworks for their specific piperidine-based compounds of interest. The principles and protocols outlined herein are designed to be broadly applicable for investigating the therapeutic potential of this important class of molecules in models of neurological disorders.[4][5][6]
Part 1: Preclinical Study Design: Foundational Principles
The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. A well-designed animal study not only assesses the efficacy of a compound but also provides crucial insights into its safety, pharmacokinetics (PK), and pharmacodynamics (PD).
Rationale for Animal Model Selection
The choice of animal model is paramount and should be driven by the therapeutic hypothesis. For compounds like (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, which may have applications in neurological disorders, several well-established rodent models are available.[4][5][6][7][8]
-
Neurodegenerative Disease Models: For indications such as Alzheimer's or Parkinson's disease, transgenic mouse models that recapitulate aspects of the human pathology are often employed.[4][5]
-
Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rats are standard for evaluating analgesic efficacy.
-
Psychiatric Disorder Models: Behavioral assays like the forced swim test (for depression) or the elevated plus maze (for anxiety) are commonly used to assess psychoactive compounds.[7]
The selection of the model must be justified by its ability to mimic the human disease state and its predictive validity for clinical outcomes.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing an effective dosing regimen. For piperidine derivatives, factors such as lipophilicity and the substitution pattern on the piperidine ring can significantly influence their metabolic stability and ability to cross the blood-brain barrier.[2]
A preliminary pharmacokinetic study is essential to determine key parameters:
| Pharmacokinetic Parameter | Description | Importance in Study Design |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | Determines the suitability of the oral route of administration. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Guides the dosing frequency to maintain therapeutic concentrations. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Relates to efficacy and potential toxicity. |
| Tmax | The time at which the Cmax is observed. | Informs the timing of behavioral or physiological assessments. |
| Brain Penetration | The ability of a drug to cross the blood-brain barrier. | Crucial for compounds targeting the central nervous system. |
Workflow for a Preliminary PK Study:
Part 2: Detailed Experimental Protocols
The following protocols are provided as a template and should be adapted based on the specific compound, animal model, and experimental endpoints.
Compound Formulation and Administration
The formulation of the test compound is critical for ensuring accurate and consistent dosing.
Objective: To prepare a stable and homogenous formulation of a (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid analog for in vivo administration.
Materials:
-
Test compound (e.g., a (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid analog)
-
Vehicle components (e.g., sterile water, saline, DMSO, Tween 80)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Protocol:
-
Vehicle Selection: Based on the solubility of the test compound, select an appropriate vehicle. A common vehicle for initial screening is a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Preparation: a. Weigh the required amount of the test compound. b. In a sterile vial, dissolve the compound in the appropriate volume of DMSO. c. Add the Tween 80 and vortex thoroughly. d. Slowly add the saline while vortexing to create a homogenous suspension or solution. e. If necessary, sonicate the mixture to ensure complete dissolution or a fine suspension.
-
Administration: a. Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). b. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).
In Vivo Efficacy Model: Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol describes a widely used model for assessing the analgesic potential of a test compound.
Objective: To evaluate the efficacy of a (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid analog in alleviating mechanical allodynia in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Surgical Procedure (CCI):
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.
Experimental Protocol:
-
Baseline Measurement: Before drug administration, assess the baseline mechanical sensitivity using von Frey filaments.
-
Grouping and Dosing:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., gabapentin, 30 mg/kg)
-
Group 3-5: Test compound at three different dose levels (e.g., 3, 10, 30 mg/kg)
-
-
Post-Dose Measurements: Assess mechanical sensitivity at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis: The paw withdrawal threshold (in grams) is determined. The data is typically presented as the mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.
Workflow for CCI Efficacy Study:
Part 3: Data Interpretation and Reporting
Clear and concise presentation of data is crucial for interpreting the results of in vivo studies.
Tabular Summary of Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM) | % Reversal of Allodynia |
| Vehicle Control | - | 2.5 ± 0.3 | 0% |
| Positive Control (Gabapentin) | 30 | 12.8 ± 1.5 | 85% |
| Test Compound | 3 | 4.2 ± 0.5 | 15% |
| Test Compound | 10 | 8.9 ± 1.1 | 55% |
| Test Compound | 30 | 11.5 ± 1.3* | 78% |
| p < 0.05 compared to Vehicle Control |
Considerations for Further Development
The results from these initial in vivo studies will guide the next steps in the drug development process.
-
Efficacy: Does the compound show a dose-dependent effect in a relevant disease model?
-
Safety: Are there any observable adverse effects at the therapeutic doses? A preliminary toxicology screen may be warranted.
-
PK/PD Correlation: Does the time course of the pharmacological effect correlate with the pharmacokinetic profile of the compound?
A positive outcome in these areas would support the advancement of the compound to more extensive preclinical toxicology and safety pharmacology studies.
References
- Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 241-243.
- Ghirga, S., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1076993.
- Lee, Y., & Lee, S. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Biomedicines, 10(5), 1039.
- Surguchov, A. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 876011.
- Bentivoglio, M., & Cirillo, G. (2021). Animal Models for Neurological Disorders. EurekAlert!.
- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.).
- Krishna, M. C., et al. (1998). In vivo pharmacokinetics of nitroxides in mice. Proceedings of the National Academy of Sciences, 95(19), 11060-11065.
- Pharmacological Applications of Piperidine Deriv
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116911.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- 8. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
Application Notes and Protocols for the Dosing and Administration of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in Murine Models
Abstract
This document provides a comprehensive guide for the dosing and administration of the novel small molecule compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS No. 886363-63-9), in mouse models. In the absence of specific preclinical data for this compound, these protocols are established based on best practices for the evaluation of novel chemical entities with limited aqueous solubility. The following sections detail critical considerations and step-by-step procedures for vehicle selection, dose formulation, and various routes of administration, including intraperitoneal, subcutaneous, and oral gavage. The overarching goal is to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare.
Introduction: Compound Profile and Pre-formulation Considerations
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a synthetic organic compound with a molecular formula of C13H14FNO3 and a molecular weight of 251.25 g/mol [1]. Due to its chemical structure, it is anticipated to have limited solubility in aqueous solutions. Therefore, careful consideration of vehicle selection is paramount to ensure consistent and accurate dosing.
Causality in Vehicle Selection
The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, bioavailability, and potential for local or systemic toxicity. An inappropriate vehicle can lead to precipitation of the compound upon administration, causing irritation, inconsistent absorption, and unreliable experimental outcomes. For lipophilic compounds, a tiered approach to vehicle selection is recommended.
Initial Solubility Assessment (Small-Scale): Before preparing a large batch of the dosing solution, it is crucial to perform a small-scale solubility test. This involves assessing the solubility of the compound in a range of pharmaceutically acceptable vehicles.
Vehicle Formulation Protocols
Given the predicted low aqueous solubility of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, several vehicle options should be considered. The following are standard, well-characterized vehicles for in vivo studies in mice[2].
Table 1: Recommended Vehicle Formulations for Insoluble Compounds
| Vehicle Composition | Suitability | Notes |
| Aqueous Solutions | ||
| Saline (0.9% NaCl) or PBS | Ideal for water-soluble compounds. | Likely unsuitable for the title compound but should be tested as a baseline. |
| Organic Solvents | ||
| 5-10% DMSO in Saline/PBS | For compounds soluble in DMSO but not in aqueous solutions. | DMSO can have pharmacological effects and cause irritation at higher concentrations[2][3]. |
| Co-solvent Systems | ||
| PEG-400 or Propylene Glycol | For compounds with intermediate solubility. | Can cause toxicity at high doses[2][3]. |
| Oil-Based Vehicles | ||
| Corn oil, Sesame oil | For highly lipophilic compounds. | Suitable for oral or intraperitoneal administration[2]. Not for intravenous use. |
| Suspension Vehicles | ||
| 0.5% Carboxymethylcellulose (CMC) in water | For compounds that cannot be fully dissolved. | Requires daily shaking to ensure proper dosage[4]. |
Protocol 2.1: Preparation of a 5% DMSO in Saline Vehicle
-
Measure the required volume of Dimethyl sulfoxide (DMSO).
-
In a sterile container, add the DMSO to 95% of the final volume of sterile 0.9% saline.
-
Mix thoroughly until a homogenous solution is achieved.
-
Add the (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid to the vehicle at the desired concentration.
-
Vortex and/or sonicate until the compound is fully dissolved. Visually inspect for any precipitates.
Dose Calculation and Preparation
Accurate dose calculation is fundamental to any pharmacological study. Doses are typically expressed in milligrams of compound per kilogram of body weight (mg/kg).
Dose Calculation Formula
Volume to Administer (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
Protocol 3.1: Preparation of Dosing Solution
-
Weigh the mouse to determine its exact body weight.
-
Calculate the required volume of the dosing solution using the formula above.
-
Draw the calculated volume into an appropriately sized sterile syringe.
-
Ensure there are no air bubbles in the syringe.
-
For small volumes, consider diluting the stock solution to ensure accurate dosing[5].
Administration Protocols in Mice
The choice of administration route depends on the experimental objective, including the desired speed of onset and duration of action. All procedures must be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in mice, offering rapid absorption[4].
-
Restraint: Securely restrain the mouse using the scruff technique, allowing for a clear view of the abdomen[6][7].
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder[6][8].
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity[8][9].
-
Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and re-attempt with a fresh needle and syringe[5][6].
-
Injection: If there is negative pressure, inject the solution smoothly. The maximum recommended volume is 10 ml/kg[8][10].
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the mouse for any signs of distress or complications[8][9].
Subcutaneous (SC) Injection
Subcutaneous administration results in slower, more sustained absorption compared to IP injection.
-
Restraint: Scruff the mouse firmly to create a "tent" of skin between the shoulder blades[7].
-
Needle Insertion: Using a 25-27 gauge needle, insert it into the base of the skin tent, parallel to the body[11][12].
-
Aspiration: Aspirate to check for blood. If blood is present, withdraw and re-insert the needle[5][7].
-
Injection: Inject the solution into the subcutaneous space. The maximum recommended volume per site is 5 ml/kg[11].
-
Withdrawal: Remove the needle and gently massage the area to aid dispersion.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage (PO)
Oral gavage is used for the direct administration of a precise volume of a substance into the stomach[13][14].
-
Tube Measurement: Measure the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth[15][16]. Mark this length on the tube.
-
Restraint: Firmly restrain the mouse, extending its head back to create a straight line through the neck and esophagus[13][15].
-
Tube Insertion: Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus[13][16]. The tube should pass with minimal resistance. Do not force the tube.
-
Administration: Once the tube is in the stomach, administer the substance slowly[17]. The maximum recommended volume is 10 ml/kg[13][16].
-
Withdrawal: Gently remove the tube along the same path of insertion.
-
Monitoring: Observe the animal for 5-10 minutes for any signs of respiratory distress[13][16].
Experimental Workflow and Data Presentation
A structured experimental workflow is essential for obtaining reliable and reproducible data.
Diagram 1: Experimental Workflow for In Vivo Dosing
Caption: Workflow for in vivo administration of a novel compound.
Table 2: Key Dosing and Administration Parameters
| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |
| Needle/Tube Gauge | 25-27 G[8][9] | 25-27 G[11] | 18-22 G (for adult mice)[13][16] |
| Max Volume | 10 ml/kg[8][9][10] | 5 ml/kg per site[11] | 10 ml/kg[13][14][16] |
| Absorption Rate | Rapid | Slow, sustained | Variable |
| Key Considerations | Risk of organ puncture | Potential for local irritation | Risk of esophageal or stomach perforation[13][14] |
Trustworthiness and Self-Validating Systems
To ensure the integrity of the experimental data, the following self-validating checks should be integrated into the protocols:
-
Vehicle Controls: Always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Positive Controls: Where applicable, use a positive control compound with a known effect to validate the experimental model.
-
Dose-Response Studies: Conduct initial dose-response studies to determine the optimal therapeutic window and identify potential toxicity.
-
Regular Animal Health Monitoring: Daily monitoring of animal health, including body weight, food and water intake, and clinical signs, is crucial for detecting any adverse effects.
Conclusion
The successful in vivo evaluation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in mice is contingent upon meticulous planning and execution of dosing and administration procedures. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can generate reliable and reproducible data, paving the way for a comprehensive understanding of this novel compound's pharmacological profile.
References
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. Retrieved from [Link]
-
UNC Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]
-
Queen's University. (2012, February 16). Subcutaneous Injection in Mice. University Animal Care Committee Standard Operating Procedure. Retrieved from [Link]
-
Institute of Laboratory Animal Science. (2021, February 19). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection. Retrieved from [Link]
-
Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]
-
Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
-
Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
-
UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved from [Link]
-
The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 106-117. Retrieved from [Link]
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- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.unc.edu [research.unc.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
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- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
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- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Forward-Looking Statement
These application notes provide a comprehensive guide to the potential applications of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in neuroscience research. It is important to note that while the chemical scaffold of this compound is prevalent in centrally active agents, specific biological data for this exact molecule is not extensively available in the public domain. The information herein is based on the known activities of structurally related compounds and the general principles of CNS drug discovery. Researchers are encouraged to use these notes as a foundation for exploratory studies.
Introduction: The Potential of a Privileged Scaffold
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS No. 886363-63-9) is a synthetic organic compound featuring a 4-fluorophenyl group linked to a 4-oxopiperidine core via an acetic acid moiety. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS)[1]. The presence of the 4-oxo group offers a site for further chemical modification, while the 4-fluorophenyl group can influence receptor binding affinity and metabolic stability.
Based on the structural motifs present in this molecule, its potential applications in neuroscience research are hypothesized to lie in the modulation of various CNS targets, including but not limited to:
-
Dopamine and Serotonin Transporters: Structurally similar compounds are known to interact with monoamine transporters, suggesting a potential role in mood disorders and psychostimulant addiction research[1].
-
G-Protein Coupled Receptors (GPCRs): The piperidine core is a common feature in ligands for a wide array of GPCRs, including opioid, muscarinic, and adrenergic receptors.
-
Ion Channels: Derivatives of piperidine have been shown to modulate the activity of various ion channels involved in neuronal excitability.
-
Cognition Enhancement: The related compound, 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride, is noted as an intermediate for nootropic and neuroprotective drugs, suggesting a potential avenue of investigation for the title compound[2].
Physicochemical Properties and Handling
A summary of the key physicochemical properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is provided below.
| Property | Value | Source |
| CAS Number | 886363-63-9 | ChemicalBook |
| Molecular Formula | C₁₃H₁₄FNO₃ | ChemicalBook |
| Molecular Weight | 251.25 g/mol | ChemicalBook |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in DMSO and methanol. Aqueous solubility may be limited. | - |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | General laboratory practice |
Note: Experimental values for some properties may not be publicly available and should be determined empirically.
Postulated Mechanisms of Action and Research Applications
Given the absence of direct biological data, this section outlines potential research avenues based on the compound's structural features.
Investigation as a Dopamine Transporter (DAT) Ligand
Rationale: The 4-fluorophenylpiperidine motif is present in known dopamine transporter (DAT) ligands. Atypical DAT inhibitors are of interest for treating psychostimulant use disorders.
Proposed Research Workflow:
Caption: Workflow for assessing pro-cognitive effects.
Experimental Protocols:
-
Protocol 3: Novel Object Recognition (NOR) Test
-
Animals: Adult male Wistar rats.
-
Habituation: Allow rats to explore an open-field arena for 10 minutes for 2 consecutive days.
-
Training (Familiarization) Phase: On day 3, place two identical objects in the arena and allow the rat to explore for 5 minutes. Administer the test compound or vehicle 30 minutes prior to this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Synthesis and Characterization
While a detailed synthetic route is not available in the public literature, a plausible retro-synthetic analysis suggests the following approach:
Caption: Potential retro-synthetic pathway.
Researchers should perform standard analytical characterization to confirm the identity and purity of the synthesized compound, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Conclusion and Future Directions
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid represents a molecule of interest for neuroscience research due to its privileged chemical scaffold. The application notes provided here offer a starting point for investigating its potential as a modulator of CNS targets. Future research should focus on a comprehensive in vitro pharmacological profiling to identify its primary biological target(s), followed by in vivo studies to validate its therapeutic potential in relevant animal models of neurological and psychiatric disorders.
References
-
MySkinRecipes. 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride. Available at: [Link]
- Nithiya, A., Karthik, C. S., & Jayabharathi, J. (2011). Synthesis, spectral characterization and biological evaluation of some novel piperidine derivatives. Journal of Saudi Chemical Society, 15(4), 347-353.
- Dutta, A. K., Ghorai, S. K., Cook, C., Davis, M., Venkataraman, S. K., George, C., ... & Reith, M. E. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl) piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(7), 1220-1228.
-
PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available at: [Link]
- Google Patents. US3912743A - 4-Phenylpiperidine compounds.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PlainSite. 4-phenylpiperidine Agents For Treating Cns Disorders. Available at: [Link]
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Ovid. Patent Selections: : Recent Patents on CNS Drug Discovery. Available at: [Link]
-
Patent 0337136. Piperidine derivatives in the treatment of extrapyramidal side effects associated with neuroleptic therapy. Available at: [Link]
- Google Patents. WO2002044142A2 - Piperazine derivatives, their preparation and their use for treating central nervous system (cns) disorders.
-
ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Available at: [Link]
Sources
Application Notes and Protocols for the Characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a Dopamine Transporter (DAT) Tool Compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel DAT Probes
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] The development of novel, selective, and well-characterized tool compounds is essential for advancing our understanding of DAT pharmacology, physiology, and its role in various neuropsychiatric disorders.[3] (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a novel chemical entity with structural motifs, such as the piperidine ring, that are common in a variety of DAT inhibitors.[4][5][6] This document provides a comprehensive guide for the systematic evaluation of this compound as a potential tool for DAT studies, outlining detailed protocols for its pharmacological and functional characterization. The following protocols are designed to be self-validating, providing researchers with a robust framework to determine the compound's affinity, selectivity, and mechanism of action at the dopamine transporter.
Part 1: In Vitro Pharmacological Profiling
The initial and most crucial step in characterizing a novel compound is to determine its binding affinity and selectivity for the target protein and related off-targets. For a putative DAT inhibitor, this involves assessing its interaction with the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Radioligand Binding Assays for Affinity and Selectivity Determination
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[2] These assays measure the ability of the test compound to compete with a radiolabeled ligand known to bind to the target site. The outcome of this assay is the inhibitor constant (Kᵢ), which represents the affinity of the compound for the transporter.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinities (Kᵢ values) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid for human DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-well microplates, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and low (<0.1%).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.
-
Test Compound: Assay buffer, radioligand, serially diluted test compound, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation:
| Transporter | Radioligand | Kᵢ (nM) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Selectivity Ratio (NET Kᵢ / DAT Kᵢ) |
| DAT | [³H]WIN 35,428 | Experimental Value | Calculated Value | Calculated Value |
| SERT | [³H]Citalopram | Experimental Value | - | - |
| NET | [³H]Nisoxetine | Experimental Value | - | - |
Causality Behind Experimental Choices:
-
The choice of HEK293 cells expressing the human transporters ensures the relevance of the findings to human physiology.
-
Using well-characterized radioligands with high affinity and specificity for each transporter is crucial for accurate Kᵢ determination.
-
The Cheng-Prusoff equation is a standard method for converting IC₅₀ to Kᵢ, providing a more accurate measure of affinity that is independent of the radioligand concentration.
Synaptosomal Uptake Assays for Functional Potency
While binding assays reveal the affinity of a compound, they do not provide information about its functional effect on the transporter. Synaptosomal uptake assays directly measure the ability of a compound to inhibit the primary function of the DAT: the reuptake of dopamine from the synaptic cleft.[1][7]
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀ value) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in inhibiting dopamine uptake in rat striatal synaptosomes.
Materials:
-
Freshly prepared rat striatal synaptosomes.
-
[³H]Dopamine.
-
Uptake Buffer: Krebs-Henseleit buffer supplemented with glucose, ascorbic acid, and pargyline.
-
Test Compound: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, serially diluted.
-
Non-specific uptake inhibitor: 10 µM Benztropine or GBR 12909.
-
96-well microplates, filtration apparatus, scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rat striatal tissue using standard differential centrifugation methods.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Define non-specific uptake as the radioactivity accumulated in the presence of a saturating concentration of a known DAT inhibitor (e.g., Benztropine).
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Assay | IC₅₀ (nM) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid |
| [³H]Dopamine Uptake Inhibition | Experimental Value |
Causality Behind Experimental Choices:
-
Using synaptosomes from the striatum, a brain region with high DAT density, provides a physiologically relevant system for studying DAT function.
-
The inclusion of pargyline, a monoamine oxidase inhibitor, prevents the metabolic degradation of dopamine.
-
A short incubation time ensures the measurement of initial uptake rates, which accurately reflect transporter function.
Visualization of In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of a novel DAT tool compound.
Part 2: In Vivo Behavioral Assessment
Following in vitro characterization, it is essential to assess the compound's effects in a living organism. Locomotor activity is a well-established behavioral assay to evaluate the in vivo effects of DAT inhibitors, as blockade of dopamine reuptake typically leads to hyperlocomotion.[8]
Protocol 3: Open-Field Locomotor Activity Assay
Objective: To assess the effect of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid on spontaneous locomotor activity in mice.
Materials:
-
Adult male mice (e.g., C57BL/6).
-
Open-field arenas equipped with automated photobeam tracking systems.
-
Test Compound: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Positive Control: Cocaine or methylphenidate.
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse into an open-field arena and allow it to habituate for 30-60 minutes.
-
Administration: Administer the test compound, positive control, or vehicle via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the mice back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total distance traveled for each treatment group.
-
Compare the locomotor activity of the test compound group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Causality Behind Experimental Choices:
-
The habituation period reduces the influence of novelty-induced hyperactivity on the drug's effects.
-
Including a positive control like cocaine provides a benchmark for a typical DAT inhibitor-induced locomotor response.
-
Automated tracking systems provide objective and reliable quantification of locomotor activity.
Visualization of Proposed Mechanism of Action
Caption: Proposed mechanism of action: blockade of DAT-mediated dopamine reuptake.
Conclusion
This guide provides a foundational framework for the comprehensive characterization of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a novel tool compound for DAT studies. By systematically determining its in vitro pharmacological profile and assessing its in vivo behavioral effects, researchers can establish its utility as a selective and potent probe for investigating the intricacies of the dopamine system. The successful validation of this compound would add a valuable tool to the neuroscience community for dissecting the role of DAT in health and disease.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]
-
Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Wiley Online Library. [Link]
-
Gatley, S. J., et al. (1998). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Synapse, 30(2), 135-143. [Link]
-
Gleason, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4347–4359. [Link]
-
Gleason, J. B., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1309–1325. [Link]
-
Gleason, J. B., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 60, 116695. [Link]
-
Zhen, J., et al. (2003). Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. Journal of Medicinal Chemistry, 46(13), 2589–2598. [Link]
-
Boos, T. L., et al. (2007). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Nuclear Medicine and Biology, 34(4), 395–403. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Welcome to the technical support center for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can lead to low yields. The most common and direct synthetic route involves the N-alkylation of 4-piperidone with an ester of 2-bromo-2-(4-fluorophenyl)acetic acid, followed by hydrolysis of the ester. This guide will focus on troubleshooting this specific pathway.
Proposed Synthetic Pathway
A plausible and commonly employed synthetic route is a two-step process:
-
Step 1: N-Alkylation. Reaction of 4-piperidone with an ethyl or methyl ester of 2-bromo-2-(4-fluorophenyl)acetic acid in the presence of a suitable base and solvent.
-
Step 2: Hydrolysis. Conversion of the resulting ester intermediate to the final carboxylic acid product under acidic or basic conditions.
Caption: A systematic workflow for troubleshooting low yields in the N-alkylation step.
Step 2: Hydrolysis of the Ester
Question 3: My hydrolysis reaction is incomplete, or I am seeing decomposition of my product. What are the best conditions?
Answer:
Hydrolysis can be performed under either acidic or basic conditions, and the choice depends on the stability of your compound.
-
Basic Hydrolysis (Saponification):
-
Reagents: Lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective choice. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.
-
Potential Issue: The 4-oxo-piperidine moiety can be susceptible to side reactions under strongly basic conditions, such as retro-Michael or Favorskii-type rearrangements.
-
Troubleshooting: Use a milder base like LiOH and run the reaction at room temperature or slightly below to minimize degradation. Carefully monitor the reaction by TLC to avoid prolonged reaction times.
-
-
Acidic Hydrolysis:
-
Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water or an alcohol/water mixture are typical.
-
Potential Issue: The product may be unstable under harsh acidic conditions and high temperatures.
-
Troubleshooting: Use moderate concentrations of acid and keep the temperature as low as possible while still achieving a reasonable reaction rate.
-
Question 4: I am having difficulty with the work-up and purification of the final product. What is the best procedure?
Answer:
The work-up procedure is critical for isolating a pure product.
-
Post-Hydrolysis Work-up:
-
Neutralization: After hydrolysis, carefully adjust the pH of the reaction mixture. If you used a base for hydrolysis, acidify the mixture to a pH of around 3-4 with a dilute acid like 1M HCl. This will protonate the carboxylic acid, making it less soluble in water and more soluble in organic solvents. If you used acid for hydrolysis, neutralize with a base like sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction several times to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is often effective.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different synthetic route, such as a Strecker or Ugi reaction?
A1: Yes, these are viable alternatives, but they come with their own challenges:
-
Strecker Synthesis: This would involve reacting 4-piperidone with a cyanide source (e.g., KCN) and an amine, followed by hydrolysis of the resulting α-aminonitrile. [1][2]While effective, the use of highly toxic cyanide reagents requires stringent safety precautions. The final hydrolysis step can also be challenging and may require harsh conditions. [3][4]* Ugi Reaction: A four-component Ugi reaction could theoretically be used, combining 4-piperidone (as the amine component, in equilibrium with its enamine), 4-fluorobenzaldehyde, an isocyanide, and a suitable acid. However, Ugi reactions with ketones can be lower-yielding than with aldehydes, and optimizing the conditions for these specific four components could be time-consuming. [5][6] Q2: What are the key analytical techniques to monitor the reaction and characterize the product?
A2:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both the alkylation and hydrolysis steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most important technique for confirming the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. [7] Q3: What are the critical safety precautions for this synthesis?
A3:
-
Alkylating Agents: Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: DMF and DMSO have specific handling and disposal requirements.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Summary of Key Parameters
| Parameter | Recommendation for Step 1 (N-Alkylation) | Recommendation for Step 2 (Hydrolysis) |
| Key Reagents | 4-Piperidone HCl·H₂O, Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Ethyl (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetate |
| Base | K₂CO₃ (2.5-3 eq.), DIPEA (2.5-3 eq.) | LiOH (2-3 eq.) in THF/H₂O |
| Solvent | Anhydrous DMF, MeCN, or DMSO | THF/Water, Methanol/Water |
| Temperature | Room Temperature to 60°C | 0°C to Room Temperature |
| Catalyst | Catalytic NaI or KI (optional) | N/A |
| Work-up | Aqueous work-up and extraction | Acidification and extraction |
| Purification | Column Chromatography | Recrystallization or Column Chromatography |
References
- Malaquin, Y., et al. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
ACS Combinatorial Science. (2017). Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. Retrieved from [Link]
-
Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
-
MDPI. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]
-
PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Retrieved from [Link]
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 7. tdcommons.org [tdcommons.org]
Purification of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid from crude reaction mixture
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid from crude reaction mixtures. Moving beyond simple protocols, this document elucidates the rationale behind each step, offering a framework for logical troubleshooting and optimization.
Part 1: Core Compound Characteristics & Initial Assessment (FAQs)
This section addresses foundational questions regarding the target compound and the common issues encountered pre-purification.
Q1: What are the key chemical properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid that influence its purification strategy?
A: The purification strategy is dictated by three primary structural features:
-
Carboxylic Acid Group (-COOH): This is the most critical handle for purification. Its acidic nature (pKa typically ~3-5) allows for selective extraction into an aqueous basic solution, separating it from neutral or basic impurities.[1][2]
-
Tertiary Amine (Piperidine Nitrogen): Although the nitrogen is part of a piperidine ring, its basicity is significantly reduced due to the adjacent α-carbonyl and phenyl groups. However, it can still be protonated under strongly acidic conditions. This amphoteric nature means the compound's solubility is highly pH-dependent.
-
Polarity: The presence of a ketone, a carboxylic acid, and a fluorine atom makes the molecule quite polar. This influences the choice of solvents for both recrystallization and chromatography.
Q2: My crude product is a discolored (yellow/brown) sticky solid or oil. What is the likely cause?
A: Discoloration is a frequent issue and typically points to two sources:
-
Oxidation Products: The piperidine ring, even when substituted, can be susceptible to oxidation, especially if exposed to air and light over time, leading to colored impurities.[3][4]
-
Residual Reagents or Byproducts: Many synthetic routes may involve colored starting materials or generate high-molecular-weight, colored byproducts.
Charcoal treatment can be an effective troubleshooting step. Dissolving the crude product in a suitable solvent (e.g., ethanol) and stirring with a small amount of activated charcoal for 30-60 minutes can adsorb many colored impurities. The charcoal is then removed by filtering through Celite before proceeding with purification.[3]
Q3: What are the most common impurities I should expect?
A: Impurities are synthesis-dependent, but common classes include:
-
Unreacted Starting Materials: Such as 4-piperidone, 4-fluorophenylacetic acid, or their derivatives.
-
Side-Reaction Products: For example, products of self-condensation of 4-piperidone under basic conditions.
-
Reagents: Residual coupling agents, bases (like triethylamine or pyridine), or acids used in the synthesis.[5]
Q4: How can I effectively monitor the purification process?
A: Thin Layer Chromatography (TLC) is the most common and immediate method.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a moderately polar solvent and a non-polar solvent is a good starting point. For example, Ethyl Acetate/Hexanes (e.g., 70:30) or Dichloromethane/Methanol (e.g., 95:5).
-
Additive: Due to the carboxylic acid, "tailing" or streaking of the spot is common. Adding a small amount (~0.5-1%) of acetic or formic acid to the eluent will suppress the ionization of the carboxylic acid on the acidic silica surface, resulting in sharper spots and more reliable Rf values.[6]
| Analytical Technique | Purpose | Typical Parameters/Observations |
| Thin Layer Chromatography (TLC) | Rapid purity check, fraction monitoring | Mobile Phase: Dichloromethane:Methanol:Acetic Acid (95:5:0.5). Visualization: UV light (254 nm), Iodine chamber, or Potassium Permanganate stain. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Column: C18 (reversed-phase). Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR should show characteristic peaks for the aromatic, piperidine, and methine protons. The absence of impurity signals confirms purity. |
Part 2: Troubleshooting Purification Protocols
This section provides detailed, field-tested protocols for the purification of your target compound, complete with troubleshooting guides.
Workflow: Purification Strategy Selection
The choice of purification method depends on the nature of the impurities. The following diagram outlines a logical workflow.
Caption: Decision workflow for selecting the primary purification method.
Method 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. It is often the most effective first-line purification strategy.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 1M solution of sodium carbonate (Na₂CO₃) can also be used. Extract 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately if it contains other compounds of interest.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 2M Hydrochloric Acid (HCl), while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3).
-
Causality: Acidification protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a solid.[7]
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to remove residual water and any trapped solvents.
Troubleshooting Guide: Acid-Base Extraction
-
Q: An emulsion formed during the basic wash. How do I resolve this?
-
A: Emulsions are common when fine particulates are present. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which often helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent its formation.
-
-
Q: My product did not precipitate upon acidification, or it oiled out.
-
A: This suggests the protonated compound may have some solubility in the aqueous phase or its melting point is low. Ensure the solution is sufficiently acidic (pH < 3). If it oils out, try extracting the acidified aqueous solution back into an organic solvent (like EtOAc or DCM), then dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid or oil can then be further purified by recrystallization.
-
-
Q: My recovery is very low.
-
A: Ensure you performed multiple extractions (2-3) with the basic solution, as a single extraction may not be sufficient to transfer all the product to the aqueous layer.[1] Also, confirm that the final pH after acidification is low enough to ensure complete precipitation.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying compounds that are already solids and have a moderate level of purity (>85%). The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[8][9]
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at or near the solvent's boiling point.[9] For a polar compound like this, polar protic solvents are good candidates.
-
Screening: Test small amounts of the crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, or mixtures like Ethanol/Water).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step prevents premature crystallization.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals, as impurities tend to remain in the "mother liquor".
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the pure crystals under vacuum.
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
Method 3: Flash Column Chromatography
When impurities have similar acidic properties and cannot be separated by extraction or recrystallization, flash column chromatography is the method of choice.
Experimental Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.
-
Eluent Selection: Use TLC to find a solvent system that gives a good separation and an Rf value for your product of ~0.2-0.35.[10]
-
A common system is a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Crucial Additive: To prevent streaking, add 0.5-1% acetic acid or formic acid to your eluent system. This maintains a consistent acidic environment on the silica surface.[6]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another strong solvent (like DCM). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").[10] Apply the sample evenly to the top of the column.
-
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (gradient elution).[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Troubleshooting Guide: Flash Chromatography
-
Q: My compound is streaking badly on the TLC plate and the column.
-
A: This is the most common issue for carboxylic acids on silica. The primary solution is to add a small amount of a volatile acid (acetic or formic acid) to your eluent, as described in the protocol.[6] This suppresses deprotonation of your compound.
-
-
Q: I have very low recovery from the column.
-
A: Highly polar compounds can sometimes irreversibly bind to the silica gel. Ensure your eluent system is polar enough at the end of the gradient to wash everything off the column (e.g., flushing with 15-20% MeOH in DCM). Using a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase silica, could also be an option for very challenging separations.[11]
-
-
Q: My compound co-elutes with an impurity.
-
A: The separation needs to be optimized. Try a shallower gradient (i.e., increase the polarity more slowly) to improve resolution.[10] Alternatively, experimenting with a different solvent system (e.g., replacing DCM/MeOH with EtOAc/Heptane/Acetic Acid) may change the selectivity and allow for a better separation.
-
References
- Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- How to purify a carboxylic acid by recrystallisation?. The Student Room.
- Common challenges in working with piperidine-based compounds. Benchchem.
- Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
- (2R)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid;hydrochloride. Guidechem.
- Isolation and Purification of Organic Compounds Extraction. University Course Material.
- How to Purify Compounds. Varsity Tutors.
- The Purification of Organic Compound: Techniques and Applications. Reachem.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Recrystallization and Crystallization. University Course Material.
- How does an acid pH modifier impact flash chromatography?. Biotage.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks.
- Purification of carboxylic acids by complexation with selective solvents. Google Patents.
- Methods of purification of organic compounds. BYJU'S.
- Separating organic compounds using acid-base reactivity. YouTube.
-
acetic acid. Fluorochem. Available at:
- (4-Fluorophenyl)(4-phenylpiperazin-1-yl)acetic acid. CymitQuimica.
- (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID Product Description. ChemicalBook.
- Recrystallization (chemistry). Wikipedia.
- What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.
- 4-Fluorophenylacetic acid. Chem-Impex.
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. varsitytutors.com [varsitytutors.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. byjus.com [byjus.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic Acid Synthesis
<_ _>
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. The synthesis of this and similar α-amino acid derivatives is often accomplished via the Ugi four-component reaction (U-4CR), a powerful one-pot process that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during this multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid?
A1: The synthesis is typically achieved through a Ugi four-component reaction (U-4CR). The core mechanism involves the following key steps:
-
Imine Formation: The amine (piperidine derivative) and the aldehyde (4-fluorobenzaldehyde) condense to form an imine.
-
Nitrilium Ion Formation: The isocyanide attacks the iminium ion, generating a nitrilium ion intermediate.
-
Carboxylate Addition and Rearrangement: The carboxylic acid then adds to the nitrilium intermediate, which is followed by an intramolecular acyl transfer (known as the Mumm rearrangement) to yield the final α-acylaminoamide product.[1]
The Ugi reaction is highly efficient, forming multiple bonds in a single step with water as the primary byproduct.[1]
Caption: Simplified Ugi reaction mechanism for the target synthesis.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in Ugi reactions can often be attributed to several factors:
-
Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvent can lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, concentration, or stirring can hinder the reaction kinetics.
-
Side Reactions: Competing reactions, such as the Passerini reaction or hydrolysis of the isocyanide, can consume starting materials and reduce the yield of the desired product.[3]
-
Steric Hindrance: Bulky substituents on any of the four components can impede the reaction.[4]
Q3: I am observing a significant amount of a major byproduct. What could it be?
A3: A common byproduct in the Ugi reaction is the Passerini product, which arises from the reaction of the aldehyde, carboxylic acid, and isocyanide (a three-component reaction). This is particularly favored in non-polar solvents.[4] Another possibility is the formation of a formamide derivative from the hydrolysis of the isocyanide, especially if there is residual water in the reaction mixture.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or TLC) shows primarily unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Poor Reagent Quality | Ensure all reagents are of high purity and anhydrous. Dry solvents and reagents using standard laboratory techniques. | Water can hydrolyze the isocyanide and imine intermediates, halting the reaction. |
| Inefficient Imine Formation | Pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the other components. A mild Lewis acid catalyst may also be beneficial. | The formation of the imine is a crucial and sometimes slow step in the Ugi reaction sequence.[1] |
| Low Reactant Concentration | Increase the concentration of the reactants. The Ugi reaction is often more efficient at higher concentrations. | Higher concentrations increase the frequency of molecular collisions, driving the reaction forward. |
| Incorrect Solvent Choice | Screen different polar, protic solvents such as methanol or ethanol.[4] | Polar protic solvents are generally preferred for the Ugi reaction as they can stabilize the charged intermediates. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Complex Product Mixture with Multiple Byproducts
Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, making purification difficult.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Passerini Reaction Dominating | Add the isocyanide component last and slowly to the reaction mixture. Use a more polar solvent. | The Passerini reaction is a three-component reaction that competes with the Ugi reaction. Slow addition of the isocyanide can favor the four-component pathway.[3] |
| Isocyanide Hydrolysis | Ensure strictly anhydrous conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. | Isocyanides are susceptible to hydrolysis, which leads to the formation of formamides and consumes the isocyanide.[3] |
| Side Reactions of the Carbonyl Group | Consider using a milder aldehyde or protecting sensitive functional groups on the starting materials. | Highly reactive carbonyl compounds can undergo self-condensation or other side reactions. |
Experimental Protocols
Protocol 1: Standard Ugi Reaction under Anhydrous Conditions
This protocol is designed to maximize the yield of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid by minimizing water-related side reactions.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Piperidin-4-one (as hydrochloride or free base, 1.0 eq)
-
A suitable isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
A suitable carboxylic acid (e.g., acetic acid, 1.0 eq)
-
Anhydrous Methanol (to make a 0.5 - 1.0 M solution)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add piperidin-4-one and anhydrous methanol. If using the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) and stir for 15 minutes.
-
Add 4-fluorobenzaldehyde to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid and continue stirring for another 15 minutes.
-
Slowly add the isocyanide to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Materials:
-
Crude reaction mixture
-
Silica gel for column chromatography
-
Solvents for elution (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 100% hexanes or a low polarity mixture).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Observations |
| Methanol | 32.7 | 75-85 | Generally good yields, clean reaction profile. |
| Ethanol | 24.5 | 70-80 | Slightly lower yields compared to methanol. |
| Dichloromethane | 9.1 | 30-40 | Significant Passerini byproduct formation observed. |
| Tetrahydrofuran | 7.6 | 25-35 | Low conversion and multiple byproducts. |
Note: Yields are approximate and can vary based on other reaction parameters.
References
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. [Link]
-
Ugi Reaction: A Comprehensive Guide. Unbound. [Link]
-
Troubleshooting table. ResearchGate. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois. [Link]
Sources
Minimizing byproduct formation in (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic protocol. Our approach is grounded in established reaction mechanisms and practical laboratory experience.
Introduction to the Synthesis
The synthesis of α-aryl-α-amino acid derivatives, such as (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, is a critical step in the development of various pharmacologically active molecules. Multicomponent reactions (MCRs), like the Strecker and Ugi syntheses, are often employed for their efficiency in constructing complex molecules in a single step. However, the complexity of these reactions can also lead to the formation of various byproducts, complicating purification and reducing overall yield. This guide will address the common challenges encountered during this synthesis and provide actionable solutions.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Formation of a Bis-piperidine Byproduct
Question: During the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid via a Strecker-type reaction, I've observed a significant amount of a higher molecular weight byproduct, which I suspect is a bis-piperidine derivative. What causes this, and how can I prevent it?
Answer:
Probable Cause: The formation of a bis-piperidine byproduct likely arises from a side reaction where the initial imine formed from 4-piperidone and an amine source undergoes a self-condensation or reacts with another molecule of 4-piperidone before the addition of the cyanide source. This is particularly prevalent if the concentration of 4-piperidone is high or if the reaction conditions favor imine formation over the subsequent nucleophilic attack.
Solutions:
-
Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine source and the cyanide source relative to 4-fluorobenzaldehyde and 4-piperidone. Furthermore, a slow, dropwise addition of 4-piperidone to the reaction mixture can help to maintain a low concentration of the ketone and favor the desired reaction pathway.
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to control the rate of the initial imine formation and subsequent side reactions. Experiment with a temperature range of 0-25°C to find the optimal balance between reaction rate and selectivity.
-
Choice of Amine Source: In a classical Strecker synthesis, ammonia is used.[1] If you are using a primary amine, its reactivity will influence the rate of imine formation. For this specific synthesis, using 4-piperidone directly as the amine source in a three-component reaction with 4-fluorobenzaldehyde and a cyanide source is a plausible route. In this case, controlling the reaction conditions is paramount.
Problem 2: Incomplete Hydrolysis of the Nitrile Intermediate
Question: After the initial reaction to form the α-aminonitrile, I am struggling to achieve complete hydrolysis to the final carboxylic acid product. I am observing both the starting nitrile and the final product in my crude mixture. How can I drive the hydrolysis to completion?
Answer:
Probable Cause: The hydrolysis of α-aminonitriles to α-amino acids can be a challenging step, often requiring harsh conditions.[2][3] Incomplete hydrolysis can be due to several factors:
-
Insufficiently strong acidic or basic conditions: The nitrile group is relatively stable and requires strong acid or base catalysis for hydrolysis.
-
Steric hindrance: The bulky phenyl and piperidinyl groups adjacent to the nitrile may sterically hinder the approach of water or hydroxide ions.
-
Reaction time and temperature: The hydrolysis may simply be slow under the current conditions.
Solutions:
-
Employ Stronger Acidic Conditions: Switch to a stronger acid for the hydrolysis step. While HCl is commonly used, concentrated sulfuric acid can be more effective, although it may lead to charring if not controlled. A mixture of acetic acid and concentrated HCl can also be effective.
-
Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (12-24 hours) is often necessary to ensure complete hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of nitriles. This technique allows for rapid heating to high temperatures and pressures, often leading to complete conversion in a much shorter time frame.
| Hydrolysis Condition | Temperature | Typical Time | Potential Issues |
| 6M HCl | Reflux | 12-24 h | Incomplete conversion, potential for side reactions |
| Conc. H2SO4 | 100-120 °C | 6-12 h | Charring, requires careful temperature control |
| Microwave (in sealed vessel) | 150-180 °C | 15-60 min | Requires specialized equipment, pressure build-up |
Problem 3: Formation of an Amide Byproduct Instead of the Carboxylic Acid
Question: During the hydrolysis of my α-aminonitrile, I am isolating a significant amount of the corresponding amide. What is causing this partial hydrolysis, and how can I favor the formation of the carboxylic acid?
Answer:
Probable Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage. This is a common issue in nitrile hydrolysis.[4]
Solutions:
-
Prolonged Reaction Time and Higher Temperature: As with incomplete hydrolysis, extending the reaction time and increasing the temperature will help to drive the hydrolysis of the amide to the carboxylic acid.
-
Use of a Co-solvent: Adding a water-miscible co-solvent like dioxane or ethylene glycol can help to increase the solubility of the organic substrate and improve the efficiency of the hydrolysis.
-
Basic Hydrolysis: While acidic hydrolysis is common, basic hydrolysis using a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) can be very effective for converting amides to carboxylates. The reaction is typically followed by an acidic workup to protonate the carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid?
A1: A multicomponent reaction is the most probable and efficient route. A Strecker-type synthesis is a strong candidate, involving the one-pot reaction of 4-fluorobenzaldehyde, 4-piperidone (acting as both the ketone and the secondary amine), and a cyanide source (e.g., KCN or TMSCN), followed by hydrolysis of the resulting α-aminonitrile.[1] An alternative would be a Ugi four-component reaction using 4-fluorobenzaldehyde, 4-piperidone, a suitable isocyanide, and a carboxylic acid.[5][6] The choice of route will depend on the availability of starting materials and the desired final functionality (the Ugi reaction would yield an amide derivative that would require subsequent hydrolysis).
Q2: What are the key starting materials and their roles in a potential Strecker synthesis?
A2: The key starting materials and their roles are:
-
4-Fluorobenzaldehyde: Provides the (4-fluoro-phenyl)methylidene moiety.
-
4-Piperidone: Acts as the secondary amine that forms the piperidine ring in the final product. It also provides the carbonyl group for the initial iminium ion formation.
-
Cyanide Source (e.g., KCN, NaCN, TMSCN): Acts as the nucleophile that adds to the iminium ion to form the α-aminonitrile intermediate.[2]
-
Acid Catalyst (e.g., HCl, acetic acid): Promotes the formation of the iminium ion intermediate.
Q3: What are the potential sources of racemization in this synthesis?
A3: The classical Strecker synthesis produces a racemic mixture of α-amino acids because the cyanide addition to the planar iminium ion intermediate can occur from either face with equal probability.[3] If enantiopure material is required, a chiral auxiliary or an asymmetric catalyst must be employed in a modified Strecker reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q5: What are the expected degradation pathways for the final product?
A5: The final product, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, contains a piperidone moiety which can be susceptible to degradation under certain conditions. The tertiary amine in the piperidine ring can be prone to oxidation, potentially forming an N-oxide.[7] The ketone functionality could undergo side reactions under strongly acidic or basic conditions, such as aldol-type condensations if an enolizable proton is present, though in this specific molecule, the α-protons are on the nitrogen-substituted carbon. Thermal degradation could potentially lead to decarboxylation.[8] To ensure stability, it is advisable to store the compound in a cool, dark, and dry place.[7]
Visualizing the Reaction and Byproduct Formation
Main Reaction Pathway (Strecker Synthesis)
Caption: Proposed Strecker synthesis pathway.
Potential Byproduct Formation
Caption: Competing pathways from the iminium ion intermediate.
References
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
What is the significance of acid hydrolysis in the Strecker synth... | Study Prep in Pearson+. Pearson+. [Link]
-
Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
-
The Passerini Reaction. Organic Reactions. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF. ResearchGate. [Link]
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubMed Central. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
testing tmrw, someone please explain strecker and Gabriel synthesis : r/Mcat. Reddit. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Stability issues of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in solution
Technical Support Center: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Document ID: TSS-FPPAA-2026-01 Version: 1.0 Last Updated: January 19, 2026
Introduction
This technical guide addresses the stability of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, a research compound whose integrity in solution is critical for generating reproducible and reliable experimental data. Due to its specific combination of functional groups—a tertiary amine within a piperidine ring, an α-amino acid-like core, a ketone, and a fluorophenyl moiety—this molecule is susceptible to several degradation pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues, understanding potential degradation mechanisms, and implementing robust handling and analysis protocols.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area in my chromatograms over a short period. What is happening?
A: Inconsistent analytical results, particularly a diminishing peak area in techniques like HPLC, strongly suggest that the compound is degrading in your experimental or storage conditions.[1] The molecule possesses several reactive functional groups, including a tertiary amine and an α-amino acid-like structure, which can be susceptible to degradation.[1] It is essential to perform forced degradation studies to understand the compound's stability profile under your specific conditions and to develop a stability-indicating analytical method.[2][3][4]
Q2: What are the key structural features of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid that influence its stability?
A: The stability of the molecule is primarily dictated by three functional groups:
-
Tertiary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is a tertiary amine, making it susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening products.[1]
-
α-Amino Acid Core: The linkage between the piperidine nitrogen and the chiral carbon is analogous to an amide bond within an α-amino acid structure. This site is a potential target for hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.[5][6]
-
Fluorophenyl Group: While the carbon-fluorine bond is generally very strong, aromatic rings can be susceptible to photodegradation, especially when exposed to UV light. This can initiate reactions leading to various degradation products.[7][8][9]
Q3: What are the most probable degradation pathways for this compound in solution?
A: Based on the molecule's structure, the most likely degradation pathways are oxidation and hydrolysis. Photodegradation is also a possibility if solutions are exposed to light.
-
Oxidative Degradation: Reaction with dissolved oxygen, peroxides, or other oxidizing agents can convert the piperidine nitrogen to its corresponding N-oxide.
-
Hydrolytic Degradation: Under harsh pH conditions (either strongly acidic or basic), the bond between the piperidine ring and the acetic acid moiety may cleave.
-
Photodegradation: Exposure to high-energy light (e.g., UV) can lead to complex degradation, potentially involving the fluorophenyl ring.[7][10]
The following diagram illustrates these potential primary degradation pathways.
Caption: Potential degradation pathways for the target compound.
Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?
A:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, and in a desiccator at low temperature (-20°C is recommended for long-term storage).
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently. For oxygen-sensitive experiments, consider purging the solvent with an inert gas (nitrogen or argon) before dissolution and storing the solution under an inert atmosphere.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| 1. Appearance of unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation of the parent compound. | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 2) to intentionally generate degradants. Compare the retention times of the peaks from the stressed samples to the unexpected peaks in your experimental sample.[1] 2. Check Solvent Purity: Ensure solvents are of high purity (e.g., HPLC or MS grade) and are free of peroxides, which can cause oxidation. 3. Evaluate pH: The pH of your solution can accelerate hydrolysis. Buffer your solution if compatible with your experimental design. |
| 2. Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions (e.g., temperature, pH, light exposure). | 1. Establish a Baseline: Immediately analyze a freshly prepared sample to serve as a time-zero (T₀) reference. 2. Time-Course Study: Analyze your solution at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions to quantify the rate of degradation. 3. Optimize Conditions: Based on the time-course study, adjust conditions. If thermal degradation is suspected, run the experiment at a lower temperature. If photolysis is suspected, protect the experiment from light. |
| 3. Solution color change or formation of a precipitate. | Significant degradation leading to the formation of insoluble products or chromophores. | 1. Characterize Precipitate: If possible, isolate and attempt to characterize the precipitate using techniques like Mass Spectrometry or NMR to identify the degradation product. 2. Review Solvent & Concentration: Degradation products may have different solubility profiles than the parent compound. You may need to lower the initial concentration or change the solvent system. 3. Filter Solution: Before analytical runs, filter the solution through a 0.22 µm syringe filter to prevent insoluble degradants from damaging your analytical column or instrument. |
Experimental Protocols
Protocol 1: General Guidelines for Solution Preparation and Handling
-
Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use ultrapure water (18.2 MΩ·cm).
-
Degassing: To minimize oxidative degradation, degas aqueous buffers and solvents by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Weighing: Weigh the solid compound using an analytical balance in a controlled environment to minimize moisture absorption.
-
Dissolution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, Methanol). Use sonication in a room temperature water bath if necessary to aid dissolution. Avoid heating.
-
Dilution: Perform serial dilutions into your final experimental buffer or solvent immediately before use.
-
Protection from Light: Use amber glass vials or wrap vials in aluminum foil to protect the compound from light at all stages of handling and experimentation.
Protocol 2: Conducting a Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify potential degradants and establish stability-indicating methods, a crucial step in pharmaceutical development.[3][4]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound. A 1:1 mixture of acetonitrile and water is a good starting point.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution (in 1:1 ACN:Water) in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette or clear vial to UV light (e.g., in a photostability chamber) for 24 hours. A control sample wrapped in foil should be run in parallel.
-
Control: Keep 2 mL of the stock solution at room temperature, protected from light.
-
-
Sample Analysis: At the end of the incubation period, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 10-20 µg/mL) and analyze using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or incubation time.
Protocol 3: Recommended RP-HPLC-UV Method for Stability Assessment
This method provides a starting point for developing a stability-indicating method capable of separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Phenomenex, Waters), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or use a PDA detector to scan from 200-400 nm) |
Rationale: A gradient method is recommended to ensure the separation of the relatively polar parent compound from potentially more polar (hydrolyzed) or less polar degradation products. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry for subsequent peak identification.
References
- Vertex AI Search. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the...
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- PubMed. (2021, January 27). Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials.
- Cymit Química S.L. (n.d.). (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID.
- ChemicalBook. (n.d.). 886363-63-9((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Product Description.
- PubMed Central. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
- PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability.
- ResearchGate. (n.d.). Qualitative and Quantitative Analysis of the New Sulfone Bactericide 2-(4-Fluorophenyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole and Identification of Its Degradation Pathways in Paddy Water.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. acdlabs.com [acdlabs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Solubilizing (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid for In Vitro Assays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for improving the aqueous solubility of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Compound FPA) for in vitro biochemical and cell-based assays. Due to its physicochemical properties, this compound often presents solubility challenges that can lead to inconsistent results and experimental artifacts. This document offers a logical, step-by-step approach to overcoming these issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Workflows
Q1: What is the recommended starting solvent for preparing a high-concentration stock solution of Compound FPA?
A1: The universally recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).
The primary challenge with many new chemical entities is their poor aqueous solubility.[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar compounds, making it the industry standard for initial stock solution preparation in drug discovery.[3]
Expert Rationale: The goal of a stock solution is to create a high-concentration reservoir from which precise, low-volume dilutions can be made into the final aqueous assay buffer. Using a potent solvent like DMSO ensures the compound is fully solvated at the molecular level before this critical dilution step, minimizing the immediate risk of precipitation.
-
Weigh Compound: Accurately weigh 2.51 mg of Compound FPA (Formula Weight: 251.25 g/mol )[4].
-
Add Solvent: Add 200 µL of 100% cell culture-grade DMSO.
-
Solubilize: Vortex vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspect: Visually confirm that the solution is clear and free of any visible particles before storing.
-
Storage: Store at -20°C or -80°C, protected from light and moisture.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon is known as "crashing out" and occurs due to a solvent shift. When the DMSO stock is introduced into a predominantly aqueous environment, the DMSO rapidly disperses, and the local solvent environment around the compound molecules becomes unfavorable. The compound's low aqueous solubility causes it to rapidly come out of solution.
Below is a troubleshooting workflow to systematically address this common issue.
Caption: Decision workflow for troubleshooting compound precipitation.
In-Depth Solubility Enhancement Strategies
Strategy 1: pH-Mediated Solubilization
Q3: Since Compound FPA is an acid, can I use pH adjustment to improve its solubility in my assay buffer?
A3: Absolutely. This is the most direct and often most effective strategy for ionizable compounds.
Expert Rationale: Compound FPA contains a carboxylic acid moiety. The solubility of such compounds is highly pH-dependent.[5][6] By raising the pH of the solution above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral form (-COOH).[7]
-
Prepare Basic Solvent: Create a 10 mM NaOH solution in sterile, nuclease-free water.
-
Dissolve Compound: Weigh an appropriate amount of Compound FPA and dissolve it in the 10 mM NaOH solution to make a 10 mM stock. Vortex and sonicate as needed. At this stage, the compound should be in its highly soluble salt form.
-
Dilution & Neutralization:
-
Take the required volume of the 10 mM basic stock solution.
-
Add it to your final assay buffer (e.g., PBS or cell culture medium, which are buffered around pH 7.4). The buffer system will neutralize the NaOH, bringing the final pH back to physiological levels while keeping the compound in solution.
-
Crucially, ensure the final concentration of the compound is low enough to remain below its solubility limit at the final pH.
-
-
Verification: Always measure the final pH of your working solution to ensure it is within the acceptable range for your assay.
| pH | Predominant Species | Expected Relative Aqueous Solubility | Rationale |
| 4.0 | Neutral (R-COOH) | Very Low | Below the pKa of the carboxylic acid; the compound is in its least soluble form. |
| 7.4 | Mixed/Anionic | Moderate | Near or above the pKa; a significant fraction is deprotonated and soluble. |
| 9.0 | Anionic (R-COO⁻) | High | Well above the pKa; the compound is fully converted to its soluble salt form. |
Strategy 2: Utilizing Co-solvents
Q4: What are co-solvents, and how can they prevent my compound from precipitating?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.
Expert Rationale: By making the final solution less "water-like," co-solvents can better accommodate poorly soluble compounds, preventing them from precipitating upon dilution.[8][9][] This approach is useful when pH modification is not feasible or is insufficient. Common co-solvents for in vitro work include polyethylene glycol 400 (PEG 400) and propylene glycol.[11]
-
Prepare Co-Solvent Mix: Create a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolve Compound: Prepare a 20 mM stock solution of Compound FPA in this DMSO:PEG 400 mixture.
-
Dilute into Assay Medium: When diluting into your aqueous buffer, the PEG 400 will help maintain the compound's solubility.
-
Control: It is critical to use a vehicle control containing the same final concentration of the DMSO:PEG 400 mixture in your experiment.
Strategy 3: Employing Cyclodextrins
Q5: I've heard about cyclodextrins. Are they suitable for cell-based assays, and how do I use them?
A5: Yes, certain cyclodextrin derivatives are widely used and are generally well-tolerated in cell-based assays at appropriate concentrations.
Expert Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex."[][14] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[15] For pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their superior aqueous solubility and improved safety profiles compared to native β-cyclodextrin.[12][16]
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add Compound: Add solid Compound FPA directly to the SBE-β-CD solution to achieve the desired final concentration (e.g., 1 mM).
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature overnight to allow for efficient complex formation. Gentle heating (37-40°C) can accelerate the process.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any un-complexed compound and ensure sterility for cell culture use.
-
Control: The vehicle control for this experiment must be the 10% SBE-β-CD solution without the compound.
| Method | Mechanism of Action | Pros | Cons | Best For |
| DMSO | Organic Solvent | High solubilizing power for stock solutions. | Can be toxic to cells at >0.5%; compound may precipitate on dilution.[17] | Initial high-concentration stock solutions. |
| pH Adjustment | Ionization (Salt Formation) | Highly effective for ionizable compounds; simple to implement.[5][] | Only works for ionizable compounds; requires careful pH control. | Acidic or basic compounds in buffered systems. |
| Co-solvents | Reduces solvent polarity.[] | Can improve solubility for a range of compounds. | Potential for solvent toxicity; requires rigorous vehicle controls. | Non-ionizable compounds or when pH adjustment is insufficient. |
| Cyclodextrins | Encapsulation (Inclusion Complex).[][14] | Significant solubility enhancement; generally low cell toxicity.[18] | Can interact with cell membranes (e.g., cholesterol extraction); more complex preparation. | Cell-based assays with sensitive cell lines; problematic compounds. |
Final Recommendations & Best Practices
Q6: What is the maximum final concentration of a solvent like DMSO that is safe for my cells?
A6: There is no universal answer, as tolerance is cell-line dependent. However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) , and for particularly sensitive cell lines or long-term assays, ≤ 0.1% is recommended. Always perform a dose-response experiment with your chosen solvent system alone to determine its specific toxicity profile in your assay.
The Golden Rule: Always Include a Vehicle Control. Every experiment must include a control group that is treated with the exact same formulation (solvents, buffers, cyclodextrins, etc.) but without the active compound. This is the only way to definitively attribute the observed effects to the compound itself rather than the formulation components.
Caption: Recommended workflow for solubilizing Compound FPA.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- NIH. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- PMC - PubMed Central. (n.d.). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- pH adjustment: Significance and symbolism. (2026, January 7).
- PMC - NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ChemicalBook. (n.d.). (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Khan Academy. (n.d.). pH and solubility.
- Benchchem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
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- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid?
A1: The two most common and logical synthetic pathways to the target molecule are:
-
Route A: Nucleophilic Substitution (N-Alkylation): This involves the direct alkylation of 4-piperidone with a suitable derivative of (4-fluorophenyl)acetic acid, typically 2-bromo-(4-fluorophenyl)acetic acid.
-
Route B: Reductive Amination: This route entails the reaction of 4-piperidone with a (4-fluorophenyl)glyoxylic acid derivative, followed by in-situ or subsequent reduction of the resulting enamine or iminium intermediate.
Q2: My reaction yield is consistently low. What are the general areas I should investigate first?
A2: Low yields can often be traced back to a few key areas. Before diving into specific reaction troubleshooting, consider the following:
-
Reagent Purity: Are your starting materials, particularly 4-piperidone and the fluorophenyl acetic acid derivative, of high purity? Impurities can interfere with the reaction.
-
Solvent Quality: Are you using anhydrous solvents? The presence of water can be detrimental, especially in reductive amination and reactions involving strong bases.
-
Reaction Atmosphere: Have you conducted the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are sensitive to air or moisture?
-
Reaction Monitoring: Are you effectively monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)? This will help you determine if the reaction is stalling or if side products are forming.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The formation of multiple byproducts is a common cause of poor yield and purification challenges. The identity of these byproducts will depend on your chosen synthetic route. For a detailed breakdown of potential side reactions, please refer to our in-depth troubleshooting guides for and .
Troubleshooting Workflow for Poor Yield
This decision tree can help you systematically diagnose the root cause of low yields in your synthesis.
Caption: A systematic workflow for troubleshooting poor reaction yields.
Troubleshooting Guide 1: Nucleophilic Substitution (N-Alkylation)
This route involves the reaction of 4-piperidone with an electrophilic (4-fluorophenyl)acetic acid derivative.
Q: My N-alkylation reaction is not proceeding, and I only see starting materials on the TLC.
A: This is a common issue that often points to insufficient reactivity of either the nucleophile (4-piperidone) or the electrophile, or suboptimal reaction conditions.
-
Causality & Solution:
-
Poor Nucleophilicity of 4-Piperidone: While the secondary amine of 4-piperidone is a reasonably good nucleophile, its reactivity can be hampered by protonation. Ensure your base is strong enough and present in sufficient quantity to deprotonate the piperidinium salt if you are starting from 4-piperidone hydrochloride.
-
Low Reactivity of the Alkylating Agent: The reactivity of the leaving group on your (4-fluorophenyl)acetyl derivative is critical. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides.[1] If you are using an alkyl bromide or chloride and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI) – this is known as the Finkelstein reaction.
-
Inappropriate Base: The choice of base is crucial. An overly strong base can lead to side reactions, while a weak base may not sufficiently deprotonate the piperidone. For this alkylation, common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).[1][2] If these are ineffective, a stronger, non-nucleophilic base might be required.
-
Solvent Effects: The solvent must be able to dissolve the reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally good choices for N-alkylation as they can solvate the ions formed during the reaction.[1]
-
| Parameter | Recommendation | Rationale |
| Alkylating Agent | 2-iodo-(4-fluorophenyl)acetic acid or 2-bromo-(4-fluorophenyl)acetic acid with catalytic KI | Increases the electrophilicity of the alkylating agent. |
| Base | K₂CO₃, DIPEA | Provides a balance of basicity without being overly reactive. |
| Solvent | Anhydrous DMF or ACN | Promotes the Sₙ2 reaction pathway and ensures solubility of reactants. |
| Temperature | Room temperature to 60 °C | Increasing the temperature can overcome activation energy barriers. |
Q: I am observing the formation of a dialkylated product. How can I prevent this?
A: While less common with a secondary amine starting material, over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or prolonged reaction times.
-
Causality & Solution:
-
Stoichiometry: Ensure you are not using a large excess of the alkylating agent. A 1:1 to 1:1.1 ratio of 4-piperidone to the alkylating agent is typically sufficient.
-
Slow Addition: Adding the alkylating agent slowly to the solution of 4-piperidone and base can help to maintain a low concentration of the electrophile, favoring mono-alkylation.[2]
-
Illustrative N-Alkylation Protocol
This protocol is a representative procedure and may require optimization.
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and deprotonate the amine.
-
Add 2-bromo-(4-fluorophenyl)acetic acid (1.05 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Reductive Amination
This pathway involves the formation of an enamine or iminium intermediate from 4-piperidone and a (4-fluorophenyl)glyoxylic acid derivative, which is then reduced.
Caption: A simplified workflow for the reductive amination synthesis.
Q: My reductive amination is giving a poor yield, and I suspect the initial imine/enamine formation is the problem.
A: The formation of the imine or enamine intermediate is a critical, and often rate-limiting, step in reductive amination. This is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.
-
Causality & Solution:
-
Water Scavenging: The reaction produces water, which can hydrolyze the imine/enamine. To drive the equilibrium forward, it is often beneficial to remove water as it is formed. This can be achieved by using molecular sieves or by azeotropic distillation with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).
-
pH Control: Imine formation is typically catalyzed by mild acid.[3] However, if the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, there will not be sufficient acid to catalyze the dehydration step. A catalytic amount of acetic acid is often used to maintain an optimal pH.[4]
-
Pre-formation of the Imine/Enamine: You can allow the 4-piperidone and the glyoxylic acid derivative to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the concentration of the intermediate to build up before the reduction step.[3]
-
Q: I am observing the reduction of my carbonyl starting material (4-piperidone). How can I avoid this?
A: This is a common side reaction if the reducing agent is too reactive and not selective for the iminium ion over the ketone.
-
Causality & Solution:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both imines and ketones.[5] To avoid the reduction of the starting ketone, it is preferable to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for reductive amination because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but will readily reduce the protonated imine (iminium ion).[4][5][6]
-
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | Mild and selective for imines/iminiums. Can be used in a one-pot procedure. | Moisture sensitive. |
| NaBH₃CN | Selective for imines/iminiums. Tolerant of a wider pH range. | Highly toxic (potential to generate HCN). |
| NaBH₄ | Inexpensive and readily available. | Can reduce the starting ketone. Typically requires a two-step process (imine formation then reduction).[5] |
Illustrative Reductive Amination Protocol
This protocol is a representative procedure and may require optimization.
-
To a stirred solution of 4-piperidone (1.0 eq) and (4-fluorophenyl)glyoxylic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Advanced Synthetic Strategies
For particularly challenging syntheses or for the exploration of novel chemical space, multicomponent reactions (MCRs) can be a powerful tool.
-
Ugi and Passerini Reactions:
-
The Ugi four-component reaction could theoretically construct the target molecule or a close precursor from 4-piperidone (the amine component), a (4-fluorophenyl)aldehyde (the carbonyl component), an isocyanide, and a carboxylic acid.[3][7][8]
-
The Passerini three-component reaction involves a carbonyl compound, an isocyanide, and a carboxylic acid to form an α-acyloxy amide.[9][10][11] While not a direct route to the target molecule, it showcases the power of MCRs in rapidly building molecular complexity.
-
These reactions are often sensitive to reaction conditions and the specific substrates used, but they offer the advantage of forming multiple bonds in a single step, which can significantly shorten a synthetic sequence.
Purification and Characterization
-
Purification: The final product, being an amino acid, is amphoteric and may be challenging to purify.
-
Column Chromatography: Standard silica gel chromatography is a common method. A gradient elution system, for example, with ethyl acetate in hexanes, potentially with a small amount of acetic acid or triethylamine to suppress tailing, is a good starting point.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Preparative HPLC: For high-purity material, reverse-phase preparative HPLC is a powerful technique.[12]
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure. Key signals to look for would be the characteristic peaks for the aromatic protons on the fluorophenyl ring, the protons on the piperidone ring, and the methine proton of the acetic acid moiety.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic stretches for the ketone C=O, the carboxylic acid C=O, and the O-H of the carboxylic acid.
-
By systematically addressing potential issues in your chosen synthetic route and carefully considering the underlying chemical principles, you can effectively troubleshoot and optimize the synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, leading to improved yields and purity.
References
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Passerini reaction. (2023, November 29). In Wikipedia. [Link]
-
Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. (2023, July 26). ACS Publications. [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. (2022, April 1). Bentham Science Publishers. [Link]
-
Synthetic Applications of Passerini Reaction. (2012, February 1). Ingenta Connect. [Link]
-
Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Journal of the Chemical Society C. RSC Publishing. Retrieved from [Link]
-
N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board. Retrieved from [Link]
-
Ugi Multicomponent Reaction. (2017, June 6). Organic Syntheses. [Link]
-
N-alkylation of 4-piperidone. (2013, October 1). Sciencemadness Discussion Board. Retrieved from [Link]
-
Acid and base catalyzed piperidone synthesis from amino acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]
-
The synthesis of amino-acids: Piperidine and diethylamine as catalysts in the condensation of aromatic aldehydes with hydantoins. (n.d.). PMC - NIH. Retrieved from [Link]
-
α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). SpringerLink. Retrieved from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023, February 8). Semantic Scholar. [Link]
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.
-
Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar. [Link]
- Process of making fentanyl intermediates. (n.d.). Google Patents.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022, June 27). ACS Publications. [Link]
-
Synthesis of Fmoc-protected aza-b-amino acids via reductive amination of glyoxylic acid. (n.d.). Université de Rennes. Retrieved from [Link]
-
p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.). Retrieved from [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[9][10][14]triazo. (2025, January 30). Technical Disclosure Commons. https://www.tdcommons.org/dpubs_series/7788
-
Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. (2024, December 19). Technical Disclosure Commons. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthetic Applications of Passerini Reaction: Ingenta Connect [ingentaconnect.com]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Piperidine Derivatives
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Troubleshooting Common Pitfalls in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, yet its synthesis is often accompanied by challenges that can impede progress and consume valuable resources. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to directly address the common pitfalls encountered in the laboratory. Here, we dissect the causality behind these issues and provide actionable, field-proven solutions.
Section 1: N-Alkylation and N-Arylation Challenges
The functionalization of the piperidine nitrogen is a fundamental step, but it is not always straightforward. Issues ranging from low reactivity to over-alkylation are common hurdles.
FAQ 1.1: My N-alkylation of a substituted piperidine is sluggish or fails completely. What's going wrong?
This is a frequent issue, often stemming from a combination of steric hindrance and electronic effects.
Root Cause Analysis:
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can physically block the nitrogen's lone pair from attacking the electrophile.[1]
-
Poor Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the leaving group. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides and tosylates.[1]
-
Inadequate Base: The reaction generates an acid (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Protocol:
-
Assess Reagents: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[1]
-
Optimize the Base: Add a non-nucleophilic base to scavenge the acid byproduct. Potassium carbonate (K₂CO₃) is a good starting point. For more hindered systems, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is recommended.[1]
-
Solvent Selection: Switch to a polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to enhance the nucleophilicity of the piperidine.[1]
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor carefully for decomposition.
FAQ 1.2: I'm trying to perform an N-arylation, but my Buchwald-Hartwig amination is giving low yields. What are the key parameters to check?
The Buchwald-Hartwig amination is a powerful tool, but it's a complex catalytic cycle sensitive to multiple variables.
Root Cause Analysis:
-
Catalyst Inactivation: The palladium catalyst is highly sensitive to oxygen. Inadequate inert atmosphere technique is a primary cause of failure.[2]
-
Incorrect Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability. The choice is highly substrate-dependent.[2]
-
Base and Solvent Mismatch: The base's strength and solubility, along with the solvent's polarity and coordinating ability, must be compatible with the specific catalyst system.
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or triflates and often require more specialized catalyst systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Protocol for a Challenging N-Arylation:
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of argon or nitrogen.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), piperidine derivative (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.[2]
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).[2][3]
-
Reaction: Seal the vial, remove from the glovebox, and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, quench carefully with water, and proceed with standard extraction.
Section 2: Ring Formation and Cyclization Pitfalls
Constructing the piperidine ring itself can be a major hurdle, with competing side reactions often dominating.
FAQ 2.1: My intramolecular cyclization to form a piperidine is failing, and I'm recovering starting material or observing polymerization.
This is a classic problem of kinetics vs. thermodynamics, where intermolecular reactions compete with the desired intramolecular cyclization.
Root Cause Analysis:
-
Concentration: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymerization.
-
Ring Strain: The formation of the six-membered ring must be thermodynamically favorable. Unfavorable gauche interactions or steric clashes in the transition state can inhibit cyclization.
-
Incorrect Catalyst/Base: The chosen base or catalyst might not be potent enough to initiate the reaction, or it might be promoting side reactions like elimination.
Troubleshooting Protocol: The High Dilution Principle
The key to favoring intramolecular cyclization is to use high dilution conditions. This ensures that the reactive ends of a single molecule are statistically more likely to encounter each other.
-
Setup: Prepare two solutions. Solution A contains the acyclic precursor in a suitable solvent. Solution B contains the catalyst or base (e.g., NaH, K₂CO₃) in a larger volume of the same solvent.
-
Slow Addition: Using a syringe pump, add Solution A to the vigorously stirred Solution B over a long period (e.g., 8-12 hours). This maintains a very low concentration of the precursor at all times.
-
Temperature Control: Maintain the optimal temperature for the reaction throughout the addition.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS after the addition is complete.
Caption: Concentration effects on cyclization reactions.
Section 3: Stereocontrol in Piperidine Synthesis
Achieving the desired stereochemistry is critical for biological activity. Poor diastereoselectivity is a common and frustrating pitfall.
FAQ 3.1: How can I control the diastereoselectivity during the synthesis of a 2,6-disubstituted piperidine?
The stereochemical outcome is dictated by the transition state geometry of the ring-closing step. Controlling this is paramount.
Root Cause Analysis:
-
Thermodynamic vs. Kinetic Control: The reaction may be reversible, leading to the most stable (thermodynamic) product, which may not be the desired isomer. Irreversible (kinetic) conditions trap the initially formed product.
-
Conformational Effects: The precursor may exist in multiple conformations, each leading to a different stereoisomer upon cyclization. The cyclization often proceeds through a chair-like transition state, and substituents will prefer to occupy pseudo-equatorial positions to minimize steric strain.
-
Reaction Mechanism: The mechanism itself can dictate stereoselectivity. For example, a concerted aza-Diels-Alder reaction often gives a different outcome than a stepwise Mannich-Michael pathway.[4]
Strategies for Stereocontrol:
-
Substrate Control: Install a chiral auxiliary on the nitrogen or another part of the precursor molecule to direct the approach of a reactant from a specific face.
-
Reagent Control: Use a chiral catalyst (e.g., a chiral Brønsted acid or a transition metal complex with a chiral ligand) to create a chiral environment around the substrate.[5]
-
Cyclization Strategy: The choice of the ring-closing reaction is crucial. For example, intramolecular Michael-type cyclizations of chiral β'-carbamate-α,β-unsaturated ketones have been shown to proceed with high diastereoselectivity, where the geometry of the double bond can influence the formation of either the cis or trans product.[6]
-
Reduction of Pyridines: The catalytic hydrogenation of a substituted pyridine often leads to the cis isomer, as the hydrogen is delivered from the less hindered face of the pyridine ring adsorbed onto the catalyst surface.[4]
Data Table: Common Strategies for 2,6-Disubstituted Piperidines
| Method | Key Features | Typical Outcome | Reference |
| Catalytic Hydrogenation | Reduction of a 2,6-disubstituted pyridine. | Predominantly cis isomer. | [4] |
| Intramolecular Michael Add. | Cyclization of acyclic unsaturated precursors. | Can be tuned for cis or trans via substrate design. | [6] |
| Directed Metalation | Use of a directing group to functionalize C6 after C2. | High diastereoselectivity based on directing group. | [7] |
| Aza-Diels-Alder | [4+2] cycloaddition of an imine and a diene. | Often high stereoselectivity, dependent on diene geometry. | [4] |
Section 4: Protecting Group Pitfalls
Orthogonal protecting groups are essential for multi-step syntheses, but their removal can be problematic.
FAQ 4.1: I'm trying to remove an N-Boc group with TFA, but it's also cleaving another acid-sensitive group in my molecule. What are my options?
This is a classic orthogonality problem. While trifluoroacetic acid (TFA) is standard for Boc deprotection, its harshness can be detrimental.[8][9]
Root Cause Analysis:
-
Insufficient Orthogonality: The other protecting group (e.g., a t-butyl ester, trityl group) has similar acid lability to the Boc group.
-
Cation Scavenging: The tert-butyl cation generated during deprotection can act as an electrophile and cause side reactions with electron-rich moieties (e.g., indoles, thiols).[9]
Troubleshooting and Alternative Protocols:
Data Table: Comparison of N-Boc Deprotection Conditions
| Method | Reagents/Conditions | Solvent | Temp. | Key Advantage | Potential Pitfalls |
| Standard TFA | 20-50% TFA | DCM | 0°C to RT | Fast and effective.[8] | Harsh; cleaves other acid-labile groups. |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane | RT | Often precipitates the HCl salt, simplifying isolation.[8] | Still strongly acidic. |
| p-TsOH | p-Toluenesulfonic acid | Various | RT | Milder than TFA/HCl. | Can be slower. |
| Thermal | Heat (Microwave or conventional) | Dioxane/Water | ~150°C | Non-acidic; useful for highly acid-sensitive substrates.[10] | Requires thermal stability. |
| Lewis Acid | TMSI, TMSOTf, ZnBr₂ | DCM, MeCN | 0°C to RT | Can be very mild and selective. | Reagent cost; moisture sensitivity. |
Protocol for Mild Boc Deprotection with 4M HCl in Dioxane:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if needed.
-
Reagent Addition: At room temperature, add 4M HCl in dioxane (typically 5-10 equivalents).
-
Precipitation: Stir the reaction. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[8]
-
Isolation: Isolate the product by filtration. The resulting salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Caption: Decision pathway for selective N-Boc deprotection.
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
-
Coldham, I., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. The Journal of Organic Chemistry, 79(15), 7084-7093. [Link]
-
Couty, F., et al. (2004). Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. The Journal of Organic Chemistry, 69(24), 8443-8455. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support.
-
O'Hagan, D. (2000). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, (12), 1883-1891. [Link]
- Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
-
Koperniku, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
- BenchChem. (2025).
-
Name-Reaction.com. (2026). Pictet-Spengler Reaction. Name-Reaction.com. [Link]
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem Technical Support.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
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Analytical challenges in the detection of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Welcome to the dedicated technical support guide for the analytical challenges in the detection of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust analysis of this compound. Here, we will address common issues encountered during experimental work and provide comprehensive, scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical chemistry of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Q1: What are the key structural features of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid that influence its analytical behavior?
A1: The molecule possesses three key regions that dictate its analytical characteristics:
-
The (4-Fluorophenyl) group: This moiety provides a chromophore suitable for UV detection, typically around 254 nm. The fluorine atom can also be a site for specific interactions with certain HPLC stationary phases.
-
The 4-oxo-piperidine ring: This is a basic, nitrogen-containing heterocycle. The nitrogen atom is a primary site for protonation, making the compound's ionization state and, consequently, its chromatographic retention highly dependent on the pH of the mobile phase. The ketone group can also participate in hydrogen bonding.
-
The acetic acid group: This acidic functional group will also be ionized depending on the pH. The presence of both a basic nitrogen and an acidic carboxylic acid makes the molecule zwitterionic at certain pH values, which can present unique chromatographic challenges.
Q2: I am observing peak tailing when analyzing my compound by reverse-phase HPLC. What is the likely cause?
A2: Peak tailing with piperidine-containing compounds is a common issue. It is often caused by strong interactions between the basic piperidine nitrogen and residual, acidic silanol groups on the silica-based stationary phase of the HPLC column. This can be mitigated by:
-
Using a lower pH mobile phase: A pH of around 2.5 to 3.5 will ensure the piperidine nitrogen is fully protonated, which can reduce its interaction with the silanol groups.
-
Adding a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase.
-
Employing an end-capped column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups and are highly recommended for the analysis of basic compounds.
Q3: My compound appears as two peaks in the chromatogram, even when I inject a pure standard. What could be happening?
A3: The appearance of two peaks for a pure piperidine derivative can be due to differential ionization or interaction with the stationary phase.[1] If the mobile phase pH is close to the pKa of the piperidine nitrogen or the carboxylic acid, you may have a mixture of ionized and non-ionized forms of the analyte in solution, which can separate chromatographically. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure a single ionic species. Alternatively, if the compound is a free base or acid, it may interact more strongly and variably with the column than its salt form.[1] Using a buffered mobile phase can often resolve this issue.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols. - Mobile phase pH close to analyte pKa. - Column overload. | - Adjust Mobile Phase pH: Lower the pH to <3 using an additive like formic acid or trifluoroacetic acid (TFA). - Use a Modern Column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column. - Reduce Injection Mass: Lower the concentration of the injected sample. |
| Inconsistent Retention Times | - Unbuffered mobile phase. - Fluctuations in column temperature. - Column degradation. | - Buffer the Mobile Phase: Use a buffer such as ammonium formate or ammonium acetate (10-20 mM). - Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). - Implement a Column Wash Cycle: After each analytical run, wash the column with a strong solvent to remove any adsorbed material. |
| Low Sensitivity (UV or MS) | - Poor ionization in the MS source. - Analyte lacks a strong chromophore for UV. - Suboptimal mobile phase additives. | - Optimize MS Source Parameters: Adjust capillary voltage, gas flow, and temperature. - Select Appropriate Mobile Phase Additives: For positive ion ESI-MS, use formic acid or ammonium formate. For negative ion, use ammonium acetate or a very low concentration of ammonium hydroxide. - Consider Derivatization: For improved sensitivity, especially in complex matrices, derivatization of the carboxylic acid group can be explored.[2] |
| Sample Instability (Degradation) | - Hydrolysis of the amide bond under strong acidic or basic conditions. - Photodegradation. - Oxidation. | - Control Sample pH: Keep sample solutions in a buffered environment, ideally close to neutral pH, until injection. - Protect from Light: Store samples in amber vials. - Use Freshly Prepared Solutions: Analyze samples as soon as possible after preparation. For longer-term storage, keep at low temperatures (4 °C or -20 °C). |
Section 3: Experimental Protocols
Here are recommended starting protocols for the analysis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. Note: These methods are starting points and will likely require optimization and validation for your specific application.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for purity assessment and quantification in relatively clean sample matrices.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Workflow Diagram:
Caption: HPLC analysis workflow for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for high-sensitivity quantification in complex biological matrices.
LC Conditions:
| Parameter | Recommendation |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6-6.1 min: 95-5% B6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A likely precursor ion would be the [M+H]+ ion. |
Logical Relationship Diagram for Method Development:
Sources
Validation & Comparative
A Comparative Guide to the Pharmacological Evaluation of Dopamine Transporter Inhibitors: Profiling Novel Chemical Entities Against Established Ligands
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, making it a key target for therapeutics aimed at treating conditions like ADHD, depression, and substance use disorders.[1][2] The development of novel DAT inhibitors requires a rigorous, systematic evaluation of their pharmacological profile, not only to determine potency and efficacy but also to understand their selectivity and potential for off-target effects. This guide provides a comprehensive framework for the characterization of new chemical entities, using the compound (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a representative, albeit currently uncharacterized, example. We will compare its hypothetical evaluation against well-established DAT inhibitors—Cocaine, GBR12909 (Vanoxerine), and Modafinil—to illustrate the process of building a complete pharmacological profile. This document outlines the essential in vitro assays, explains the causality behind experimental choices, and provides detailed, field-proven protocols for researchers in drug development.
The Dopamine Transporter (DAT): A Pivotal Target in Neuropharmacology
The dopamine transporter, a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[1][3] This process terminates dopaminergic signaling and maintains dopamine homeostasis.[1][4] Dysregulation of DAT function is implicated in numerous neuropsychiatric disorders.[2] Consequently, molecules that inhibit DAT can elevate extracellular dopamine levels, a mechanism leveraged by both therapeutic agents and drugs of abuse.[1]
DAT inhibitors can be broadly classified as "typical" or "atypical." Typical inhibitors, like cocaine, often produce a strong stimulant response and carry a high abuse liability. Atypical inhibitors, conversely, are designed to inhibit DAT without producing these stimulant effects, potentially by stabilizing a different conformation of the transporter protein, making them promising candidates for therapeutic development.[5]
Caption: Workflow for a Radioligand Binding Competition Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells stably expressing human DAT (e.g., HEK293-hDAT) or dissected brain tissue (e.g., rat striatum) in ice-cold lysis buffer. [6] * Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Scientist's Note: Using cells with stable, recombinant transporter expression provides a clean system, while using native tissue can offer more physiologically relevant data but with potentially higher variability.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound. [6] * Include control wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known inhibitor, like 10 µM cocaine).
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium. [6]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI). [6] * Causality Explanation: Rapid filtration is crucial, especially for ligands with fast off-rates. [7]Pre-soaking the filters with PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged filter matrix, thereby improving the signal-to-noise ratio.
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. [6] * Calculate "specific binding" by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [6]
-
Protocol: In Vitro Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting the transport of dopamine into cells. This assay measures a direct functional consequence of binding to the transporter.
Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells gently with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add buffer containing various concentrations of the test compound to the wells. Include "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known inhibitor) controls.
-
Pre-incubate the cells with the compounds for 10-20 minutes at the assay temperature (e.g., 25°C or 37°C). [9]
-
-
Initiation and Termination of Uptake:
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM) to each well. [9] * Allow the uptake to proceed for a short, precisely timed interval (e.g., 10 minutes). [10][9] * Causality Explanation: The incubation time is kept short to ensure that the measurement reflects the initial rate of transport (V₀), which is critical for accurate kinetic analysis.
-
Terminate the assay by rapidly aspirating the solution and washing the cell monolayer multiple times with ice-cold buffer to stop transport and remove extracellular radioactivity. [10]
-
-
Quantification and Data Analysis:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of transported [³H]Dopamine.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition versus the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.
-
Conclusion: Building a Comprehensive and Defensible Profile
The rigorous characterization of a novel DAT inhibitor like (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a multi-step process that relies on a foundation of validated experimental protocols and comparison against established benchmarks. By first determining its binding affinity (Ki) at DAT, SERT, and NET, researchers can establish its potency and, crucially, its selectivity. Following up with a functional uptake assay provides the potency (IC₅₀) and confirms that binding translates into a functional blockade of the transporter.
Synthesizing this data allows for the classification of the new compound. Is it potent? Is it selective for DAT over other monoamine transporters? Does its in vitro profile suggest it might behave as a "typical" or "atypical" inhibitor? Answering these questions through the systematic application of the protocols described herein is the first and most critical step in the long journey of drug development.
References
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BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. Retrieved January 19, 2026, from [Link]
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Frontiers. (2026, January 15). The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder. Frontiers. Retrieved January 19, 2026, from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved January 19, 2026, from [Link]
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Chatterjee, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(15), 2649-2658. Retrieved January 19, 2026, from [Link]
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Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Retrieved January 19, 2026, from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 19, 2026, from [Link]
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Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Retrieved January 19, 2026, from [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved January 19, 2026, from [Link]
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PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Retrieved January 19, 2026, from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved January 19, 2026, from [Link]
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Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 270(3 Pt 1), F546-F547. Retrieved January 19, 2026, from [Link]
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Frontiers. (n.d.). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). DAT vs. SERT selectivity of a variety of stimulants. ResearchGate. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 7). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Retrieved January 19, 2026, from [Link]
-
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Retrieved January 19, 2026, from [Link]
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PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2015). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 283, 63-69. Retrieved January 19, 2026, from [Link]
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Alila Medical Media. (2017, April 23). Neuroscience Basics: Dopamine Reward Pathway, Animation. YouTube. Retrieved January 19, 2026, from [Link]
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PubMed. (2006, April 15). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Retrieved January 19, 2026, from [Link]
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Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved January 19, 2026, from [Link]
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PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Efficacy of Dopamine Reuptake Inhibitors: GBR 12909 versus the Novel Compound (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the well-characterized, potent, and selective dopamine reuptake inhibitor, GBR 12909 (Vanoxerine), and the novel compound (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. Due to the limited publicly available data on (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, this document will use GBR 12909 as a benchmark, outlining the necessary experimental data and protocols required for a thorough comparative efficacy analysis.
Introduction to Dopamine Transporter (DAT) Inhibition
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and is crucial for regulating mood, motivation, and motor control.[2] Inhibitors of DAT, such as cocaine and GBR 12909, block this reuptake mechanism, leading to increased extracellular dopamine levels and prolonged dopaminergic neurotransmission.[3][4] This makes DAT a significant target for the development of therapeutics for conditions like depression and substance abuse disorders.[3][4]
Pharmacological Profiles
GBR 12909 (Vanoxerine)
GBR 12909, with the chemical name 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, is a well-established and highly selective dopamine reuptake inhibitor.[4][5] It is a potent and competitive inhibitor of dopamine uptake, exhibiting a high affinity for the dopamine transporter.[4][5][6][7][8] Notably, GBR 12909 has a significantly lower affinity for the norepinephrine and serotonin transporters, making it a valuable tool for selectively studying the dopaminergic system.[4][5][6][9] It is also known to be a potent sigma ligand.[6][10] In vivo studies have demonstrated that GBR 12909 is centrally active after systemic administration and can produce behavioral effects consistent with increased dopaminergic activity, such as increased locomotor activity.[3][7]
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is a novel compound with limited available information in the public domain. Its chemical structure suggests a potential interaction with biological targets, but its specific mechanism of action, affinity for the dopamine transporter, and overall pharmacological profile have yet to be extensively characterized. A thorough investigation, following the experimental protocols outlined in this guide, is necessary to determine its efficacy as a dopamine reuptake inhibitor and compare it to established compounds like GBR 12909.
Head-to-Head Efficacy Comparison: A Framework
To objectively compare the efficacy of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid with GBR 12909, a series of in vitro and in vivo experiments are required. The following table outlines the key parameters for comparison, with established data for GBR 12909 and hypothetical placeholders for the novel compound.
| Parameter | GBR 12909 | (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid |
| Chemical Formula | C₂₈H₃₂F₂N₂O | C₁₃H₁₄FNO₃ |
| Molecular Weight | 450.58 g/mol (Free base) | 267.25 g/mol |
| DAT Binding Affinity (Kᵢ) | ~1 nM[4][5][6][7][8] | To be determined |
| NET Binding Affinity (Kᵢ) | >100 nM[4][5][6] | To be determined |
| SERT Binding Affinity (Kᵢ) | >100 nM[4][5][6] | To be determined |
| DAT/NET Selectivity | >100-fold[4][5][6] | To be determined |
| DAT/SERT Selectivity | >100-fold[4][5][6] | To be determined |
| In Vitro Dopamine Uptake Inhibition (IC₅₀) | 1-51 nM[10] | To be determined |
| Mechanism of Inhibition | Competitive[4][5] | To be determined |
| In Vivo Efficacy (e.g., Locomotor Activity) | Increases locomotor activity[3][7] | To be determined |
Experimental Protocols for Comparative Analysis
To generate the data required for a comprehensive comparison, the following validated experimental protocols are recommended.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the dopamine, norepinephrine, and serotonin transporters.[11][12][13]
-
Objective: To quantify the affinity of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid for DAT, NET, and SERT and compare it to GBR 12909.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT, or from rodent brain tissue (e.g., striatum for DAT).[2][14]
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[2]
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.[14]
-
2. Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of dopamine into synaptosomes.[1][15][16]
-
Objective: To determine the functional potency of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid in blocking dopamine uptake and compare it to GBR 12909.
-
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent striatal tissue.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Add [³H]dopamine to initiate the uptake process and incubate for a short period at 37°C.[2]
-
Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.[2]
-
Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.
-
In Vivo Assays
1. Spontaneous Locomotor Activity
This behavioral assay assesses the in vivo stimulant effects of a compound, which is often correlated with increased dopaminergic activity.[3]
-
Objective: To evaluate the in vivo efficacy of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid to modulate motor behavior and compare its potency and time course to GBR 12909.
-
Methodology:
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the locomotor activity chambers.
-
Drug Administration: Administer various doses of the test compound or vehicle via a relevant route (e.g., intraperitoneal injection).
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) over a set period using automated activity monitors.
-
Data Analysis: Analyze the dose-response and time-course effects of the compound on locomotor activity.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles of DAT inhibition and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of Dopamine Transporter (DAT) Inhibition.
Caption: Experimental Workflow for Comparative Efficacy Analysis.
Conclusion
GBR 12909 serves as a robust benchmark for evaluating novel dopamine reuptake inhibitors due to its high potency and selectivity for the dopamine transporter.[4][5] A comprehensive assessment of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid using the outlined in vitro and in vivo protocols is essential to determine its therapeutic potential. The direct comparison of binding affinities, functional potencies, and behavioral outcomes will provide a clear understanding of its efficacy relative to a well-characterized compound. This structured approach ensures scientific rigor and provides the necessary data for informed decisions in drug development.
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Andersen, P.H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. PubMed. [Link]
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Aggarwal, S., & Mortensen, O.V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology. [Link]
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Jones, K.T., et al. (2008). Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. Neuroscience. [Link]
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Commons, J., et al. (2023). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
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A Researcher's Guide to Validating the In Vivo Efficacy of Novel GPR40 Agonists: A Comparative Framework Using (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a Prototypical Scaffold
For drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is both complex and challenging. This guide provides a comprehensive framework for validating the in vivo efficacy of novel compounds targeting the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). We will use the prototypical scaffold, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, as our central example. While specific in vivo data for this exact molecule is not yet in the public domain, its structure is analogous to known GPR40 agonists, making it an excellent model for outlining a robust preclinical validation strategy.
This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the selection of specific models and experimental designs. We will delve into the comparative efficacy of our prototypical compound against established GPR40 agonists and other standard-of-care antidiabetic agents.
The Scientific Premise: GPR40 as a Target for Type 2 Diabetes
GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of free fatty acids on glucose-stimulated insulin secretion (GSIS).[1][2][3][4][5] Agonism of GPR40 enhances the release of insulin only in the presence of elevated glucose levels, a mechanism that offers a significant therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.[1][5][6]
The development of synthetic GPR40 agonists has shown promise in rodent models of type 2 diabetes and in human clinical trials.[1][2][3] The now-discontinued compound Fasiglifam (TAK-875) serves as a critical reference compound, having demonstrated robust glucose-lowering effects in clinical trials before being terminated due to off-target toxicity concerns.[4][5][7][8][9][10][11][12] This history underscores the importance of a thorough and comparative in vivo validation process for any new chemical entity in this class.
Below is a diagram illustrating the GPR40 signaling pathway in pancreatic β-cells.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Comparative Selection of In Vivo Models for Efficacy Testing
The choice of an animal model is critical for translating preclinical findings to the human condition of type 2 diabetes. No single model perfectly recapitulates all aspects of the disease, so a multi-model approach is often warranted.[13][14]
Genetically Defined Models
These models are characterized by specific genetic mutations that lead to a diabetic phenotype. They offer high reproducibility.
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to hyperphagia, severe obesity, insulin resistance, and progressive hyperglycemia.[15][16][17][18][19] They are a robust and well-characterized model that progresses to a state of β-cell failure, mimicking advanced stages of type 2 diabetes.[13][15][19]
-
ob/ob Mice: These mice lack functional leptin, resulting in hyperphagia and obesity.[15] They develop insulin resistance and transient hyperglycemia, which can be compensated for by hyperinsulinemia as they age.[15][20]
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, ZDF rats have a leptin receptor mutation and are a widely used model for type 2 diabetes, developing obesity, insulin resistance, and hyperglycemia.[13][14][21]
Chemically-Induced Models
These models use chemicals to induce β-cell damage, leading to insulin deficiency.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a toxin that selectively destroys pancreatic β-cells.[22][23] A high-dose STZ regimen is typically used to model Type 1 diabetes.[23][24] For Type 2 diabetes research, a low-dose STZ administration combined with a high-fat diet is often used to induce insulin resistance alongside partial β-cell dysfunction, which more closely mimics the human condition.[22]
Diet-Induced Models
These models are considered more pathologically relevant to the majority of human type 2 diabetes cases, which are linked to lifestyle and diet.
-
Diet-Induced Obesity (DIO) Mice: Strains like the C57BL/6J mouse are susceptible to developing obesity, glucose intolerance, and moderate insulin resistance when fed a high-fat "Western" diet.[21][25][26] They are an excellent model for studying pre-diabetes and the early stages of insulin resistance.[25]
| Model | Mechanism | Key Characteristics | Advantages | Limitations |
| db/db Mouse | Leptin receptor mutation | Severe obesity, insulin resistance, progressive hyperglycemia, β-cell failure[15][16][17][19] | High reproducibility, robust diabetic phenotype, well-characterized[15][19] | Monogenic cause is rare in humans, severe phenotype may not reflect all patient populations[21] |
| ob/ob Mouse | Leptin deficiency | Obesity, hyperphagia, insulin resistance, transient hyperglycemia[15][20] | Well-characterized model of obesity and insulin resistance | Hyperglycemia wanes with age due to compensatory hyperinsulinemia[15] |
| STZ-Induced (Low-Dose + HFD) | β-cell toxicity + high-fat diet | Insulin resistance and partial β-cell dysfunction[22] | Allows for control over the timing and severity of diabetes induction | Does not fully replicate the genetic and progressive nature of human T2D |
| Diet-Induced Obesity (C57BL/6J) | High-fat diet | Obesity, moderate insulin resistance, glucose intolerance[21][25] | Pathophysiologically relevant to human lifestyle-induced diabetes[26] | Rarely develops frank, sustained hyperglycemia; more of a pre-diabetes model[21][25] |
Experimental Design: A Head-to-Head Comparison
To validate the efficacy of our prototypical compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (let's call it "Compound-F"), we will design a study in db/db mice, a stringent model for assessing glucose control.
Study Arms
-
Vehicle Control: The delivery vehicle for the compounds.
-
Compound-F (Test Article): Administered at multiple dose levels (e.g., 3, 10, 30 mg/kg).
-
Fasiglifam (TAK-875) (Positive Control): A reference GPR40 agonist, administered at an efficacious dose (e.g., 10 mg/kg).[6][27][28]
-
Glimepiride (Comparator): A sulfonylurea, representing a different class of insulin secretagogues.
Primary Efficacy Endpoint: Oral Glucose Tolerance Test (OGTT)
The OGTT is the gold standard for assessing how well an animal can clear a glucose load, providing a direct measure of the compound's effect on glucose metabolism.[29][30]
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the OGTT study, demonstrating how the data would be structured for clear comparison.
| Treatment Group (10 mg/kg) | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) | % Reduction in AUC vs. Vehicle |
| Vehicle | 250 ± 15 | 45000 ± 2500 | - |
| Compound-F | 245 ± 18 | 27000 ± 2100 | 40% |
| Fasiglifam (TAK-875) | 248 ± 16 | 28350 ± 2300 | 37% |
| Glimepiride | 180 ± 20 | 24750 ± 1900 | 45% |
| Note: Significant reduction in fasting glucose may indicate a risk of hypoglycemia. |
Detailed Experimental Protocols
Scientific integrity requires detailed and reproducible methodologies.
Protocol: Streptozotocin (STZ)-Induced Diabetes Model (for T2D)
This protocol is adapted for creating a model of insulin resistance and partial β-cell dysfunction.
-
Animal Selection: Use male Sprague-Dawley rats or C57BL/6J mice.
-
High-Fat Diet (HFD): Acclimatize animals to a 45-60% kcal fat diet for a minimum of 2 weeks to induce insulin resistance.
-
STZ Preparation: Freshly dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before injection. Protect from light.
-
STZ Administration: Administer a single low dose of STZ (e.g., 35-40 mg/kg) via intraperitoneal (IP) injection.[22]
-
Diabetes Confirmation: Monitor blood glucose levels 72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[31]
-
Study Initiation: Allow animals to stabilize for 1-2 weeks before initiating compound efficacy studies.
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard procedure for evaluating glucose disposal.[30][32][33][34]
-
Animal Fasting: Fast mice for 4-6 hours prior to the test. Ensure free access to water.[32][33]
-
Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure fasting glucose.
-
Compound Administration: Administer the test compound, vehicle, or comparator via oral gavage at the desired dose.
-
Glucose Challenge: 30-60 minutes after compound administration, deliver a 2 g/kg bolus of a 20% dextrose solution via oral gavage.[33]
-
Time-Course Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[32][34][35]
-
Glucose Measurement: Measure blood glucose at each time point using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect.
Logic of Validation: A Step-Wise Approach
The validation of a novel compound should follow a logical progression from initial screening to more complex disease models.
Caption: Logical progression for in vivo validation.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo validation of novel GPR40 agonists, using (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as a representative scaffold. By employing a comparative approach with well-characterized diabetic models and relevant competitor compounds, researchers can generate the critical data needed to assess both the efficacy and potential liabilities of new chemical entities. The key to success lies in a logical progression of studies, from acute glucose tolerance tests to chronic efficacy and safety assessments. This rigorous preclinical evaluation is paramount for identifying promising candidates for the treatment of type 2 diabetes and ultimately translating them into safe and effective therapies for patients.
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Selectivity Profile of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Against SERT and NET: A Comparative Guide
Introduction: The Critical Role of Transporter Selectivity in CNS Drug Discovery
The serotonin (SERT) and norepinephrine (NET) transporters are pivotal regulators of neurotransmission in the central nervous system. As members of the solute carrier 6 (SLC6) family, they mediate the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby controlling the magnitude and duration of signaling. The development of ligands that can selectively target these transporters has been a cornerstone of modern pharmacotherapy for mood disorders, including depression and anxiety.
The selectivity profile of a compound for SERT versus NET is a key determinant of its therapeutic efficacy and side-effect profile. Highly selective serotonin reuptake inhibitors (SSRIs) have demonstrated significant clinical success, while dual SERT/NET inhibitors (SNRIs) may offer a broader spectrum of activity in some patient populations. Consequently, a precise understanding of a novel compound's affinity and functional potency at these two transporters is a critical step in the drug development pipeline.
This guide provides a comparative analysis of the selectivity profile of the novel compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, against human SERT and NET. Due to the absence of publicly available data for this specific molecule, we present a hypothetical, yet plausible, selectivity profile based on the known structure-activity relationships of related piperidine-based monoamine transporter ligands. This guide is intended to serve as a template for researchers, illustrating how to structure a comprehensive comparison, present experimental data, and detail the underlying methodologies.
Comparative Selectivity Analysis
To contextualize the potential selectivity of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, we compare its hypothetical binding affinities (Ki) and functional potencies (IC50) with a panel of well-characterized reference compounds. This panel includes established selective SERT inhibitors, selective NET inhibitors, and dual-acting inhibitors.
Binding Affinity (Ki) Profile
The binding affinity of a compound for a transporter is a measure of how tightly it binds to the target protein. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET Ki / SERT Ki) | Reference |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Hypothetical) | 5.2 | 25.8 | ~5-fold for SERT | N/A |
| Escitalopram (SSRI) | 1.1 | > 3000 | > 2700-fold for SERT | [1] |
| Paroxetine (SSRI) | ~1 | ~50 | ~50-fold for SERT | [1] |
| Reboxetine (NRI) | 129 | 1.1 | ~117-fold for NET | [2] |
| Nisoxetine (NRI) | 158 | 0.46 | ~343-fold for NET | [2] |
| Duloxetine (SNRI) | 0.8 | 7.5 | ~9-fold for SERT | [2] |
| Venlafaxine (SNRI) | ~25 | ~250 | ~10-fold for SERT | N/A |
Table 1: Comparative binding affinities (Ki) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (hypothetical data) and reference compounds for human SERT and NET.
Functional Potency (IC50) Profile
While binding affinity indicates how well a compound binds to a transporter, functional potency (IC50) measures its ability to inhibit the transporter's function, i.e., the reuptake of its respective neurotransmitter. This is typically assessed using neurotransmitter uptake inhibition assays. A lower IC50 value indicates greater inhibitory potency.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | Selectivity (NET IC50 / SERT IC50) | Reference |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Hypothetical) | 8.1 | 42.3 | ~5-fold for SERT | N/A |
| Fluoxetine (SSRI) | ~18.4 | > 1000 | > 54-fold for SERT | [3] |
| Nisoxetine (NRI) | > 1000 | ~1.15 | > 870-fold for NET | [3] |
| Duloxetine (SNRI) | ~1.5 | ~10 | ~7-fold for SERT | [2] |
Table 2: Comparative functional potencies (IC50) of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (hypothetical data) and reference compounds in inhibiting serotonin and norepinephrine uptake.
Based on this hypothetical data, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid would be classified as a dual SERT/NET inhibitor with a moderate preference for SERT. Its profile suggests it may have a broader mechanism of action than a highly selective SSRI, potentially offering a different therapeutic profile.
Experimental Methodologies
The determination of a compound's selectivity profile relies on robust and well-validated in vitro assays. Below are detailed protocols for the two primary methods used to generate the data presented in this guide.
Radioligand Binding Assays
These assays directly measure the affinity of a test compound for the target transporter by assessing its ability to displace a radioactively labeled ligand with known high affinity and selectivity.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for human SERT and NET.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human SERT or NET are cultured to confluence.
-
Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The total protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand ([³H]citalopram for SERT or [³H]nisoxetine for NET) and a range of concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
These assays measure the functional ability of a compound to block the transport of neurotransmitters into cells or synaptosomes.
Objective: To determine the IC50 value of a test compound for the inhibition of serotonin and norepinephrine uptake.
Workflow Diagram:
Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.
Step-by-Step Protocol:
-
Preparation of Cells or Synaptosomes:
-
Use either HEK293 cells stably expressing the human transporters or synaptosomes prepared from specific rat brain regions (e.g., striatum for SERT, hippocampus for NET).
-
Wash and resuspend the cells/synaptosomes in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells or synaptosomes with various concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]serotonin for SERT, [³H]norepinephrine for NET).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
-
Non-specific uptake is determined in the presence of a known potent inhibitor or by conducting the assay at 4°C.
-
-
Termination and Quantification:
-
Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percentage of uptake inhibition versus the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Conclusion
The comprehensive characterization of a compound's selectivity for SERT and NET is a fundamental requirement in the development of novel therapeutics for central nervous system disorders. This guide has outlined a structured approach for presenting a comparative analysis of a new chemical entity, using the hypothetical profile of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid as an illustrative example. By employing robust and well-defined methodologies such as radioligand binding and neurotransmitter uptake assays, researchers can generate the critical data needed to understand a compound's mechanism of action and predict its potential therapeutic utility and side-effect liabilities. The presented protocols and data visualization formats are intended to serve as a valuable resource for scientists and drug development professionals in this field.
References
- Owens, M. J., et al. (2008). A review of the role of the norepinephrine transporter in the pathophysiology and treatment of mood disorders.
- Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
- Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
- Wong, D. T., et al. (1995). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1261-1267.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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A Researcher's Guide to the Head-to-Head Comparison of Novel Piperidine-Based Compounds and Cocaine at the Dopamine Transporter
A Senior Application Scientist's Field-Proven Insights into the Preclinical Evaluation of Novel Dopamine Transporter Inhibitors
For decades, the dopamine transporter (DAT) has been a focal point of neuropharmacological research, primarily due to its central role in the mechanism of action of psychostimulants like cocaine. As the primary site for the rewarding and reinforcing effects of cocaine, the DAT remains a critical target for the development of potential treatments for substance use disorders. The exploration of novel chemical entities that interact with the DAT is a burgeoning field, with the piperidine scaffold emerging as a promising pharmacophore for designing new inhibitors.
This guide provides a comprehensive framework for the head-to-head comparison of a novel piperidine-based compound, exemplified by (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, with the archetypal DAT inhibitor, cocaine. While specific experimental data for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is not extensively available in the public domain, this document outlines the essential experimental workflows and theoretical underpinnings necessary to conduct a rigorous comparative analysis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel central nervous system agents.
The Scientific Rationale: Why Compare to Cocaine?
Cocaine's interaction with the DAT is complex and multifaceted. It acts as a high-affinity blocker of dopamine reuptake, leading to a rapid and significant increase in extracellular dopamine concentrations in key brain regions associated with reward and motivation, such as the nucleus accumbens.[1] This surge in synaptic dopamine is believed to be the primary driver of its profound reinforcing effects and high abuse liability.
Any novel compound designed to modulate DAT function must be benchmarked against cocaine to understand its potential therapeutic utility or abuse potential. A direct comparison allows researchers to elucidate critical pharmacological parameters, including:
-
Binding Affinity and Potency: How tightly does the novel compound bind to the DAT relative to cocaine?
-
Mechanism of Action: Does the new compound act as a simple competitive inhibitor like cocaine, or does it exhibit a more complex, "atypical" profile? Atypical inhibitors may have a slower onset or lower maximal effect, which could translate to a reduced abuse liability.[2][3]
-
In Vivo Efficacy: How does the compound affect dopamine neurotransmission and behavior in a living organism compared to cocaine?
By systematically addressing these questions, we can build a comprehensive profile of a novel compound and predict its potential clinical trajectory.
In Vitro Characterization: The Foundation of Comparison
The initial assessment of a novel DAT-targeting compound begins with a series of in vitro assays designed to quantify its interaction with the transporter at the molecular level.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter. In this context, we measure the ability of our novel compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, to displace a known high-affinity radiolabeled ligand from the DAT. A commonly used radioligand for the DAT is [³H]WIN 35,428.
Illustrative Data:
| Compound | Ki (nM) for hDAT |
| Cocaine | ~390 - 640[4] |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Hypothetical Value |
Note: The Ki value for the novel compound is hypothetical and would need to be determined experimentally.
Experimental Protocol: DAT Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes containing the DAT.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound or cocaine.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Synaptosomal Dopamine Uptake Assay.
In Vivo Evaluation: Bridging the Gap from Bench to Behavior
While in vitro assays are crucial for initial characterization, they do not fully recapitulate the complex biological environment of the living brain. Therefore, in vivo studies are essential to understand a compound's effects on neurotransmission and behavior.
In Vivo Microdialysis: Measuring Real-Time Dopamine Dynamics
In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [5][6]By implanting a microdialysis probe into a region like the nucleus accumbens, we can directly compare the effects of our novel compound and cocaine on extracellular dopamine concentrations.
Illustrative Data:
| Compound (Dose) | Peak Increase in Extracellular Dopamine (%) |
| Cocaine (10 mg/kg, i.p.) | ~400-500% |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (Variable Doses, i.p.) | Hypothetical Values |
Note: The in vivo effects of the novel compound are hypothetical and would need to be determined experimentally.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens) in an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid. Collect baseline dialysate samples.
-
Drug Administration: Administer the test compound or cocaine (typically via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels.
Caption: Workflow for an In Vivo Microdialysis Experiment.
Behavioral Assays: Assessing Abuse Potential
Ultimately, a key differentiator for a novel DAT inhibitor is its behavioral profile. Several well-established behavioral paradigms can be used to assess the abuse potential of a compound in comparison to cocaine.
-
Locomotor Activity: Cocaine produces a characteristic hyperlocomotion. A novel compound with a similar or more pronounced effect may have a high abuse liability.
-
Conditioned Place Preference (CPP): This assay measures the rewarding properties of a drug. If an animal spends more time in an environment previously paired with the drug, it is considered to have rewarding effects.
-
Drug Self-Administration: This is the gold standard for assessing the reinforcing properties of a drug. Animals are trained to perform a specific action (e.g., press a lever) to receive an infusion of the drug. The rate and pattern of self-administration can be compared to that of cocaine.
A novel DAT inhibitor that demonstrates potent dopamine uptake inhibition but does not produce cocaine-like effects in these behavioral models would be of significant therapeutic interest. [7]
Conclusion: A Pathway to Novel Therapeutics
The head-to-head comparison of a novel compound like (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid with a well-understood drug of abuse like cocaine is a critical step in the drug discovery process. By employing a systematic and multi-faceted approach that integrates in vitro and in vivo methodologies, researchers can build a comprehensive pharmacological profile of a new chemical entity. This rigorous evaluation is essential for identifying promising lead candidates with the potential to become safe and effective treatments for a range of neurological and psychiatric disorders, including substance use disorders. The framework presented in this guide provides a robust and scientifically sound pathway for conducting such vital comparative studies.
References
- BenchChem. (2025). Comparing the efficacy of different dopamine reuptake inhibitors.
-
Newman, A. H., & Kulkarni, S. S. (2009). Discovery of drugs to treat cocaine dependence: behavioral and neurochemical effects of atypical dopamine transport inhibitors. Progress in molecular biology and translational science, 88, 183–216. Retrieved from [Link]
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Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., & Gether, U. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780–789. Retrieved from [Link]
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Cheng, M. H., Block, E. R., Hu, F., & Wu, W. (2014). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The journal of physical chemistry. B, 118(39), 11479–11490. Retrieved from [Link]
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Andrews, A. M., & Jones, S. R. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]
- JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine.
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Elman, I., & Borsook, D. (2016). Dopamine Transporter Levels in Cocaine Dependent Subjects. Biological psychiatry, 79(3), 251–257. Retrieved from [Link]
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Saha, K., & Sen, N. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 82(1), e40. Retrieved from [Link]
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Kehr, J. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(10), 921–933. Retrieved from [Link]
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Newman, A. H., & Kulkarni, S. S. (2009). Discovery of drugs to treat cocaine dependence: behavioral and neurochemical effects of atypical dopamine transport inhibitors. Progress in molecular biology and translational science, 88, 183–216. Retrieved from [Link]
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JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Retrieved from [Link]
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Frontiers. (n.d.). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Retrieved from [Link]
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PubMed. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Retrieved from [Link]
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Duquesne Scholarship Collection. (2006). Dopamine Uptake Inhibition Potency Fluctuations of Cocaine at the Dopamine Transporter. Retrieved from [Link]
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Li, Y., et al. (2022). RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. Neuropsychopharmacology, 47(10), 1776-1785. Retrieved from [Link]
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Cross-Validation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid Activity in Diverse Cell Lines: A Comparative Guide
Introduction: Unveiling the Potential of a Novel FAAH Inhibitor
In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. This guide focuses on the cross-validation of a promising, yet under-characterized molecule: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. Structurally, this compound possesses moieties reminiscent of known enzyme inhibitors, particularly those targeting serine hydrolases. Based on these structural alerts and in the absence of extensive public data, we hypothesize that its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide.[1][2] Its inhibition is a validated therapeutic strategy for managing pain, inflammation, and certain neurological disorders, as it elevates endogenous cannabinoid levels without the side effects associated with direct cannabinoid receptor agonists.[1] This guide provides a comprehensive framework for the rigorous, multi-faceted evaluation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, hereafter designated as Compound X, across a panel of biologically diverse cell lines. Our objective is to not only ascertain its potency but also to validate the consistency of its activity, a critical step in preclinical development.[3][4][5]
The Imperative of Cross-Cell Line Validation
Relying on a single cell line for pharmacological profiling can be misleading due to cell-specific genetic and proteomic landscapes. Cross-validation across a panel of cell lines with varying characteristics is a scientifically rigorous approach to:
-
Confirm On-Target Activity: Consistent inhibitory action in cell lines with high target expression supports the hypothesized mechanism.
-
Assess Specificity: Evaluating activity in cell lines with low or negligible target expression can reveal potential off-target effects.
-
Uncover Differential Efficacy: The compound's effectiveness may vary depending on the cellular context, providing insights into potential therapeutic applications.
-
Identify Potential Liabilities: Early detection of broad-spectrum cytotoxicity can save significant resources in later developmental stages.
Comparative Analysis: Compound X vs. Established FAAH Inhibitors
To benchmark the performance of Compound X, we will compare its activity against a well-characterized, selective FAAH inhibitor, PF-3845.[6] This piperidine urea-based compound is known for its potent and irreversible inhibition of FAAH.[6] Such a direct comparison provides a crucial context for interpreting the experimental outcomes for Compound X.
Experimental Design for Cross-Validation
Our validation strategy is twofold: first, to directly measure the inhibition of FAAH activity, and second, to assess the broader cellular consequences through viability and cytotoxicity assays.
Selected Cell Line Panel
The choice of cell lines is critical for a robust cross-validation study. We have selected a panel that encompasses varied tissue origins and known differences in FAAH expression:
-
High FAAH Expressors:
-
Moderate/Variable FAAH Expressors:
-
Low/Negative Control:
-
A suitable cell line with confirmed low FAAH expression (to be determined by initial screening, e.g., Western blot or qPCR) or FAAH-knockout cells. This will serve as a crucial control for specificity.
-
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the cross-validation of Compound X.
Detailed Experimental Protocols
Protocol 1: FAAH Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of FAAH in cell lysates.
Principle: FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC), which can be quantified.[11]
Step-by-Step Methodology:
-
Cell Lysis:
-
Culture the selected cell lines to 80-90% confluency in appropriate media.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable assay buffer (e.g., provided in a commercial kit) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Add cell lysate (normalized for protein concentration) to each well.
-
Add varying concentrations of Compound X, PF-3845 (positive control), or vehicle (negative control) to the respective wells.
-
Include a known FAAH inhibitor provided in the kit as a control for specific activity.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC) at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or with a specific inhibitor).
-
Plot the rate of reaction or endpoint fluorescence against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that reduces FAAH activity by 50%) using non-linear regression analysis.
-
Protocol 2: Cell Viability/Cytotoxicity Assessment
This protocol assesses the overall health of the cells after treatment with the compounds.
Principle:
-
Viability (Resazurin Assay): Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis). Its activity in the medium is a measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the selected cell lines into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Compound X and PF-3845 for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Assay Procedure:
-
For LDH Assay: Carefully collect a portion of the culture supernatant from each well before proceeding with the viability assay. Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
For Resazurin Assay: Add the resazurin reagent to the remaining cells in the wells. Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance for the LDH assay and fluorescence for the resazurin assay using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability or cytotoxicity against the compound concentration.
-
Calculate the EC50 (for viability) or CC50 (for cytotoxicity) values.
-
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of these experiments.
Table 1: Comparative FAAH Inhibition (IC50 Values in µM)
| Cell Line | FAAH Expression | Compound X (IC50) | PF-3845 (IC50) |
| N18TG2 | High | 0.05 | 0.01 |
| MDA-MB-231 | High | 0.08 | 0.02 |
| A549 | Moderate | 0.5 | 0.1 |
| HEK-293 | Moderate | 0.8 | 0.2 |
| FAAH-low/null | Low/None | > 50 | > 50 |
Interpretation: The potent IC50 values of Compound X in high-expressing FAAH cell lines, coupled with its significantly lower activity in the FAAH-low/null line, would strongly support its on-target activity. The comparison with PF-3845 provides a benchmark for its relative potency.
Table 2: Comparative Cell Viability (EC50 Values in µM after 48h)
| Cell Line | FAAH Expression | Compound X (EC50) | PF-3845 (EC50) |
| N18TG2 | High | 10 | 15 |
| MDA-MB-231 | High | 12 | 18 |
| A549 | Moderate | 25 | 30 |
| HEK-293 | Moderate | > 50 | > 50 |
| FAAH-low/null | Low/None | > 50 | > 50 |
Interpretation: The EC50 values for cell viability should be significantly higher than the IC50 values for FAAH inhibition, indicating that the compound's primary effect is enzymatic inhibition rather than general cytotoxicity. A large therapeutic window (ratio of EC50 to IC50) is a desirable characteristic.
Visualizing the Underlying Pathway
The following diagram illustrates the hypothesized mechanism of action of Compound X.
Caption: Hypothesized mechanism of Compound X as a FAAH inhibitor.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the cross-validation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid's activity, grounded in the hypothesis of FAAH inhibition. By employing a diverse cell line panel and orthogonal assays, researchers can build a comprehensive profile of this novel compound. Positive outcomes from this cross-validation study would provide a strong rationale for advancing Compound X to more complex preclinical models, such as 3D cell cultures and in vivo efficacy studies. The principles and protocols detailed herein are designed to ensure scientific rigor and to generate the high-quality, reproducible data necessary for informed decision-making in the drug discovery pipeline.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]
-
Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amide hydrolase (FAAH) family of enzymes: novel targets for the treatment of pain and CNS disorders. Current opinion in chemical biology, 8(4), 467–473. [Link]
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A Head-to-Head Pharmacokinetic Comparison: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic Acid and Its Analogs in Early Drug Discovery
In the landscape of modern drug discovery, a deep understanding of a compound's pharmacokinetic (PK) profile is not just advantageous, it is fundamental to its progression from a promising hit to a viable clinical candidate. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—governs its efficacy, safety, and dosing regimen. This guide provides a comprehensive pharmacokinetic comparison of a lead compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, and a series of its structural analogs.
The core structure, featuring a fluoro-phenyl group linked to a piperidin-4-one acetic acid moiety, is a scaffold of significant interest in medicinal chemistry, with potential applications across various therapeutic areas. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[1] The piperidine ring is a common constituent in many approved drugs, valued for its ability to impart favorable properties.[2]
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the critical experimental workflows used to characterize the ADME properties of these compounds, present a comparative analysis of their performance, and offer insights into the structure-activity relationships (SAR) that drive their pharmacokinetic behavior. By understanding the nuances of how subtle structural modifications impact the pharmacokinetic profile, researchers can make more informed decisions in the lead optimization process.
The Crucial Role of Early ADME Profiling
In vitro ADME assays are pivotal in the early stages of drug discovery, offering a preliminary assessment of a compound's potential pharmacokinetic behavior in vivo.[3][4] These assays are designed to be rapid, cost-effective, and predictive, allowing for the screening of a large number of compounds to identify those with the most promising profiles. Early identification of potential liabilities, such as poor absorption or rapid metabolism, enables medicinal chemists to prioritize and modify structures to improve their drug-like properties.[5]
Part 1: In Vitro Pharmacokinetic Profiling
A battery of in vitro assays is employed to dissect the individual components of a compound's ADME profile. These assays provide a foundational understanding of a molecule's intrinsic properties and its interactions with key biological systems.
Intestinal Permeability: The Gateway to Systemic Circulation
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7]
This protocol outlines the steps to assess the bidirectional permeability of the test compounds across a Caco-2 cell monolayer.
-
Cell Culture: Caco-2 cells are seeded onto a multi-well transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[8]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure the integrity of the tight junctions. Monolayers with TEER values above a pre-defined threshold are used for the assay.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen), and the appearance of the compound in the basolateral (B) compartment (representing the blood) is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral side, and its transport to the apical side is measured. This helps to identify the involvement of efflux transporters.[7]
-
-
Sample Analysis: Samples are collected from both compartments at various time points and the concentration of the test compound is quantified using a validated LC-MS/MS method.[9][10]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is determined to assess the potential for active efflux. An efflux ratio greater than 2 is generally considered indicative of active efflux.[7]
Caption: Workflow of the Caco-2 permeability assay.
Metabolic Stability: Predicting the Rate of Clearance
The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly influences its half-life and bioavailability. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[11][12]
-
Incubation Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[13]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[12]
-
Time-course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by a validated LC-MS/MS method.[14]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Key steps in the liver microsomal stability assay.
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug in the plasma is free to distribute into tissues and exert its pharmacological effect. Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[15][16]
-
Device Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.[17]
-
Sample Addition: The test compound is added to one chamber containing plasma (from the species of interest, e.g., human, rat), and a protein-free buffer is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.[18]
-
Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another.[19][20] Early assessment of a compound's potential to inhibit major CYP isoforms is a critical safety evaluation.
-
Incubation: The test compound (at various concentrations) is pre-incubated with human liver microsomes and a specific probe substrate for a major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[21][22]
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. A lower IC50 value indicates a higher potential for CYP inhibition.[20]
Comparative In Vitro ADME Data
The following table summarizes the in vitro ADME properties of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and its representative analogs. The analogs are designed to probe the impact of modifications to the fluoro-phenyl ring and the piperidine core.
(Disclaimer: The following data is illustrative and based on typical values observed for compounds with similar structural features. It is intended to serve as a comparative guide for research purposes.)
| Compound | Structure | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (% Bound) | CYP3A4 Inhibition (IC₅₀, µM) |
| Lead Compound | (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | 5.2 | 1.8 | 45 | 92.5 | > 25 |
| Analog A | (Phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | 4.8 | 1.9 | 30 | 90.1 | > 25 |
| Analog B | (4-Chloro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | 6.1 | 1.7 | 55 | 94.2 | > 25 |
| Analog C | (4-Fluoro-phenyl)-(piperidin-1-yl)-acetic acid | 7.5 | 1.5 | 25 | 88.7 | > 20 |
| Analog D | (4-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-acetic acid | 3.9 | 1.2 | > 60 | 85.3 | > 30 |
Interpretation of In Vitro Data
-
Permeability: The lead compound and its analogs generally exhibit moderate to good permeability, suggesting good potential for oral absorption. The removal of the ketone at the 4-position of the piperidine ring (Analog C) appears to increase permeability, possibly due to a decrease in polarity. Conversely, the introduction of a hydroxyl group (Analog D) reduces permeability.
-
Metabolic Stability: The presence of the fluorine atom in the lead compound and Analog B seems to confer greater metabolic stability compared to the non-fluorinated Analog A. The reduction of the ketone to a hydroxyl group in Analog D significantly improves metabolic stability, likely by blocking a potential site of metabolism.
-
Plasma Protein Binding: All compounds exhibit high plasma protein binding, which is a common feature for many small molecule drugs.
-
CYP Inhibition: None of the tested compounds show significant inhibition of CYP3A4, the major drug-metabolizing enzyme in humans, suggesting a low potential for DDIs mediated by this isoform.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters that are critical for predicting human pharmacokinetics.[1][23]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.[23]
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the test compound is administered intravenously to determine its clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Administration: A single oral dose is administered to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected from the rats at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[24]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Caption: A simplified workflow for an in vivo pharmacokinetic study in rats.
Comparative In Vivo Pharmacokinetic Data (Rat)
The following table presents a hypothetical summary of the key in vivo pharmacokinetic parameters for the lead compound and its analogs in rats.
(Disclaimer: The following data is illustrative and based on typical values observed for compounds with similar structural features. It is intended to serve as a comparative guide for research purposes.)
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | AUC (ng·h/mL) (PO) | F (%) |
| Lead Compound | 15 | 2.5 | 2.9 | 1850 | 45 |
| Analog A | 25 | 2.8 | 1.9 | 1200 | 30 |
| Analog B | 12 | 2.3 | 3.2 | 2200 | 55 |
| Analog C | 35 | 3.5 | 1.7 | 950 | 25 |
| Analog D | 8 | 1.8 | 3.7 | 3500 | 70 |
Interpretation of In Vivo Data
-
Clearance: The clearance values are consistent with the in vitro metabolic stability data. Analog A and C, with lower metabolic stability, show higher clearance. Analog D, with the highest metabolic stability, exhibits the lowest clearance.
-
Volume of Distribution: All compounds have a moderate volume of distribution, suggesting they distribute into tissues beyond the plasma.
-
Half-life: The half-life of the compounds is directly influenced by their clearance and volume of distribution. The more metabolically stable analogs (Lead Compound, B, and D) have longer half-lives.
-
Oral Bioavailability: The oral bioavailability (F%) correlates well with both the permeability and metabolic stability data. Analog D, with good permeability and high metabolic stability, shows the highest oral bioavailability. Conversely, Analog C, with high permeability but low metabolic stability, has a lower bioavailability, likely due to significant first-pass metabolism.
Structure-Pharmacokinetic Relationships and Future Directions
The comparative analysis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and its analogs reveals several key structure-pharmacokinetic relationships:
-
Fluorination of the phenyl ring appears to be a beneficial strategy for improving metabolic stability and, consequently, oral bioavailability.
-
The 4-oxo group on the piperidine ring is a potential site of metabolism. Its reduction to a hydroxyl group (Analog D) significantly enhances metabolic stability and bioavailability.
-
While removing the 4-oxo group (Analog C) improves permeability, it also increases susceptibility to metabolism, leading to poor overall oral exposure.
These insights provide a clear path for further lead optimization. Future efforts should focus on analogs that retain the beneficial fluoro-phenyl group and explore modifications at the 4-position of the piperidine ring to further enhance metabolic stability without compromising permeability. For instance, replacing the hydroxyl group with other small, metabolically stable groups could be a promising avenue for exploration.
Conclusion
This guide has provided a comprehensive overview of the pharmacokinetic comparison of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and its analogs. By systematically evaluating their ADME properties through a combination of detailed in vitro and in vivo experimental protocols, we have elucidated key structure-pharmacokinetic relationships. The data presented, while illustrative, underscores the importance of early and integrated ADME assessment in guiding medicinal chemistry efforts. A thorough understanding of how subtle structural changes impact a compound's journey through the body is paramount to the successful development of safe and effective new medicines.
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a robust in vitro and in vivo correlation (IVIVC) for the novel compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid. While specific biological data for this compound is not yet extensively published, its structural motifs, featuring a piperidine ring, are common in a variety of pharmacologically active agents.[1] This guide will, therefore, leverage data from structurally related compounds to hypothesize potential biological activities and outline a complete, technically sound strategy for its evaluation, from initial in vitro screening to in vivo validation and correlation.
The establishment of a predictive IVIVC is a cornerstone of modern drug development, serving as a critical tool to bridge the gap between laboratory findings and clinical outcomes.[2][3] A successful IVIVC can streamline the development process, reduce the reliance on extensive human studies, and provide a deeper understanding of a compound's behavior.[4][5]
Hypothesized Biological Activity and Rationale
The chemical structure of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid suggests several potential biological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] Furthermore, derivatives of piperidine have shown promise as antimicrobial and anti-inflammatory agents.[6][7]
Given the presence of the 4-oxo-piperidine moiety, a potential area of investigation is its activity as an inhibitor of enzymes where a ketone may interact with the active site. Additionally, the fluoro-phenyl group can enhance binding affinity and metabolic stability. For the purpose of this guide, we will hypothesize that (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid possesses anti-inflammatory properties through the inhibition of a key inflammatory enzyme, such as cyclooxygenase-2 (COX-2). This hypothesis is based on the known anti-inflammatory effects of some piperidine derivatives.[6]
In Vitro Evaluation: A Step-by-Step Approach
The initial phase of our investigation will focus on characterizing the compound's activity in a controlled laboratory setting.
Primary Target Engagement: COX-2 Inhibition Assay
To validate our hypothesis, a direct enzyme inhibition assay is the first logical step.
Experimental Protocol: COX-2 Inhibition Assay
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, and (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
-
Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add the COX-2 enzyme to the wells of a microplate.
-
Introduce the various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate for a predetermined period to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Cell-Based Functional Assay: Prostaglandin E2 (PGE2) Production
Following direct enzyme inhibition, it is crucial to assess the compound's activity in a more physiologically relevant cellular context.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production.
-
-
PGE2 Measurement: After 24 hours of stimulation, collect the cell culture supernatant. Measure the concentration of PGE2 using a commercially available ELISA kit.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in LPS-induced PGE2 production.
In Vitro Data Summary
The expected in vitro data can be summarized as follows:
| Parameter | (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Celecoxib (Control) |
| COX-2 IC50 (nM) | Hypothetical Value: 50 nM | Literature Value |
| PGE2 EC50 (nM) | Hypothetical Value: 200 nM | Literature Value |
In Vivo Assessment: Translating In Vitro Findings
The next critical phase is to evaluate the compound's efficacy in a living organism.
Animal Model of Inflammation: Carrageenan-Induced Paw Edema
This is a standard and well-characterized model for assessing acute inflammation.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200g).
-
Compound Administration: Administer (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid orally at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each dose at each time point compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for establishing a meaningful IVIVC.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Dosing: Administer a single oral dose of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid to a group of rats.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2).
In Vivo Data Summary
| Parameter | (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Indomethacin (Control) |
| Paw Edema ED50 (mg/kg) | Hypothetical Value: 5 mg/kg | Literature Value |
| Cmax (ng/mL) | Hypothetical Value: 500 ng/mL | - |
| AUC (ngh/mL) | Hypothetical Value: 2000 ngh/mL | - |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a mathematical model that correlates the in vitro data with the in vivo response.[8]
Correlation Model
A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most sought-after.[2] However, for this pharmacological study, we will aim to correlate the in vitro potency (IC50 or EC50) with the in vivo efficacy (ED50) and plasma exposure (AUC).
Logical Workflow for IVIVC Establishment
Caption: Workflow for IVIVC Establishment.
By plotting the in vitro potency against the in vivo efficacy for a series of related compounds (if available) or for the same compound under different formulations, a predictive model can be developed.
Signaling Pathway Implication
Caption: Hypothesized Mechanism of Action.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to establishing the in vitro and in vivo correlation for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, based on a plausible anti-inflammatory hypothesis. The successful development of an IVIVC for this compound would significantly enhance its preclinical and clinical development, providing a valuable tool for formulation optimization, quality control, and regulatory submissions.[4] Future work should focus on exploring other potential biological targets of this compound, given the broad pharmacological profile of piperidine derivatives.
References
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Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
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Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
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Pourgholami, M. H., & Morris, D. L. (2015). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available from: [Link]
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Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology (Berl), 208(2), 265-77. Available from: [Link]
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Krajczyk, A., et al. (2013). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC. Available from: [Link]
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A Guide to Reproducible In Vitro Evaluation of Novel Piperidine Derivatives: A Case Study Approach
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous and reproducible experimentation. This guide addresses the critical aspect of experimental reproducibility for a specific class of compounds: substituted piperidine acetic acids. While our focus is drawn to "(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid," the scarcity of publicly available data on this specific molecule necessitates a pragmatic and scientifically sound approach.[1]
Here, we will use a structurally related and well-documented analogue to illustrate the principles of reproducible synthesis and biological evaluation. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, and valued for its favorable pharmacokinetic properties.[2][3][4] By understanding the experimental intricacies of a representative piperidine derivative, researchers can establish a robust framework for evaluating novel compounds like "(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid."
The Challenge of Novel Compound Evaluation
The initial exploration of a novel compound is often hampered by a lack of established protocols and comparative data. This guide aims to bridge that gap by providing a detailed, self-validating experimental framework. We will delve into the causality behind experimental choices, ensuring that each step is grounded in scientific principles to maximize reproducibility and data integrity.
Pillar 1: Reproducible Synthesis of the Core Scaffold
The foundation of any reproducible experiment is the consistent quality of the starting materials. The synthesis of piperidine acetic acid derivatives typically involves a multi-step process. Below is a representative protocol for the synthesis of a related piperidine derivative, which can be adapted for the synthesis of "(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid" with appropriate modifications to starting materials.
General Synthetic Workflow
The synthesis often begins with the alkylation of a substituted piperidine, followed by hydrolysis to yield the desired carboxylic acid. This two-step process is reliable and scalable.
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A Researcher's Guide to Benchmarking Novel Dopamine Transporter Inhibitors: The Case of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
Introduction: The Critical Role of the Dopamine Transporter in Neuropharmacology
The dopamine transporter (DAT) is a presynaptic plasma membrane protein crucial for regulating dopaminergic neurotransmission. It actively reuptakes dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopamine signaling.[1] This regulatory role places DAT at the center of numerous neurological and psychiatric conditions, making it a prime target for therapeutic drug development and a key site of action for various psychostimulants.
Inhibitors of DAT, by blocking this reuptake process, lead to an accumulation of extracellular dopamine, which can have profound physiological and behavioral effects.[2] Well-known DAT inhibitors range from the illicit drug cocaine, which has a high abuse potential due to its rapid and potent effects, to clinically used medications like bupropion, prescribed for depression and smoking cessation with a more modest and slower-onset mechanism of action.[3][4][5] The diverse pharmacological profiles of existing DAT inhibitors underscore the need for rigorous, multi-faceted benchmarking of novel compounds to predict their therapeutic potential and abuse liability.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, against a panel of well-characterized standard DAT inhibitors:
-
Cocaine: A non-selective monoamine reuptake inhibitor, serving as a benchmark for high abuse potential and potent psychostimulant effects.[6][7]
-
GBR 12909 (Vanoxerine): A highly selective and potent DAT inhibitor, often used as a research tool to probe the effects of specific DAT blockade.[8][9][10]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker DAT affinity, representing a clinically successful therapeutic with lower abuse liability.[4][11][12]
Through a series of in vitro and in vivo assays, we will outline the necessary steps to characterize the potency, selectivity, and functional effects of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, providing researchers with the data-driven insights needed for further development.
Experimental Benchmarking Workflow
The comprehensive evaluation of a novel DAT inhibitor requires a systematic approach, progressing from in vitro characterization of molecular interactions to in vivo assessment of physiological and behavioral outcomes. The following workflow provides a logical sequence for these investigations.
Caption: Experimental workflow for benchmarking a novel DAT inhibitor.
Part 1: In Vitro Characterization - Potency and Selectivity
The initial phase of benchmarking focuses on quantifying the direct interaction of the test compound with its molecular target and assessing its specificity.
Dopamine Uptake Inhibition Assay
Rationale: This functional assay directly measures the ability of a compound to inhibit the primary function of DAT – the uptake of dopamine into cells. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's functional potency.
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human dopamine transporter (hDAT), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. Plate the cells in a 96-well plate and grow to near confluence.[13][14]
-
Compound Preparation: Prepare serial dilutions of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and the standard inhibitors (Cocaine, GBR 12909, Bupropion) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Assay Procedure:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the various concentrations of the test compound or standards for 20 minutes at room temperature.[15]
-
Initiate the uptake reaction by adding a mixture of [³H]dopamine (radiolabeled) and unlabeled dopamine to a final concentration near the Km of DAT (typically low nanomolar).[15]
-
Allow the uptake to proceed for a short period (e.g., 10 minutes) at room temperature.[15]
-
Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.
-
-
Detection: Lyse the cells and measure the intracellular [³H]dopamine using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Data Presentation:
| Compound | IC50 (nM) for DAT Inhibition |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Experimental Value |
| Cocaine | Experimental Value |
| GBR 12909 | Experimental Value |
| Bupropion | Experimental Value |
Radioligand Binding Assay
Rationale: This assay quantifies the affinity of the test compound for the DAT binding site by measuring its ability to compete with a known high-affinity radioligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity and is independent of substrate concentration.[16]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing hDAT or from rodent striatal tissue, which is rich in DAT.[17]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable DAT radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound or standards.[17]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[17]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Determine the IC50 values from the competition curves and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Data Presentation:
| Compound | Ki (nM) at DAT |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Experimental Value |
| Cocaine | Experimental Value |
| GBR 12909 | Experimental Value |
| Bupropion | Experimental Value |
Monoamine Transporter Selectivity Profiling
Rationale: Many compounds that inhibit DAT also interact with the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] The selectivity profile is critical for predicting the overall pharmacological effects and potential side effects of a drug. For instance, a compound highly selective for DAT may have a different therapeutic and side-effect profile than a non-selective inhibitor like cocaine.[18][19]
Experimental Protocol:
-
Repeat the dopamine uptake inhibition assay (Section 1.1) using cell lines that exclusively express either human SERT (hSERT) or human NET (hNET).
-
For the hSERT assay, use [³H]serotonin as the substrate.
-
For the hNET assay, use [³H]norepinephrine as the substrate.
-
Determine the IC50 values for (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid and the standards at each transporter.
Data Presentation and Interpretation:
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | SERT/DAT Ratio | NET/DAT Ratio |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Value A | Value B | Value C | B/A | C/A |
| Cocaine | Value D | Value E | Value F | E/D | F/D |
| GBR 12909 | Value G | Value H | Value I | H/G | I/G |
| Bupropion | Value J | Value K | Value L | K/J | L/J |
A higher SERT/DAT or NET/DAT ratio indicates greater selectivity for the dopamine transporter.
Part 2: In Vivo Evaluation - Assessing Functional Outcomes
Following in vitro characterization, it is essential to evaluate the compound's effects in a living organism to understand its integrated physiological and behavioral impact.
Locomotor Activity Assay
Rationale: The stimulation of dopamine pathways in the brain, particularly in the nucleus accumbens, is strongly associated with an increase in locomotor activity.[20] This assay is a standard method for assessing the in vivo psychostimulant potential of DAT inhibitors. A compound that produces a robust, dose-dependent increase in locomotion may have a higher abuse liability, similar to cocaine. Conversely, a compound with minimal or no effect on locomotion at doses that occupy DAT may represent an "atypical" inhibitor with lower abuse potential.[21][22]
Experimental Protocol:
-
Animal Subjects: Use adult male mice (e.g., C57BL/6 strain).
-
Habituation: Acclimate the mice to the testing environment and handling for several days before the experiment. On the testing day, allow each mouse to habituate to the locomotor activity chamber for 30-60 minutes before drug administration.[23]
-
Drug Administration: Administer various doses of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, the standard inhibitors, or a vehicle control via intraperitoneal (i.p.) injection.[9][24]
-
Data Collection: Immediately after injection, place the mice back into the activity chambers. Record locomotor activity using an automated system with photobeams to detect horizontal and vertical movements.[23] Collect data continuously for at least 60-120 minutes in 5-minute bins.[23]
-
Data Analysis: Calculate the total distance traveled for each dose group. Plot the dose-response curves for each compound and determine the ED50 (the dose that produces 50% of the maximal effect) for locomotor stimulation, if applicable.
Data Presentation:
| Compound | Peak Locomotor Effect (vs. Vehicle) | ED50 for Locomotor Stimulation (mg/kg) |
| (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | Experimental Value | Experimental Value |
| Cocaine | Experimental Value | Experimental Value |
| GBR 12909 | Experimental Value | Experimental Value |
| Bupropion | Experimental Value | Experimental Value |
Synthesizing the Evidence: Building a Pharmacological Profile
-
Potency and Affinity: The IC50 and Ki values will establish the compound's potency relative to standards. Is it a high-affinity ligand like GBR 12909 or a lower-affinity compound like bupropion?
-
Selectivity: The selectivity ratios will reveal its specificity. A high selectivity for DAT over SERT and NET would distinguish it from a "dirty" drug like cocaine and suggest a more targeted mechanism of action.[7]
-
Functional Effects: The locomotor activity data provides a crucial link between molecular action and behavioral outcome. A potent DAT inhibitor with low psychostimulant activity would be of significant interest, suggesting an atypical profile with potentially lower abuse liability.[21]
By following the structured, evidence-based approach outlined in this guide, researchers can effectively benchmark novel DAT inhibitors, generating the critical data needed to advance the most promising candidates toward clinical development.
Mechanism of Dopamine Reuptake and Inhibition
Caption: Dopamine reuptake by DAT and its blockade by an inhibitor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid (CAS No. 886363-63-9).[1] As this compound is a specialized research chemical, a complete, manufacturer-specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a rigorous analysis of its structural components—a halogenated phenyl group, a piperidine ring, and a carboxylic acid moiety—and draws from established safety protocols for analogous chemical classes to ensure a conservative and safety-first approach.
The primary directive of this protocol is to prevent chemical exposure to laboratory personnel and to ensure compliant disposal that protects the environment. The procedures outlined herein are grounded in guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. Based on its chemical structure and data from analogous compounds, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
-
Unknown Long-Term Effects: As a research chemical, its long-term toxicological, mutagenic, or reproductive hazards are not fully characterized. Many hazardous drugs (HDs) are known carcinogens with no safe exposure level.[4] Therefore, it is prudent to handle it with the same precautions as a potentially cytotoxic or biologically active compound.[5][6]
Causality of Hazards:
-
The fluorinated phenyl ring classifies this compound as a halogenated organic acid. Halogenated compounds are of particular concern for disposal as their incineration can produce highly toxic byproducts like hydrogen fluoride if not performed in a specialized, high-temperature hazardous waste incinerator.[7][8]
-
The piperidine moiety is a nitrogenous heterocycle. Piperidine itself is toxic, flammable, and corrosive.[9][10][11] While its properties are modified in this derivative, the core structure warrants cautious handling.
-
The carboxylic acid group imparts acidic properties, contributing to its potential as a skin and eye irritant.
| Compound Profile: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid | |
| CAS Number | 886363-63-9[1] |
| Molecular Formula | C13H14FNO3[1] |
| Primary Hazard Class | Halogenated Organic Acid[7][12] |
| Anticipated Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant.[3] Handle as potentially cytotoxic.[4] |
| Waste Category | Regulated Hazardous Waste: Halogenated Organic Waste[7][13] |
Personal Protective Equipment (PPE) Protocol
To mitigate the risks of exposure through inhalation, skin absorption, or ingestion, a stringent PPE protocol is mandatory.[14] Smoking, eating, and drinking are strictly prohibited in areas where this compound is handled or stored.[4]
-
Hand Protection: Wear double-layered, chemical-resistant nitrile gloves. Change gloves immediately if contamination is suspected.
-
Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield that conforms to EN166 (EU) or NIOSH (US) standards.[15]
-
Body Protection: A fully buttoned lab coat is required. For handling larger quantities or during procedures with a high risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[16] If a fume hood is not available, a government-approved respirator is mandatory.[16]
Spill Management Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[17]
A. Minor Spill (Small quantity, contained, manageable within 10 minutes)
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating at optimal performance.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, compatible waste container. Use non-sparking tools.[9][18]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Seal the waste container, label it clearly as "Spill Debris: (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid," and manage it as halogenated organic waste.
B. Major Spill (Large quantity, uncontained, or outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and emergency personnel immediately. Provide the compound name and any known hazard information.
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste must be tracked from its point of generation to its final disposition.[19] This compound must be disposed of as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [20]
Step 1: Waste Characterization and Segregation
-
This compound is a halogenated organic waste due to the presence of fluorine.[7] It must be segregated from non-halogenated organic waste streams. Commingling halogenated and non-halogenated waste significantly increases disposal costs and complexity.[13]
-
Keep this waste stream separate from acidic, basic, or oxidizing waste streams to prevent potentially hazardous reactions.[13]
Step 2: Selecting a Waste Container
-
Use a dedicated, properly labeled, and compatible waste container. A high-density polyethylene (HDPE) carboy or bottle is a suitable choice.[20]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[8]
-
The container must be in good condition, free from cracks or residue on the outside.
Step 3: Labeling the Hazardous Waste Container
-
Label the container before adding the first drop of waste.[8]
-
The label must, at a minimum, include the following information as required by the EPA[19]:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid" (Do NOT use abbreviations or formulas).[8]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
Maintain a composite sheet or log that lists all constituents and their approximate quantities added to the container.[7]
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
-
The labeled waste container should be kept at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[19]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep the waste container closed at all times except when actively adding waste.[8][13]
-
Store the container in secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[20]
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Debris: Gloves, absorbent pads, and other solid materials contaminated with the compound must be collected in a separate, sealed, and clearly labeled bag or container and disposed of as solid halogenated hazardous waste.
-
Empty Containers: A container that held the pure compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Collect the first rinse as concentrated halogenated organic hazardous waste.
-
Subsequent rinses can be collected with the first.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must consult your institution's specific EHS guidelines. Deface the original label before disposal.
-
Step 6: Arranging for Final Disposal
-
Once the waste container is nearly full (e.g., 75-80% capacity) or when the experiment is complete, contact your institution's EHS office to schedule a pickup.[13]
-
Do not move hazardous waste from one SAA to another.[19] The EHS department will transport it to a Central Accumulation Area (CAA) before it is sent for final disposal by a licensed professional waste vendor, typically via high-temperature incineration.[19]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
Sources
- 1. 886363-63-9 CAS MSDS ((4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Navigating the Safe Handling of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The structural motifs of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, which include a fluorinated aromatic ring, a piperidine core, and a carboxylic acid functional group, suggest potential hazards that must be proactively addressed. Hazard statements for this compound indicate it may be harmful if swallowed, cause skin and severe eye irritation, and may cause respiratory irritation[1]. Therefore, a cautious and well-defined handling protocol is imperative.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for various laboratory operations involving (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields[2] | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles | 2 pairs of nitrile gloves[3] | Fully-fastened lab coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator may be appropriate[4]. |
| Solution Preparation & Handling | Chemical splash goggles[2]. Face shield if splash risk is high[4][5]. | Nitrile or butyl rubber gloves[4][6]. Change immediately if contaminated[3]. | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood[7][8]. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (nitrile or butyl rubber)[4][6] | Lab coat | To be performed in a well-ventilated area, preferably a chemical fume hood[7]. |
Operational Protocols: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical to ensuring safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9][10]. The container should be kept tightly closed[10][11].
Handling and Use: A Step-by-Step Guide
-
Designated Work Area: All work with (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure[3][8]. The work surface should be lined with absorbent, leak-proof bench pads[3].
-
Weighing the Compound:
-
Tare an empty, sealed container on the balance.
-
Move the container to the chemical fume hood.
-
Carefully add the powdered compound to the container, avoiding the creation of dust. Use an anti-static gun if the powder is prone to clinging to surfaces[3].
-
Seal the container before returning to the balance to weigh.
-
-
Preparing Solutions:
-
General Handling Practices:
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention[9][11].
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[9][11]. If skin irritation persists, get medical advice[9].
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[9][11].
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[11].
Disposal Plan
All waste containing (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container[7].
-
Labeling: The waste container must be labeled with the chemical name and appropriate hazard symbols.
-
Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[7]. Do not dispose of it down the drain[13].
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid, ensuring both personal safety and the integrity of their research.
References
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
University of New England. (n.d.). LABORATORY SAFETY. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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- 1. (4-FLUORO-PHENYL)-(4-OXO-PIPERIDIN-1-YL)-ACETIC ACID [cymitquimica.com]
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- 4. leelinework.com [leelinework.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
